Ethyl butylacetylaminopropionate
Description
Properties
IUPAC Name |
ethyl 3-[acetyl(butyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-4-6-8-12(10(3)13)9-7-11(14)15-5-2/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRKEAFHFMSHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCC(=O)OCC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9035753 | |
| Record name | Ethyl 3-(N-butylacetamido)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9035753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
BP: 108-110 °C at 0.2 mm Hg; 126-127 °C at 0.5 mm Hg | |
| Record name | Ethyl butylacetylaminopropionate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8318 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 7.0X10+4 mg/L at 20 °C, Soluble in n-heptane, dichloromethane, ethyl acetate, p-xylene, acetone, methanol | |
| Record name | Ethyl butylacetylaminopropionate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8318 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.15 Pa /1.1X10-3 mm Hg/ at 20 °C | |
| Record name | Ethyl butylacetylaminopropionate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8318 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to slightly yellowish liquid, Liquid at room temperature | |
CAS No. |
52304-36-6 | |
| Record name | Quwenzhi | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52304-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Insect repellent M 3535 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052304366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-(N-butylacetamido)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9035753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL BUTYLACETYLAMINOPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65GQA237EH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl butylacetylaminopropionate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8318 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Less than -20 °C | |
| Record name | Ethyl butylacetylaminopropionate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8318 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl Butylacetylaminopropionate (IR3535) from Beta-Alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing the Synthesis of a Widely Used Insect Repellent
Ethyl butylacetylaminopropionate, commercially known as IR3535®, is a synthetic insect repellent with a favorable safety profile, making it a common active ingredient in numerous consumer products.[1] Structurally derived from the naturally occurring amino acid β-alanine, its synthesis is a multi-step process that offers valuable insights into fundamental organic transformations.[2] This guide provides a detailed technical overview of the synthesis of IR3535 starting from β-alanine, exploring the underlying chemical principles, offering detailed experimental protocols, and discussing alternative manufacturing routes. The information presented herein is intended to equip researchers and chemical development professionals with the knowledge to understand, replicate, and potentially innovate upon the synthesis of this important molecule.
The Core Synthetic Strategy: A Three-Step Transformation
The most direct synthetic route from β-alanine to this compound involves a three-step sequence:
-
Esterification: The carboxylic acid functionality of β-alanine is converted to its ethyl ester, ethyl 3-aminopropanoate.
-
N-Butylation: A butyl group is introduced at the nitrogen atom of ethyl 3-aminopropanoate to yield ethyl 3-(butylamino)propanoate.
-
N-Acetylation: The secondary amine of ethyl 3-(butylamino)propanoate is acetylated to afford the final product, this compound.
This strategic sequence is designed to manage the reactivity of the functional groups present in the starting material and intermediates, ensuring high-yield transformations at each stage.
Step 1: Esterification of β-Alanine to Ethyl 3-Aminopropanoate
The initial step in the synthesis is the protection of the carboxylic acid group of β-alanine as an ethyl ester. This is a classic Fischer-Speier esterification, typically carried out in the presence of an acid catalyst in ethanol. The use of thionyl chloride (SOCl₂) in ethanol is a particularly effective method as it generates the acid catalyst (HCl) in situ and also acts as a dehydrating agent, driving the equilibrium towards the product.
Causality of Experimental Choices:
-
Ethanol as Solvent and Reagent: Ethanol serves as both the solvent for the reaction and the source of the ethyl group for the ester. Using it in excess helps to shift the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.
-
Thionyl Chloride as Catalyst and Dehydrating Agent: Thionyl chloride reacts with ethanol to produce sulfur dioxide, hydrogen chloride, and ethyl chloride. The generated HCl protonates the carbonyl oxygen of β-alanine, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. The reaction of thionyl chloride with any water present also removes it from the system, further favoring ester formation.
Experimental Protocol: Synthesis of Ethyl 3-Aminopropanoate Hydrochloride
A robust method for the synthesis of ethyl 3-aminopropanoate hydrochloride is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, anhydrous ethanol (400 mL) is cooled to -10 °C in an ice-salt bath.
-
Catalyst Generation: Freshly distilled thionyl chloride (250 mL) is added dropwise to the stirred ethanol, maintaining the temperature at -10 °C. This exothermic reaction should be performed in a well-ventilated fume hood. After the addition is complete, the mixture is stirred for an additional 20 minutes at -10 °C.
-
Addition of β-Alanine: β-Alanine (82.56 g, 0.93 mol) is added portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.
-
Reflux: The reaction mixture is then heated to reflux and maintained at this temperature for 2 hours.
-
Work-up and Isolation: After cooling, the excess thionyl chloride is carefully removed by distillation. The remaining solution is concentrated to approximately half its original volume under reduced pressure. The resulting crude ethyl 3-aminopropanoate hydrochloride can then be purified by recrystallization.
| Parameter | Value | Reference |
| β-Alanine | 82.56 g (0.93 mol) | [3] |
| Anhydrous Ethanol | 400 mL | [3] |
| Thionyl Chloride | 250 mL | [3] |
| Reaction Temperature | Reflux | [3] |
| Reaction Time | 2 hours | [3] |
| Expected Product | Ethyl 3-aminopropanoate hydrochloride |
Step 2: N-Butylation of Ethyl 3-Aminopropanoate
The second stage of the synthesis involves the introduction of a butyl group onto the nitrogen atom of ethyl 3-aminopropanoate. This can be achieved through two primary methods: direct N-alkylation with a butyl halide or reductive amination with butanal.
Method A: Direct N-Alkylation with Butyl Bromide
This method involves the nucleophilic substitution of bromide from butyl bromide by the primary amine. A base is required to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the starting amine and allowing the reaction to proceed.
-
Choice of Base: A non-nucleophilic base such as potassium carbonate or triethylamine is typically used to avoid competition with the amine nucleophile. The base also drives the reaction forward by consuming the acid byproduct.
-
Solvent: A polar aprotic solvent like acetonitrile or DMF is suitable for this SN2 reaction, as it can dissolve the reactants but does not solvate the nucleophile as strongly as a protic solvent would.
Method B: Reductive Amination with Butanal
Reductive amination offers a more controlled method for N-alkylation and often results in higher yields of the mono-alkylated product, minimizing the formation of the di-butylated byproduct. The reaction proceeds via the initial formation of an imine intermediate between ethyl 3-aminopropanoate and butanal, which is then reduced in situ to the secondary amine.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reducing agents of choice for this transformation.[4] They are mild enough not to reduce the aldehyde starting material but are sufficiently reactive to reduce the iminium ion intermediate. This selectivity is crucial for the success of the one-pot reaction.
-
pH Control: The reaction is typically carried out under mildly acidic conditions (pH 6-7). This is a delicate balance: sufficient acid is needed to catalyze imine formation, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.
Experimental Protocol: Reductive Amination for the Synthesis of Ethyl 3-(butylamino)propanoate
A representative procedure for the reductive amination is as follows:
-
Reaction Setup: To a solution of ethyl 3-aminopropanoate (from the previous step, after neutralization of the hydrochloride salt) and butanal (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane, is added a catalytic amount of acetic acid.
-
Imine Formation: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Sodium cyanoborohydride (1.2 equivalents) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature until the starting materials are consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: The reaction is quenched by the addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography.
| Parameter | Value |
| Ethyl 3-aminopropanoate | 1.0 equivalent |
| Butanal | 1.1 equivalents |
| Sodium Cyanoborohydride | 1.2 equivalents |
| Solvent | Methanol or Dichloromethane |
| Catalyst | Acetic Acid (catalytic) |
| Expected Product | Ethyl 3-(butylamino)propanoate |
Spectroscopic Data for Ethyl 3-(butylamino)propanoate
| Spectroscopy | Characteristic Peaks | Reference |
| ¹H NMR (CDCl₃) | δ 4.15 (q, 2H), 2.85 (t, 2H), 2.65 (t, 2H), 2.50 (t, 2H), 1.45 (m, 2H), 1.35 (m, 2H), 1.25 (t, 3H), 0.90 (t, 3H) | [3] |
| ¹³C NMR (CDCl₃) | δ 172.5, 60.5, 49.5, 47.0, 36.5, 32.0, 20.5, 14.0, 13.9 | [3] |
| IR (neat) | 3300 cm⁻¹ (N-H stretch), 2960-2870 cm⁻¹ (C-H stretch), 1730 cm⁻¹ (C=O stretch, ester) | [3] |
Step 3: N-Acetylation of Ethyl 3-(butylamino)propanoate
The final step in the synthesis is the N-acetylation of the secondary amine, ethyl 3-(butylamino)propanoate, to yield this compound. This is typically achieved using an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base.
Causality of Experimental Choices:
-
Acetylating Agent: Acetyl chloride is highly reactive and provides a rapid and efficient acetylation. Acetic anhydride is a less reactive but also effective alternative.
-
Base: A tertiary amine base like triethylamine or pyridine is used to neutralize the HCl or acetic acid byproduct of the reaction, preventing the protonation of the starting secondary amine and driving the reaction to completion.
Experimental Protocol: Synthesis of this compound (IR3535)
A standard laboratory procedure for the N-acetylation is as follows:
-
Reaction Setup: Ethyl 3-(butylamino)propanoate (1.0 equivalent) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or ethyl acetate. Triethylamine (1.2 equivalents) is then added to the solution.
-
Addition of Acetylating Agent: The solution is cooled in an ice bath, and acetyl chloride (1.1 equivalents) is added dropwise with stirring.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up and Purification: The reaction mixture is washed sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.
| Parameter | Value |
| Ethyl 3-(butylamino)propanoate | 1.0 equivalent |
| Acetyl Chloride | 1.1 equivalents |
| Triethylamine | 1.2 equivalents |
| Solvent | Dichloromethane |
| Expected Product | This compound (IR3535) |
Overall Synthetic Pathway from β-Alanine
Caption: Synthetic pathway from β-alanine to IR3535.
An Alternative Industrial Synthesis: The Michael Addition Approach
While the synthesis from β-alanine is a valid laboratory-scale approach, industrial production often favors a more convergent and atom-economical route. A common industrial synthesis of IR3535 starts from ethyl acrylate and butylamine.[5]
This process involves a one-pot reaction sequence:
-
Aza-Michael Addition: Butylamine undergoes a conjugate addition to the electron-deficient double bond of ethyl acrylate to form ethyl 3-(butylamino)propanoate. This reaction is often carried out without a catalyst or with a mild base.
-
In situ N-Acetylation: Following the Michael addition, an acetylating agent, such as acetyl chloride or acetic anhydride, is added directly to the reaction mixture to acetylate the newly formed secondary amine, yielding IR3535.
Causality of Experimental Choices:
-
Convergent Synthesis: This approach combines two steps into a single pot, reducing processing time, solvent usage, and waste generation, which are critical considerations for industrial-scale manufacturing.
-
Readily Available Starting Materials: Ethyl acrylate and butylamine are bulk chemicals that are more cost-effective than β-alanine, making this route economically advantageous for large-scale production.
Experimental Workflow: Michael Addition and Acetylation
Caption: Workflow for the industrial synthesis of IR3535.
Conclusion and Future Perspectives
The synthesis of this compound from β-alanine provides an excellent case study in multi-step organic synthesis, requiring careful consideration of protecting groups and reaction conditions. While this route is instructive and viable for laboratory-scale synthesis, the industrial production of IR3535 highlights the importance of process optimization, favoring more convergent and economically favorable pathways such as the Michael addition of butylamine to ethyl acrylate.
Future research in this area could focus on the development of greener and more sustainable synthetic methods. This might include the use of enzymatic catalysis for the esterification or amination steps, or the development of continuous flow processes to improve efficiency and safety. As the demand for safe and effective insect repellents continues to grow, so too will the need for innovative and environmentally responsible methods for their synthesis.
References
An In-Depth Technical Guide to the Multifaceted Mechanism of Action of Ethyl Butylacetylaminopropionate (IR3535) on Insect Olfactory and Neuromodulatory Systems
Abstract: Ethyl butylacetylaminopropionate, commonly known as IR3535®, is a widely utilized synthetic insect repellent with a favorable safety profile.[1] While its efficacy is well-documented, the precise molecular mechanisms underpinning its repellent action are multifaceted and continue to be an active area of research. This technical guide provides an in-depth exploration of the current scientific understanding of IR3535's mechanism of action, with a primary focus on its interactions with insect olfactory receptors. Furthermore, this guide delves into its broader effects on the insect nervous system, including its role as a modulator of gustatory receptors and its newly discovered synergistic activity with insecticides through muscarinic acetylcholine receptors. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, presents detailed methodologies for pertinent assays, and offers a comprehensive overview of the complex interplay between IR3535 and insect chemosensory and neuromuscular systems.
Introduction: The Imperative for Understanding Repellent Mechanisms
The control of insect vectors that transmit devastating diseases such as malaria, dengue fever, and Zika virus remains a paramount global health challenge. Personal protective measures, including the use of topical insect repellents, are a cornerstone of disease prevention. IR3535, a biopesticide structurally based on the naturally occurring amino acid β-alanine, has been a key tool in this arsenal for decades.[1] A thorough comprehension of its mechanism of action at the molecular level is not merely an academic exercise; it is fundamental to the rational design of novel, more effective, and safer repellents and for the development of innovative vector control strategies. This guide moves beyond a surface-level description of repellency to provide a detailed examination of the molecular targets and physiological consequences of IR3535 exposure in insects.
The Olfactory System: A Primary Target for IR3535
The insect olfactory system is a exquisitely sensitive apparatus responsible for detecting volatile chemical cues that guide essential behaviors such as host-seeking, mating, and oviposition. This system is a primary target for many insect repellents, and IR3535 is no exception.[2] The prevailing evidence suggests that IR3535 does not possess a single, universal mode of action on olfactory receptors (ORs), but rather acts as a modulator of their activity.
Insurmountable Antagonism of Odorant Receptors
Seminal work by Bohbot and Dickens (2010) provided critical insights into the interaction of IR3535 with specific ORs from the yellow fever mosquito, Aedes aegypti.[3] Utilizing a heterologous expression system, they co-expressed Aedes aegypti odorant receptors (AaORs) with the obligatory co-receptor, Orco (Odorant receptor co-receptor), in Xenopus laevis oocytes. This system allows for the direct measurement of ion channel activity in response to odorants and repellents.
Their findings demonstrated that IR3535, along with another synthetic repellent, Picaridin, strongly inhibited the activation of two distinct ORs, AaOR2 and AaOR8, in the presence of their cognate odorants, indole and 1-octen-3-ol, respectively.[3] Notably, in the absence of these odorants, IR3535 did not activate the receptors, indicating it is not a direct agonist. This inhibitory action suggests that IR3535 functions as an insurmountable antagonist, effectively "jamming" the olfactory signal and rendering the insect unable to properly process host cues.[3] The broad inhibition of two highly divergent ORs suggests that IR3535 may target the conserved Orco co-receptor, a hypothesis that warrants further investigation.[3]
| Receptor Complex | Agonist (Concentration) | Repellent | IC50 (M) | Effect | Source |
| AaOR2 + AaOR7 | Indole (10⁻⁷ M) | IR3535 | ~10⁻⁴ | Inhibition | [3] |
| AaOR8 + AaOR7 | (R)-1-octen-3-ol (10⁻⁷ M) | IR3535 | ~10⁻⁴ | Inhibition | [3] |
| AaOR2 + AaOR7 | Indole (10⁻⁷ M) | Picaridin | ~10⁻⁴ | Inhibition | [3] |
| AaOR8 + AaOR7 | (R)-1-octen-3-ol (10⁻⁷ M) | Picaridin | ~10⁻⁴ | Inhibition | [3] |
Table 1: Inhibitory Effects of IR3535 and Picaridin on Aedes aegypti Odorant Receptors. The half-maximal inhibitory concentrations (IC50) show the potency of the repellents in blocking the odorant-induced response of the receptor complexes expressed in Xenopus oocytes.
Caption: Figure 1: IR3535 as an Antagonist of Olfactory Receptors.
A Multi-Modal Mechanism: Beyond Olfaction
While the olfactory system is a critical target, the action of IR3535 is not confined to the sense of smell. Emerging research has revealed its activity on other chemosensory and neuromodulatory pathways, painting a more complex picture of its repellent and physiological effects.
Gustatory Receptor Modulation
Insects not only smell with their antennae but also "taste" with gustatory receptors (GRs) located on their legs and mouthparts. These receptors play a crucial role in feeding decisions. Studies on the fruit fly, Drosophila melanogaster, have shown that bitter-sensing gustatory receptor neurons are essential for the detection of IR3535.[4] This suggests that in addition to its action as a spatial repellent, IR3535 also acts as a contact repellent by activating aversive taste pathways, deterring insects from biting. The co-administration of IR3535 and DEET has been shown to have synergistic repellent effects, which are mediated by these gustatory pathways.[4]
A Novel Target: Muscarinic Acetylcholine Receptors and Synergistic Insecticidal Activity
Perhaps one of the most groundbreaking discoveries in recent years is the action of IR3535 on muscarinic acetylcholine receptors (mAChRs) in the insect nervous system.[5][6] Research has demonstrated that at low concentrations, IR3535 can induce an increase in intracellular calcium in insect neurosecretory cells.[5] This effect is mediated through the orthosteric and allosteric sites of the M1-muscarinic receptor subtype. The resulting elevation in intracellular calcium enhances the sensitivity of nicotinic acetylcholine receptors (nAChRs) to neonicotinoid insecticides like thiacloprid.[5]
This finding is of profound significance as it positions IR3535 not just as a repellent, but as a potential synergistic agent that can enhance the efficacy of insecticides.[5][6] This synergistic interaction could allow for the use of lower concentrations of insecticides, potentially reducing the development of resistance and minimizing environmental impact.
Caption: Figure 2: Synergistic Action of IR3535 with Insecticides.
Experimental Protocols for Elucidating Repellent Mechanisms
The investigation of insect repellent mechanisms relies on a suite of specialized electrophysiological and molecular techniques. Below are detailed, step-by-step methodologies for key experiments relevant to the study of IR3535's mode of action.
Heterologous Expression of Olfactory Receptors in Xenopus oocytes
This technique is invaluable for studying the function of individual ORs in a controlled environment, free from the complexities of the native olfactory neuron.
Protocol:
-
cRNA Synthesis: Linearize plasmids containing the OR and Orco genes. Synthesize capped complementary RNA (cRNA) using an in vitro transcription kit. Purify and quantify the cRNA.
-
Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis. Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Microinjection: Inject a precise amount of the OR and Orco cRNA mixture into the cytoplasm of stage V-VI oocytes. Incubate the injected oocytes for 3-7 days to allow for receptor expression.
-
Two-Electrode Voltage Clamp (TEVC) Recording:
-
Place an oocyte in a recording chamber continuously perfused with buffer.
-
Impale the oocyte with two microelectrodes filled with 3M KCl (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV).
-
Apply odorants and/or repellents via the perfusion system and record the resulting inward currents, which correspond to the influx of cations through the activated OR channels.
-
-
Data Analysis: Measure the peak current amplitude in response to different concentrations of agonists and antagonists to generate dose-response curves and calculate EC50 and IC50 values.
Caption: Figure 3: Workflow for Heterologous Expression in Xenopus oocytes.
Single-Sensillum Recording (SSR)
SSR allows for the direct measurement of action potentials from individual olfactory sensory neurons (OSNs) within their native environment on the insect antenna.
Protocol:
-
Insect Preparation: Immobilize an insect (e.g., a mosquito) in a pipette tip with the head and antennae exposed. Secure the preparation on a microscope stage.
-
Electrode Placement: Insert a reference electrode (e.g., a tungsten wire) into the insect's eye. Use a micromanipulator to carefully insert a recording electrode into the base of a single olfactory sensillum.
-
Odor Delivery: Deliver pulses of odorants and/or repellents in a purified air stream directed at the antenna.
-
Recording: Record the extracellular electrical activity of the OSNs within the sensillum. The firing rates of individual neurons can often be distinguished by differences in spike amplitude.
-
Data Analysis: Quantify the change in spike frequency in response to the chemical stimuli compared to the baseline firing rate.
Electroantennography (EAG)
EAG provides a measure of the summed electrical potential from the entire antenna in response to an odorant, reflecting the overall activity of a large population of OSNs.
Protocol:
-
Antenna Preparation: Excise an antenna from an insect and mount it between two electrodes using conductive gel.
-
Odor Delivery: Deliver a puff of odorant-laden air over the antenna.
-
Recording: Record the resulting slow voltage change (the EAG response) across the antenna.
-
Data Analysis: Measure the amplitude of the EAG depolarization for different odorants and concentrations.
Future Directions and Conclusion
The mechanism of action of IR3535 is clearly more complex than a simple interaction with a single olfactory receptor. The current body of evidence points to a multi-modal action involving the antagonism of a broad range of olfactory receptors, the activation of aversive gustatory pathways, and a novel neuromodulatory effect that enhances the potency of certain insecticides. This multifaceted nature likely contributes to its broad efficacy against a variety of insect species.
Future research should aim to:
-
Identify the specific binding sites of IR3535 on both ORs and the Orco co-receptor through structural biology and molecular modeling.
-
Elucidate the downstream signaling pathways activated by IR3535 in gustatory neurons.
-
Explore the full potential of IR3535 as a synergistic agent with a wider range of insecticides and in field settings.
-
Utilize techniques like single-sensillum recording to further characterize the effects of IR3535 on the activity of specific olfactory sensory neurons in a wider range of vector species.
By continuing to unravel the intricate molecular interactions of IR3535, the scientific community can pave the way for the development of next-generation insect repellents and more effective, sustainable vector control strategies.
References
- 1. This compound - IR3535 - Descrizione [tiiips.com]
- 2. totalstop.ca [totalstop.ca]
- 3. Insect Repellents: Modulators of Mosquito Odorant Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Orthosteric muscarinic receptor activation by the insect repellent IR3535 opens new prospects in insecticide-based vector control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Search of Synergistic Insect Repellents: Modeling of Muscarinic GPCR Interactions with Classical and Bitopic Photoactive Ligands - PMC [pmc.ncbi.nlm.nih.gov]
ethyl butylacetylaminopropionate biodegradability and environmental fate
An In-depth Technical Guide to the Biodegradability and Environmental Fate of Ethyl Butylacetylaminopropionate (IR3535®)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, commercially known as IR3535®, is a synthetic insect repellent structurally inspired by the naturally occurring amino acid β-alanine.[1][2][3][4] Widely utilized in personal care products for protection against a range of biting insects, its adoption is driven by a robust safety profile and a favorable environmental footprint.[5][6] This technical guide provides a comprehensive analysis of the biodegradability and environmental fate of IR3535®. We will delve into its physicochemical properties, explore its degradation pathways in various environmental compartments, and detail the standardized methodologies used to assess its environmental impact. The narrative synthesizes data from regulatory assessments, peer-reviewed literature, and environmental modeling to offer a holistic view for the scientific community.
Introduction: The Scientific Profile of a Biopesticide
Developed by Merck KGaA, this compound (CAS 52304-36-6) is a synthetic repellent that functions by interfering with the sensory receptors of insects, effectively masking the chemical cues that attract them to a host.[2][7] Unlike traditional pesticides, IR3535® does not have an insecticidal mode of action; it repels without killing the target insects.[3]
Regulatory bodies, including the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA), classify IR3535® as a biopesticide due to its structural relationship to a natural substance and its excellent safety record.[1][8] The World Health Organization (WHO) assigns it a Hazard Class U, indicating it is "unlikely to present acute hazard in normal use."[9] A key attribute underpinning its favorable regulatory and consumer profile is its ready biodegradability, which minimizes environmental persistence and ecological risk.[5][8][10]
Physicochemical Properties and Environmental Distribution
The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. These parameters dictate its partitioning between air, water, soil, and biota. The key properties of this compound are summarized below.
| Property | Value | Implication for Environmental Fate |
| Molecular Formula | C₁₁H₂₁NO₃[2][8] | - |
| Molecular Weight | 215.29 g/mol [2][8][11] | - |
| Appearance | Colorless, nearly odorless liquid[2][8][10] | Low potential for sensory pollution. |
| Water Solubility | 70 g/L (7.0 x 10⁴ mg/L) at 20°C[8][11] | High. Indicates a preference for the aqueous phase. |
| Vapor Pressure | 1.1 x 10⁻³ mm Hg at 20°C[11] | Low volatility. Unlikely to persist in the atmosphere. |
| Log P (Octanol-Water Partition Coefficient) | 1.7 at 23°C[8][11] | Low. Suggests a low potential for bioaccumulation in organisms. |
| Henry's Law Constant | 4.6 x 10⁻⁹ atm-m³/mol (estimated)[11] | Low. Indicates the substance will not readily volatilize from water. |
| Soil Adsorption Coefficient (Koc) | 36 (estimated)[11] | Very Low. Suggests very high mobility in soil and low adsorption to sediment. |
The combination of high water solubility, low Log P, and a low Henry's Law constant dictates that if IR3535® enters the environment, it will predominantly reside in the aqueous phase.[11] Its low estimated Koc value suggests it will not bind strongly to soil or sediment particles, indicating a potential for leaching but also greater bioavailability for microbial degradation.[11] The low Log P and an estimated Bioconcentration Factor (BCF) of 6 confirm that the potential for bioaccumulation in aquatic organisms is low.[11]
Assessment of Ready Biodegradability
A substance is classified as "readily biodegradable" if it can undergo rapid and ultimate degradation in an aquatic environment under aerobic conditions. This is a critical indicator of low environmental persistence. The Organization for Economic Co-operation and Development (OECD) has established a series of stringent test guidelines (OECD 301 series) that serve as the global benchmark for this assessment.[12][13][14]
Experimental Protocol: OECD 301F - Manometric Respirometry Test
The causality behind this experimental choice is its suitability for water-soluble, non-volatile compounds like IR3535®. It provides a direct measure of microbial activity through oxygen consumption.
Objective: To evaluate the ready biodegradability of this compound by measuring the biochemical oxygen demand (BOD) over a 28-day period.
Methodology:
-
Test System Preparation: A defined mineral medium is prepared and inoculated with a mixed population of microorganisms, typically sourced from activated sludge from a wastewater treatment plant.
-
Test Vessels: The test substance (IR3535®) is added to sealed test vessels containing the inoculated medium, serving as the sole nominal source of organic carbon. The typical concentration is 100 mg/L.
-
Controls:
-
Blank Control: Contains only the inoculum and mineral medium to measure endogenous respiration (background microbial activity).
-
Reference Control: A readily biodegradable substance (e.g., sodium benzoate) is run in parallel to validate the viability and activity of the microbial inoculum.
-
Toxicity Control: Contains both the test substance and the reference substance to check for potential inhibitory effects of the test substance on the microorganisms.[15]
-
-
Incubation: Vessels are incubated at a constant temperature (22 ± 2°C) in the dark for 28 days.[12] Oxygen consumption is continuously measured using a respirometer.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the Theoretical Oxygen Demand (ThOD).
-
Pass Criteria: For a substance to be classified as "readily biodegradable," it must achieve ≥60% of its ThOD within a 28-day period. Crucially, this pass level must be reached within a "10-day window," which starts once 10% biodegradation is achieved.[12][13][15]
Workflow for OECD 301F Biodegradability Testing
Caption: Workflow for assessing ready biodegradability via the OECD 301F method.
This compound is widely reported to be biodegradable, which is a cornerstone of its environmental safety profile.[2][5][8] Some reports indicate it is fully biodegradable, with no traces left after 48 hours under certain conditions.[16][17]
Environmental Fate: Degradation and Compartmentalization
The environmental fate of IR3535® is determined by a combination of abiotic and biotic processes that transform and transport the molecule.
Abiotic Degradation
These processes involve degradation through non-biological factors like light and water.
-
Atmospheric Photodegradation: If released into the air, IR3535® is expected to exist solely as a vapor.[11] It is degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of a mere 13 hours.[11] The molecule also contains chromophores that absorb light at wavelengths greater than 290 nm, suggesting it may be susceptible to direct photolysis by sunlight.[11]
-
Hydrolysis: The ester functional group in the molecule is susceptible to hydrolysis. However, under neutral environmental conditions (pH 7), this process is slow, with an estimated half-life of 3.8 years.[11] The rate increases under acidic conditions and is also expected to increase in alkaline environments.[9] Therefore, while hydrolysis contributes to degradation, it is not the primary rapid degradation pathway in most natural waters.
Biotic Degradation
This is the principal pathway for the ultimate removal of IR3535® from the environment.
-
Primary Biodegradation: The first and most significant metabolic step is the enzymatic hydrolysis of the ethyl ester linkage by microorganisms. This process mirrors the primary metabolic pathway observed in humans, where the molecule is rapidly and extensively converted to its main metabolite, 3-(N-butylacetamido)propanoic acid (referred to as IR3535®-free acid).[18][19][20]
-
Ultimate Biodegradation: Following the initial hydrolysis, microorganisms further break down the resulting acid and ethanol, ultimately converting the organic carbon into carbon dioxide, water, and biomass.
Primary Biodegradation Pathway of IR3535®
Caption: Microbial hydrolysis of IR3535® to its primary metabolite.
Environmental Compartmentalization
-
Water: Due to its properties, water is the primary environmental sink for IR3535®. Its presence has been detected in surface waters and even in swimming pool water, highlighting its direct release pathway.[2][21][22] Studies on its behavior during chlorination in water treatment have shown that it is not completely degraded and can form various disinfection by-products (DBPs), some of which are predicted to have mutagenic properties.[21][22]
-
Soil: With very high expected mobility, IR3535® is unlikely to persist in the upper soil layers.[11] It will either be biodegraded by soil microorganisms or potentially leach into groundwater. Volatilization from soil surfaces is not considered an important fate process.[11]
-
Air: Due to its low vapor pressure and rapid photodegradation, long-range atmospheric transport is not a concern.[11]
Ecotoxicity Profile
A crucial aspect of environmental fate is the potential impact on non-target organisms. IR3535® is noted for its favorable ecotoxicity profile. It is generally considered not toxic to aquatic organisms such as fish and algae at environmentally relevant concentrations.[1] This low aquatic toxicity, combined with its non-bioaccumulative nature, signifies a reduced risk to aquatic ecosystems compared to more persistent and toxic chemicals.
Conclusion
The environmental profile of this compound (IR3535®) is defined by its ready biodegradability and low potential for bioaccumulation. Its physicochemical properties—high water solubility and low soil adsorption—dictate that it will primarily reside in aqueous compartments where it is available for microbial degradation. The primary biotic degradation pathway is the rapid hydrolysis of its ester bond, leading to a more polar metabolite that is further mineralized. While abiotic processes like atmospheric photolysis contribute to its degradation, microbial action is the key driver of its environmental removal. This comprehensive analysis confirms that IR3535® has a low environmental persistence and a favorable ecotoxicological profile, substantiating its classification as an environmentally conscious choice among insect repellents.
References
- 1. rrlotion.com [rrlotion.com]
- 2. This compound (IR3535) [benchchem.com]
- 3. purpleturtle.co.uk [purpleturtle.co.uk]
- 4. This compound | 52304-36-6 [chemicalbook.com]
- 5. High Quality 99.2% this compound Liquid / BAAPE CAS 52304-36-6 Agrochemicals for [fortunachem.com]
- 6. qzebright.com [qzebright.com]
- 7. This compound [tiiips.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. extranet.who.int [extranet.who.int]
- 10. Natural mosquito repellent using this compound | Shop Naturally News Blog | Shop Naturally [shopnaturally.com.au]
- 11. This compound | C11H21NO3 | CID 104150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. contractlaboratory.com [contractlaboratory.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. bpcinstruments.com.cn [bpcinstruments.com.cn]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Biotransformation and toxicokinetics of the insect repellent IR3535® in male and female human subjects after dermal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Degradation of this compound (IR3535) during chlorination: Tentative identification and toxicity prediction of its disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
ethyl butylacetylaminopropionate as a biopesticide
An In-depth Technical Guide to Ethyl Butylacetylaminopropionate (IR3535®) as a Biopesticide
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
Ethyl 3-[N-acetyl-N-butyl]aminopropanoate, widely recognized by its trade name IR3535®, is a synthetic biopesticide that has become a cornerstone of modern insect repellent technology.[1][2] Developed by Merck KGaA in the 1970s and inspired by the structure of the naturally occurring amino acid β-alanine, IR3535® offers a compelling combination of broad-spectrum efficacy and an exceptional safety profile.[3][4] Classified as a biopesticide by the U.S. Environmental Protection Agency (EPA) and recommended by the World Health Organization (WHO), it stands as a scientifically validated alternative to traditional repellents like DEET.[1][3][5] This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, efficacy, safety, regulatory status, and application in the field, designed to equip researchers and developers with the critical knowledge for its utilization and further innovation.
Physicochemical and Molecular Profile
IR3535® is a synthetic derivative of β-alanine, an amino acid. This structural basis is fundamental to its classification as a biochemical pesticide.[1] Its physical and chemical properties make it highly suitable for topical formulations.
Chemical Identity:
-
IUPAC Name: ethyl 3-[acetyl(butyl)amino]propanoate[6]
Physical Properties: IR3535® is a practically colorless and odorless liquid.[3][5] This characteristic provides a significant cosmetic advantage in consumer products, as it results in a non-greasy feel on the skin and does not interfere with fragrances.[1] It is soluble in various organic solvents and partially soluble in water, allowing for versatile formulation in sprays, lotions, and wipes.[8][9] Unlike DEET, IR3535® is compatible with most plastics and synthetic fabrics, preventing damage to clothing and gear.[5][10][11]
Mechanism of Action: A Receptor-Level Interference
While the precise molecular mechanism of IR3535® is still an active area of research, the current scientific consensus points to its function as a modulator of arthropod sensory perception.[3][5][9] It does not have a toxic mode of action but rather functions by making the host unattractive to biting insects.[1]
The primary hypothesis is that IR3535® interferes with the olfactory receptors (ORs) on the antennae of insects like mosquitoes.[1][3][8][9][12] These receptors are tuned to detect host cues such as carbon dioxide and lactic acid. IR3535® is believed to act as an antagonist or a confusing agonist at these receptors, effectively masking the host's chemical signature and disrupting the insect's host-seeking behavior.[12] Some studies suggest it may also stimulate gustatory (taste) receptors, creating a feeding-deterrent response upon contact.[1] More recent research indicates that low concentrations of IR3535® may act on muscarinic acetylcholine receptors in insect neurosecretory cells, leading to downstream effects that sensitize other neural pathways.[13]
Caption: Proposed mechanism of IR3535® disrupting insect host-seeking behavior.
Spectrum of Efficacy: A Broad-Spectrum Biopesticide
IR3535® provides robust and long-lasting protection against a wide array of biting arthropods that are vectors for serious diseases.[5] Its efficacy is comparable to DEET and Picaridin for many key species, particularly when used in appropriate concentrations.[1]
Table 1: Efficacy of IR3535® Against Key Disease Vectors
| Target Arthropod | Species Example(s) | Typical Concentration | Documented Protection Time | Diseases Prevented |
| Mosquitoes | Aedes aegypti, Aedes albopictus | 20% | 7 - 10.3 hours[3][10][14][15] | Dengue, Zika, Chikungunya[5] |
| Culex quinquefasciatus | 20% | 7 - 13.7 hours[3][6][10] | West Nile Virus, Filariasis[5] | |
| Anopheles spp. | 20% | 3.8 - 9 hours (variable)[5][6][10][16][17] | Malaria[5] | |
| Ticks | Ixodes scapularis (Blacklegged tick) | 20% | 7 - 12.2 hours[1][14][15] | Lyme Disease[5] |
| Amblyomma americanum (Lone star tick) | 20% | ~7 hours[1] | Ehrlichiosis | |
| Flies & Others | Biting flies, Sand flies, Head lice | 10-20% | Effective, duration varies[5][10] | Leishmaniasis, various |
Note: Efficacy, particularly protection duration, is highly dependent on the formulation, applied dose, environmental conditions (temperature, humidity), and the specific arthropod species.[15][17] While highly effective against Aedes and Culex mosquitoes, some studies show a shorter protection window against certain Anopheles species compared to DEET.[3][5][6][16] However, advanced controlled-release formulations have demonstrated consistently high, long-duration efficacy.[14][15]
Toxicological Profile and Safety Assessment
The paramount advantage of IR3535® lies in its outstanding safety record, which has been validated over three decades of use in Europe and subsequent global adoption.[7]
Human Safety
Regulatory bodies have established that IR3535® has low acute toxicity for all routes of exposure (oral, dermal, inhalation).[1] It is not a skin irritant or a dermal sensitizer in humans.[1] The primary hazard noted is that the undiluted, technical-grade substance can be a serious eye irritant, a risk mitigated entirely in formulated consumer products and through proper handling.[1][10][18]
-
Genotoxicity & Carcinogenicity: Extensive testing has shown IR3535® to be non-genotoxic and non-carcinogenic.[19]
-
Developmental & Reproductive Toxicity: Animal studies show low developmental and reproductive toxicity.[18] It is considered safe for use by pregnant and breastfeeding women and children over 2 months of age, a recommendation supported by the WHO.[2]
-
Adverse Events: Since its introduction, there has not been a single report of significant adverse neurological or systemic effects in humans, underscoring its exceptional safety.[1]
Environmental Fate and Ecotoxicology
IR3535® is valued for its favorable environmental profile.[3][9][11]
-
Biodegradability: It is readily biodegradable, preventing accumulation in ecosystems.[5][12][17]
-
Aquatic Toxicity: The active substance is not classified as toxic to aquatic organisms such as fish or algae.[11]
-
Non-Target Organisms: Because registered products are applied directly to human skin with no outdoor environmental applications, exposure and risk to non-target insects (including pollinators), birds, and other wildlife are considered negligible.[20]
Regulatory Landscape: A Globally Approved Biopesticide
IR3535® has secured approval from major regulatory agencies worldwide, cementing its status as a trusted public health tool.
-
U.S. Environmental Protection Agency (EPA): Registered as a biopesticide since 1999.[1][2][5] The EPA's classification is based on its derivation from a natural substance and its non-toxic mode of action.[1]
-
European Chemicals Agency (ECHA): Approved for use in repellent products in Europe, where it has been available for over 30 years.[5]
-
World Health Organization (WHO): Recommends IR3535® as a safe and effective repellent for personal use, including in malaria-endemic areas.[5] It is classified as Class 'U', meaning it is "unlikely to present acute hazard in normal use".[1][11]
Experimental Protocol: Arm-in-Cage Repellency Assay
To ensure the trustworthiness of efficacy claims, repellent testing must follow a self-validating, standardized protocol. The arm-in-cage test is a widely accepted method for evaluating the Complete Protection Time (CPT) of a topical repellent against mosquitoes.
Objective
To determine the median Complete Protection Time (mCPT) of a 20% IR3535® formulation against Aedes aegypti under controlled laboratory conditions.
Materials
-
Test substance: 20% w/w IR3535® formulation.
-
Control: Placebo formulation (vehicle without active ingredient).
-
Test organisms: 200-250 host-seeking, non-blood-fed female Aedes aegypti mosquitoes (5-10 days old).
-
Test cage: 30x30x30 cm cage with stocking sleeve.
-
Human test subjects (screened for ethical considerations and providing informed consent).
-
Application supplies: Micropipette or syringe for precise dosing, gloves.
-
Timer and data recording sheets.
Step-by-Step Methodology
-
Subject Preparation: The volunteer's forearm is washed with unscented soap, rinsed thoroughly, and dried. An area of a specific size (e.g., 300 cm²) is marked on the forearm for application.
-
Dosing & Application: A precise dose of the 20% IR3535® formulation (e.g., 1.0 mL per 600 cm²) is applied evenly over the marked skin area. The subject must avoid touching the treated area. A control subject is treated with the placebo.
-
Initial Exposure (Time 0): Thirty minutes after application, the subject inserts the treated forearm into the mosquito cage for a 3-minute exposure period. Observers record the number of mosquitoes that land and the number that bite (probe).
-
Efficacy Criterion: The test is passed if zero bites are recorded. The time of the first confirmed bite marks the end of the protection period for that subject. A "confirmed bite" is defined as a mosquito probing the skin for at least 5 seconds or until engorgement begins.
-
Periodic Re-Exposure: The subject repeats the 3-minute exposure every 30 minutes until the first confirmed bite occurs.
-
Control Validation: A control subject with an untreated arm must receive a minimum number of bites (e.g., ≥5 bites in a 1-minute exposure) during the test period to validate that the mosquitoes are actively host-seeking. This step is critical for the self-validating nature of the protocol; if the control is not bitten, the test is invalid as the mosquito population may not be aggressive enough for a reliable result.
-
Data Analysis: The Complete Protection Time (CPT) for each subject is recorded. The median CPT (mCPT) for the test group is then calculated.
Caption: Standard workflow for an Arm-in-Cage mosquito repellency assay.
Conclusion: The Role of IR3535® in Modern Public Health
This compound (IR3535®) represents a significant achievement in the development of safe and effective biopesticides. Its robust efficacy against a broad spectrum of disease vectors, combined with an unparalleled safety profile for humans—including sensitive populations—and minimal environmental impact, positions it as a first-line active ingredient in personal protection.[7][9] For researchers and developers, IR3535® offers a versatile, reliable, and regulatory-approved platform for creating the next generation of insect repellents that meet the demands of both consumers and public health initiatives worldwide.
References
- 1. IR3535 Insect Repellent - FleaScience [fleascience.com]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound (IR3535) [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C11H21NO3 | CID 104150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. This compound - IR3535 - Descrizione [tiiips.com]
- 9. High Quality 99.2% this compound Liquid / BAAPE CAS 52304-36-6 Agrochemicals for [fortunachem.com]
- 10. poison.org [poison.org]
- 11. rrlotion.com [rrlotion.com]
- 12. bodyguardprotect.co.uk [bodyguardprotect.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Prolonged efficacy of IR3535 repellents against mosquitoes and blacklegged ticks in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of the efficacy of 20% IR3535® with a sustained-release formulation and 25% DEET insect repellents against mosquitoes in a field setting in Ghana - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Insect Repellents Fact Sheet [npic.orst.edu]
- 19. extranet.who.int [extranet.who.int]
- 20. downloads.regulations.gov [downloads.regulations.gov]
The Non-Genotoxic Profile of IR3535®: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Establishing the Safety Benchmark for a Widely Used Biopesticide
Ethyl Butylacetylaminopropionate, commercially known as IR3535®, is a synthetic insect repellent structurally analogous to the naturally occurring amino acid β-alanine.[1] Its favorable safety profile, coupled with broad-spectrum efficacy, has led to its extensive use in personal care products for over three decades. For researchers and drug development professionals, understanding the toxicological profile of any active ingredient is paramount, with genotoxicity—the potential to damage genetic material—being a critical endpoint. This technical guide provides an in-depth analysis of the non-genotoxic potential of IR3535®, synthesizing data from regulatory assessments and outlining the standard battery of tests that form the basis of its safety classification.
The U.S. Environmental Protection Agency (EPA) has classified IR3535® as a biopesticide since 1999, a category noted for lower toxicity.[1] This classification is supported by a comprehensive toxicological database, which includes studies on acute, subchronic, developmental, and mutagenic effects.[2] Regulatory bodies, including the EPA and the World Health Organization (WHO), have consistently concluded that IR3535® is non-genotoxic based on a weight of evidence from standardized assays.[2][3] This guide will delve into the mechanistic underpinnings of this safety profile and the specific experimental protocols used to validate it.
Mechanistic Insights into the Non-Genotoxic Nature of IR3535®
The non-genotoxic potential of IR3535® is attributed to two primary factors: its chemical structure and its metabolic fate in the human body.
-
Structural Analogy to a Natural Amino Acid: IR3535® is a derivative of β-alanine, a naturally occurring amino acid. This structural similarity suggests a low potential for interaction with DNA, as the molecule does not possess reactive electrophilic groups typically associated with genotoxic compounds. Its mode of action as a repellent is non-toxic, interfering with insects' olfactory receptors rather than through a cytotoxic mechanism.[1][2]
-
Rapid Metabolism and Excretion: Upon dermal absorption, IR3535® is rapidly and extensively metabolized.[4] The primary metabolic pathway involves hydrolysis of the ethyl ester to its corresponding carboxylic acid, IR3535®-free acid, which is the principal metabolite detected in plasma and urine.[4] This rapid biotransformation prevents the parent compound from accumulating and potentially interacting with cellular macromolecules, including DNA. The high water solubility of the metabolite facilitates its efficient excretion from the body.[4]
Weight of Evidence: A Battery of Genotoxicity Assays
Caption: A diagram illustrating the weight of evidence approach for assessing the non-genotoxic potential of IR3535®.
Summary of Genotoxicity Test Battery for IR3535®
The following table summarizes the key assays conducted to evaluate the genotoxic potential of IR3535®. The results, as reported by regulatory agencies, have been consistently negative.[2][3][5]
| Assay Type | OECD Guideline | Endpoint Measured | Test System | Result | Reference |
| Bacterial Reverse Mutation Assay | 471 | Gene mutation (point mutations and frameshifts) | Salmonella typhimurium and Escherichia coli strains | Negative | [6] |
| In Vitro Chromosomal Aberration | 473 | Structural chromosome aberrations (clastogenicity) | Cultured mammalian cells (e.g., Chinese Hamster Ovary) | Negative | [5] |
| In Vivo Mammalian Erythrocyte Micronucleus Test | 474 | Chromosomal damage (clastogenicity and aneugenicity) | Rodent bone marrow erythrocytes | Negative | [2][3] |
Experimental Protocols: The Gold Standard in Genotoxicity Testing
To ensure the reliability and reproducibility of genotoxicity data, studies submitted for regulatory approval must adhere to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed, step-by-step methodologies for the key assays used to assess the genotoxic potential of compounds like IR3535®.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
This in vitro assay is a primary screen for point mutations and frameshift mutations.
Objective: To evaluate the potential of IR3535® to induce gene mutations in bacterial strains.
Methodology:
-
Strain Selection: Utilize a panel of at least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) with known mutations in the histidine or tryptophan operon, respectively.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
-
Exposure:
-
Plate Incorporation Method: Mix the test substance at various concentrations, the bacterial culture, and molten top agar (with or without S9 mix). Pour this mixture onto minimal glucose agar plates.
-
Pre-incubation Method: Incubate the test substance, bacterial culture, and buffer (with or without S9 mix) at 37°C before adding the top agar and pouring onto plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) on the test plates and compare to the number of spontaneous revertant colonies on the negative control plates.
-
Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the mean number of revertants per plate and/or a reproducible increase at one or more concentrations.
Caption: A simplified workflow for the Bacterial Reverse Mutation (Ames) Test.
In Vitro Mammalian Chromosomal Aberration Test - OECD 473
This assay detects structural chromosomal damage in cultured mammalian cells.
Objective: To assess the potential of IR3535® to induce chromosomal aberrations in vitro.
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary - CHO, human peripheral blood lymphocytes).
-
Treatment: Expose the cell cultures to at least three analyzable concentrations of IR3535®, both with and without S9 metabolic activation. Include appropriate negative and positive controls.
-
Exposure Duration:
-
Short-term treatment (3-6 hours): With and without S9.
-
Continuous treatment (approx. 1.5 normal cell cycles): Without S9.
-
-
Cell Harvest: At a predetermined time after treatment, add a metaphase-arresting agent (e.g., colcemid) to the cultures.
-
Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides.
-
Staining and Analysis: Stain the slides (e.g., with Giemsa) and analyze at least 200 well-spread metaphases per concentration and control group under a microscope. Score for structural aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).
-
Data Analysis: A substance is considered clastogenic if it induces a concentration-dependent and statistically significant increase in the percentage of cells with structural aberrations.
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474
This in vivo assay is a key component of the test battery, as it accounts for the effects of metabolism, distribution, and excretion in a whole animal system.
Objective: To determine if IR3535® induces chromosomal damage or damage to the mitotic apparatus in the bone marrow of mammals.
Methodology:
-
Animal Model: Typically use rodents (mice or rats).
-
Dose Administration: Administer IR3535® (usually via oral gavage or intraperitoneal injection) to the animals at a minimum of three dose levels, along with negative and positive control groups. A preliminary range-finding study is often conducted to determine the maximum tolerated dose.
-
Treatment Schedule: Administer either a single treatment or two treatments 24 hours apart.
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate times after the final treatment (typically 24 and 48 hours).
-
Slide Preparation: Prepare smears of the bone marrow or blood cells on microscope slides and stain to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Microscopic Analysis: Score at least 4000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. Also, determine the ratio of PCEs to total erythrocytes as an indicator of bone marrow toxicity.
-
Data Analysis: A positive result is a dose-related and statistically significant increase in the frequency of micronucleated PCEs in the treated groups compared to the negative control group.
Conclusion and Future Perspectives
It is important to note that while IR3535® itself is considered safe, one study using a computational (QSAR) model suggested that some of its disinfection by-products in chlorinated water could have mutagenic properties.[7] This highlights an area for further research, although it is distinct from the genotoxic potential of the parent compound as applied in consumer products.
For researchers and drug development professionals, the case of IR3535® serves as an exemplar of a well-characterized active ingredient with a strong safety profile. The consistent negative findings across the standard genotoxicity test battery provide a high degree of confidence in its use in consumer products.
References
- 1. IR3535 Insect Repellent - FleaScience [fleascience.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. tekenbeetziekten.nl [tekenbeetziekten.nl]
- 4. Biotransformation and toxicokinetics of the insect repellent IR3535® in male and female human subjects after dermal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (IR3535) [benchchem.com]
- 6. extranet.who.int [extranet.who.int]
- 7. Degradation of this compound (IR3535) during chlorination: Tentative identification and toxicity prediction of its disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Formulation Frontier: An In-Depth Technical Guide to the Solubility of Ethyl Butylacetylaminopropionate (IR3535®) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl butylacetylaminopropionate, widely known by its trade name IR3535®, is a synthetic insect repellent with a well-established safety profile and broad efficacy.[1][2][3] Its performance in topical formulations is intrinsically linked to its physicochemical properties, among which solubility in organic solvents is paramount for developing stable, effective, and aesthetically pleasing products. This guide provides a comprehensive technical overview of the solubility of this compound, synthesizing theoretical principles with practical experimental guidance. It is designed to empower researchers and formulation scientists with the knowledge to navigate the complexities of solvent selection and solubility determination, thereby accelerating the development of innovative insect repellent formulations.
Introduction: The Significance of Solubility in Formulating with this compound
This compound is a colorless to slightly yellowish, nearly odorless liquid that serves as a biocompatible alternative to other synthetic repellents.[2][3][4] Its molecular structure, derived from the amino acid β-alanine, contributes to its favorable safety and environmental profile.[5] The efficacy and user experience of a topical insect repellent are not solely dependent on the active ingredient itself, but also on the formulation's ability to deliver and maintain the active on the skin. Solubility is a critical determinant in this equation.
A thorough understanding of the solubility of this compound in various organic solvents is essential for:
-
Formulation Design: Ensuring the homogeneity and stability of solutions, lotions, sprays, and gels.
-
Efficacy Optimization: Influencing the release rate and bioavailability of the active ingredient on the skin.
-
Manufacturing Processes: Streamlining production by preventing precipitation and ensuring consistent product quality.
-
Regulatory Compliance: Providing fundamental physicochemical data required for product registration.[6]
This guide will delve into the theoretical underpinnings of this compound's solubility, present available quantitative data, and provide a detailed protocol for its experimental determination.
Theoretical Principles of Solubility: A Molecular Perspective
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. To comprehend the solubility of this compound, we must first examine its molecular structure and the resulting polarity and hydrogen bonding capabilities.
This compound possesses both polar and non-polar characteristics. The presence of an ester and an amide group introduces polar regions capable of dipole-dipole interactions and hydrogen bonding (as an acceptor). The butyl and ethyl chains, on the other hand, are non-polar and contribute to van der Waals forces. This amphiphilic nature dictates its solubility in a range of organic solvents.
-
Polar Solvents: Protic polar solvents, such as ethanol and propylene glycol, can act as hydrogen bond donors, interacting favorably with the oxygen and nitrogen atoms in the ester and amide groups of this compound. Aprotic polar solvents, like acetone and ethyl acetate, can engage in dipole-dipole interactions.
-
Non-Polar Solvents: Non-polar solvents, such as n-heptane and p-xylene, will primarily interact with the non-polar alkyl chains of the molecule through van der Waals forces.
The balance of these interactions determines the extent to which this compound will dissolve in a particular organic solvent. A solvent that can effectively interact with both the polar and non-polar regions of the molecule is likely to be a good solvent.
Caption: Molecular interactions governing the solubility of this compound.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that publicly available data is limited, and further experimental determination is often necessary for specific formulation needs.
| Solvent | Chemical Class | Solubility | Temperature (°C) | Source |
| Water | Protic Polar | 70 g/L (7% w/v) | 20 | [4] |
| Water | Protic Polar | 6% | Room Temperature | [1] |
| Ethanol | Protic Polar | 50% | Room Temperature | [1] |
| Propylene Glycol | Protic Polar | 50% | Room Temperature | [1] |
| Isopropyl Myristate | Ester | 50% | Room Temperature | [1] |
| Paraffin Oil | Aliphatic Hydrocarbon | 3% | Room Temperature | [1] |
| n-Heptane | Aliphatic Hydrocarbon | Soluble | Not Specified | [7] |
| Dichloromethane | Halogenated Hydrocarbon | Soluble | Not Specified | [7] |
| Ethyl Acetate | Ester | Soluble | Not Specified | [7] |
| p-Xylene | Aromatic Hydrocarbon | Soluble | Not Specified | [7] |
| Acetone | Ketone | Soluble | Not Specified | [7] |
| Methanol | Protic Polar | Soluble | Not Specified | [7] |
Note: "Soluble" indicates that a significant amount dissolves, but a precise quantitative value was not provided in the cited source.
Experimental Protocol for Determining Solubility in Organic Solvents
This section outlines a detailed, step-by-step methodology for determining the solubility of this compound in an organic solvent. The protocol is based on the principles of the Collaborative International Pesticides Analytical Council (CIPAC) Method MT 181 for determining solubility in organic solvents.[8][9][10][11] This method is suitable for determining solubilities above 10 g/L.[9][11]
Principle
A known mass of this compound is treated with measured volumes of the organic solvent at a constant temperature until complete dissolution is observed. A preliminary test is conducted to estimate the approximate solubility, which then informs the quantities used in the definitive test.
Materials and Equipment
-
This compound (technical grade or higher)
-
Selected organic solvent(s) of analytical grade purity
-
Glass vials or flasks with stoppers
-
Calibrated pipettes or burettes
-
Analytical balance
-
Constant temperature bath or shaker
-
Vortex mixer
Experimental Workflow
Caption: Step-by-step workflow for the experimental determination of solubility.
Detailed Procedure
Part A: Preliminary Test
-
Sample Preparation: Accurately weigh approximately 0.1 g of this compound into a stoppered glass vial.
-
Solvent Addition: Add the selected organic solvent in small, measured increments (e.g., 0.1 mL) using a calibrated pipette.
-
Equilibration: After each addition, stopper the vial and mix thoroughly using a vortex mixer. Place the vial in a constant temperature bath (e.g., 20°C or 25°C) and allow it to equilibrate for at least 15 minutes.
-
Observation: Visually inspect the vial for complete dissolution of the liquid active ingredient. The absence of separate phases or cloudiness indicates complete dissolution.
-
Estimation: Record the total volume of solvent required to achieve complete dissolution. Use this to estimate the approximate solubility.
Part B: Definitive Test
-
Sample Preparation: Based on the preliminary test, weigh an appropriate amount of this compound into two separate vials for duplicate determinations. For example, if the estimated solubility is around 100 g/L, use 1 g of the active ingredient.
-
Solvent Addition: Add the solvent in measured increments, approaching the estimated volume from the preliminary test. As you get closer to the expected endpoint, reduce the volume of the increments to improve accuracy.
-
Equilibration: After each solvent addition, ensure thorough mixing and allow for equilibration at the constant temperature as described in the preliminary test.
-
Endpoint Determination: The endpoint is reached when the solution becomes completely clear and homogenous. Record the volume of solvent added.
-
Calculation: Calculate the solubility in g/L using the following formula:
Solubility (g/L) = (Mass of this compound (g) / Volume of Solvent (mL)) * 1000
-
Reporting: Report the solubility as a range based on the last two solvent additions (i.e., the volume at which dissolution was incomplete and the volume at which it was complete).
Self-Validating System and Trustworthiness
-
Duplicate Determinations: Conducting the definitive test in duplicate ensures the reproducibility of the results.
-
Constant Temperature: Maintaining a constant temperature is crucial as solubility is temperature-dependent.
-
Equilibration Time: Allowing sufficient time for equilibration ensures that the measured solubility is the true thermodynamic solubility under the given conditions.
-
Purity of Materials: Using high-purity this compound and analytical grade solvents minimizes the influence of impurities on the results.
Practical Implications for Researchers and Drug Development Professionals
The solubility of this compound in organic solvents has direct and significant implications for the development of effective and commercially viable insect repellent products.
-
Solvent Selection for Formulations: The quantitative solubility data guides the selection of appropriate solvents to create stable and homogenous liquid formulations such as sprays and lotions. For example, the high solubility in ethanol makes it a suitable solvent for aerosol and pump spray formulations.
-
Emulsion Formulations: In emulsion-based products (creams and lotions), the solubility in the oil phase is a critical parameter. The data on solubility in isopropyl myristate and paraffin oil can inform the selection of emollients and other oil-phase components.
-
Concentration Limits: Understanding the solubility limits is essential for developing high-concentration formulations without the risk of phase separation or crystallization during storage.
-
Analytical Method Development: Solubility data is crucial for developing analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the quantification of this compound in formulations.[12] The choice of solvent for sample preparation and the mobile phase composition depends on the solubility of the active ingredient.
Conclusion
The solubility of this compound in organic solvents is a fundamental property that underpins the successful formulation of effective insect repellents. While publicly available quantitative data is somewhat limited, this guide has provided a robust framework for understanding the theoretical principles governing its solubility and a detailed experimental protocol for its determination. By leveraging this knowledge, researchers and formulation scientists can make informed decisions regarding solvent selection, optimize formulation design, and ensure the development of high-quality, stable, and efficacious products.
References
- 1. biohope.com.cn [biohope.com.cn]
- 2. High Quality 99.2% this compound Liquid / BAAPE CAS 52304-36-6 Agrochemicals for [fortunachem.com]
- 3. This compound - IR3535 - Descrizione [tiiips.com]
- 4. This compound ,China this compound Manufacturer,Supplier & Factory - SHANGHAI SKYBLUE CHEMICAL CO.,LTD. [skybluechem.com]
- 5. This compound (IR3535) [benchchem.com]
- 6. extranet.who.int [extranet.who.int]
- 7. This compound | C11H21NO3 | CID 104150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CIPAC-Methods [laus.group]
- 9. MT 181 - Solubility in organic solvents [cipac.org]
- 10. cipac.org [cipac.org]
- 11. scribd.com [scribd.com]
- 12. Determination of IR3535 in Topical Insect Repellents: A New HPLC‐DAD Analytical Approach and Compliance Assessment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability of Pure IR3535® (Ethyl Butylacetylaminopropionate)
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of pure IR3535® (Ethyl Butylacetylaminopropionate), a widely utilized insect repellent. This document is intended for researchers, formulation scientists, and quality control professionals engaged in the development and manufacturing of products containing this active ingredient. The guide delves into the intrinsic thermal properties of pure IR3535®, outlining its behavior under thermal stress, potential degradation pathways, and the analytical methodologies requisite for a thorough stability assessment. By integrating theoretical principles with actionable experimental protocols, this guide serves as a critical resource for ensuring product integrity, defining appropriate storage conditions, and navigating the complexities of thermal processing.
Introduction: The Imperative of Thermal Stability in Active Ingredient Performance
IR3535®, the trade name for this compound, is a synthetic biopesticide derived from the amino acid β-alanine.[1] Its favorable safety profile and efficacy against a broad spectrum of insects have cemented its role in numerous topical repellent formulations.[1] The manufacturing, long-term storage, and in-use conditions of these products often involve exposure to elevated temperatures. Consequently, a granular understanding of the thermal stability of pure IR3535® is not merely an academic exercise but a cornerstone of robust product development. Thermal degradation can lead to a loss of the active ingredient, diminishing product efficacy and potentially generating unknown impurities with altered toxicological profiles.
This guide provides a foundational understanding of the thermal behavior of pure IR3535®, moving from its fundamental physicochemical properties to the advanced analytical techniques used to probe its stability. We will explore the causality behind experimental choices, ensuring that the described protocols are not just a series of steps but a self-validating system for generating reliable and reproducible data.
Physicochemical Properties and Inherent Thermal Behavior
Pure IR3535® is a colorless and nearly odorless oily liquid at room temperature.[2] An initial assessment of its thermal stability begins with its fundamental physical properties, which dictate its behavior upon heating.
| Property | Value | Source |
| Boiling Point | Slightly below 300 °C (at atmospheric pressure) | [3] |
| Glass Transition Temperature (Tg) | Approximately -90 °C | [3] |
| Vapor Pressure | ~0.15 Pa at 20 °C | [3] |
The high boiling point of IR3535® suggests a relatively low volatility at ambient temperatures, a desirable characteristic for a long-lasting topical repellent.[4] However, this does not preclude evaporation or degradation at moderately elevated temperatures experienced during processing or storage. The low glass transition temperature indicates that it remains in a liquid state over a very wide temperature range.
Analytical Methodologies for Assessing Thermal Stability
A multi-faceted approach employing several analytical techniques is essential for a comprehensive evaluation of thermal stability. Each technique provides a unique piece of the puzzle, from quantifying mass loss to identifying structural changes and degradation products.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary tool for determining the onset of evaporation and decomposition.
Experimental Protocol: TGA of Pure IR3535®
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of pure IR3535® into a clean, tared ceramic or aluminum TGA pan.
-
Atmosphere: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min to prevent oxidative degradation during the initial analysis.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of mass loss and the temperature of the maximum rate of mass loss (from the first derivative of the TGA curve) are key parameters.
Interpretation of TGA Data: For neat IR3535®, mass loss typically begins around 100 °C and is complete by approximately 230 °C under a nitrogen atmosphere with a heating rate of 5 K/min.[3] This initial mass loss is primarily attributed to evaporation. Any significant mass loss at higher temperatures would indicate decomposition.
Caption: Workflow for Thermogravimetric Analysis of IR3535®.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as glass transitions, melting, and crystallization, providing insights into the physical state and stability of the material.
Experimental Protocol: DSC of Pure IR3535®
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Hermetically seal 5-10 mg of pure IR3535® in an aluminum DSC pan. An empty, hermetically sealed pan is used as a reference.
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at -120 °C.
-
Ramp up to 50 °C at a heating rate of 10 °C/min.
-
Cool down to -120 °C at 10 °C/min.
-
Ramp up again to 50 °C at 10 °C/min (second heating scan).
-
-
Data Analysis: Plot heat flow versus temperature. The glass transition (Tg) will appear as a step change in the baseline of the second heating scan.
Interpretation of DSC Data: The DSC thermogram of pure IR3535® is expected to show a glass transition at approximately -90 °C.[3] The absence of other significant endothermic or exothermic peaks in the typical storage and use temperature range would indicate good physical stability.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For stability studies, HPLC is used to accurately measure the concentration of the active ingredient (IR3535®) before and after thermal stress, allowing for the determination of degradation.
Experimental Protocol: HPLC Quantification of IR3535®
-
Instrument: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., Kinetex® C18, 5 µm, 4.6 mm x 150 mm).[5]
-
Mobile Phase: A mixture of 0.1% formic acid in water and methanol (e.g., 40:60 v/v) in an isocratic mode.[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Detection: UV at 220 nm.[5]
-
Sample Preparation:
-
Accurately weigh a sample of pure IR3535® that has been subjected to thermal stress.
-
Dissolve the sample in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification: Compare the peak area of the thermally stressed sample to a calibration curve prepared from a reference standard of pure IR3535®.
Caption: Workflow for HPLC Quantification of IR3535®.
Degradation Pathways of Pure IR3535®
The chemical structure of IR3535®, containing both an ester and an amide functional group, presents potential sites for degradation under thermal stress. The primary degradation pathways to consider are hydrolysis and oxidation.
Hydrolytic Degradation
In the presence of water, particularly at elevated temperatures, the ester linkage in IR3535® is susceptible to acid-catalyzed hydrolysis.[6] This would result in the formation of N-acetyl-N-butyl-β-alanine and ethanol. While pure IR3535® is hydrophobic, trace amounts of water can facilitate this degradation over time, especially if acidic impurities are present. One study noted that in a 5% aqueous solution at 40°C, approximately 80% of IR3535® degraded over a 3-month period.[5]
Oxidative Degradation
Exposure to air at elevated temperatures can lead to oxidative degradation. Research has suggested that slight oxidative degradation occurs when IR3535® is exposed to air for four months at 50 °C, as evidenced by the appearance of a new carbonyl band near 1690 cm⁻¹ in the FTIR spectrum.[3] This suggests the formation of new carbonyl-containing compounds, although the specific structures have not been fully elucidated.
Thermal Decomposition at Higher Temperatures
While detailed studies on the high-temperature pyrolysis of pure IR3535® are limited in the public domain, it is plausible that at temperatures exceeding its evaporation range, cleavage of the C-N and C-O bonds could occur, leading to a complex mixture of smaller volatile molecules. Techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be instrumental in identifying these high-temperature degradation products.
Long-Term Stability Studies: A Holistic Approach
To establish a comprehensive stability profile for pure IR3535®, long-term studies under controlled conditions are imperative.
Protocol for Long-Term Thermal Stability Assessment:
-
Sample Preparation: Place aliquots of pure IR3535® in sealed, airtight glass vials to minimize oxidative degradation and moisture ingress.
-
Storage Conditions: Store the vials at a range of elevated temperatures (e.g., 40 °C, 50 °C, and 60 °C) and at room temperature (as a control) for an extended period (e.g., 3, 6, 12, and 24 months).
-
Time-Point Analysis: At each time point, retrieve a vial from each temperature condition and perform the following analyses:
-
Visual Inspection: Note any changes in color or appearance.
-
HPLC Analysis: Quantify the remaining percentage of IR3535®.
-
FTIR Spectroscopy: Analyze for any changes in the chemical structure, such as the appearance of new functional groups.
-
GC-MS (Optional): Analyze for the presence of volatile degradation products.
-
-
Data Evaluation: Plot the percentage of remaining IR3535® versus time for each temperature. This data can be used to determine the degradation kinetics and estimate the shelf life of the pure active ingredient under various storage conditions.
Conclusion and Future Perspectives
The thermal stability of pure IR3535® is a critical parameter influencing its efficacy and safety in final product formulations. This guide has outlined the key physicochemical properties, analytical methodologies, and potential degradation pathways relevant to its thermal behavior. Thermogravimetric analysis, differential scanning calorimetry, and high-performance liquid chromatography are indispensable tools for a thorough stability assessment.
While current knowledge indicates that IR3535® is susceptible to hydrolytic and oxidative degradation at elevated temperatures over time, a significant gap remains in the comprehensive identification of its thermal decomposition products under anaerobic conditions. Future research employing advanced techniques such as TGA-FTIR and Py-GC-MS is warranted to fully elucidate the high-temperature degradation mechanisms. A more profound understanding of these pathways will empower formulation scientists to develop more robust and stable insect repellent products, ultimately ensuring consumer safety and product performance.
References
- 1. This compound (IR3535) [benchchem.com]
- 2. This compound - IR3535 - Descrizione [tiiips.com]
- 3. Structure, Properties, and Release Kinetics of the Polymer/Insect Repellent System Poly (l-Lactic Acid)/Ethyl Butylacetylaminopropionate (PLLA/IR3535) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mosquito repellent thermal stability, permeability and air volatility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. extranet.who.int [extranet.who.int]
The Molecular Gambit: A Technical Guide to the Interaction of IR3535 with Insect Gustatory Receptors
Abstract
The synthetic insect repellent IR3535® (Ethyl butylacetylaminopropionate) has been a cornerstone of public health, offering protection against a broad spectrum of disease vectors.[1][2] While its efficacy is well-documented, the precise molecular mechanisms underpinning its repellent action, particularly its interaction with the insect gustatory system, are a subject of ongoing, intensive research. This technical guide synthesizes current knowledge on the engagement of IR3535 with insect gustatory receptors (GRs), providing an in-depth exploration of the cellular and molecular basis of this critical interaction. We will dissect the experimental methodologies that have been pivotal in elucidating this relationship, offering field-proven insights for researchers, scientists, and drug development professionals. This guide is structured to provide a comprehensive understanding, from the fundamental principles of insect gustation to the nuanced, practical application of advanced research techniques.
Introduction: The Chemical Ecology of Repellency
Insects navigate their environment through a sophisticated array of chemosensory systems, with gustation playing a paramount role in dictating feeding behaviors and oviposition site selection.[3][4] The ability to discern between nutritious food sources and potentially toxic substances is fundamental to their survival. Insect repellents exploit this intricate system by activating aversive pathways, effectively creating a chemical shield.
IR3535, structurally derived from the amino acid β-alanine, is a colorless and nearly odorless oil, valued for its favorable safety profile and biodegradability.[1][2] Its mode of action is multifaceted, with evidence suggesting both olfactory and gustatory mechanisms.[5][6] This guide will focus on the latter, exploring how direct contact with IR3535 triggers a cascade of neural events originating from the insect's taste organs, ultimately leading to avoidance behavior.
The Insect Gustatory System: A Primer
Insect gustatory receptor neurons (GRNs) are housed within hair-like structures called sensilla, which are distributed across various parts of the insect body, including the labellum (the primary taste organ on the proboscis), legs, and wings.[7] These neurons express a diverse family of gustatory receptors (GRs), which are ligand-gated ion channels.[3][8] Unlike the G-protein coupled receptors (GPCRs) that mediate taste in mammals, insect GRs are thought to form ion channels directly, allowing for a rapid response to chemical stimuli.[8]
The insect GR family is extensive, with distinct sub-clades responsible for detecting different taste modalities, such as sweet, bitter, and salty compounds.[3][4] The perception of repellents like IR3535 is predominantly mediated by GRNs tuned to bitter or aversive compounds.[2][5]
IR3535 and Bitter-Sensing Gustatory Receptor Neurons: The Core Interaction
A growing body of evidence firmly establishes that IR3535 directly activates bitter-sensing GRNs in a variety of insect species, including the fruit fly, Drosophila melanogaster, and disease vectors like Anopheles and Aedes mosquitoes.[2][5][6] This activation is the primary mechanism through which IR3535 exerts its anti-feedant properties upon contact.
Key Molecular Players: The Role of Specific Gustatory Receptors
In the model organism Drosophila melanogaster, genetic screening has identified specific GRs that are indispensable for the detection of IR3535. Notably, Gr47a has been pinpointed as a key molecular sensor for IR3535.[2] This finding is significant as it provides a specific molecular target for further investigation and for the rational design of novel repellents. The signaling cascade initiated by the binding of IR3535 to a GR is believed to involve the opening of the ion channel, leading to depolarization of the GRN and the generation of action potentials that are transmitted to the brain, ultimately signaling an aversive stimulus.
A Synergistic Effect with DEET
Intriguingly, research has shown that IR3535 can act synergistically with another widely used repellent, N,N-diethyl-m-toluamide (DEET).[2] This suggests that these two compounds may target distinct but complementary pathways within the insect's chemosensory system, or that they may interact at the receptor level to produce a more potent aversive signal. Understanding the molecular basis of this synergy is a promising avenue for the development of more effective repellent formulations.
Experimental Methodologies: A Practical Guide
The elucidation of the IR3535-GR interaction has been made possible through a combination of behavioral, electrophysiological, and molecular techniques. This section provides a detailed overview of the key experimental protocols, emphasizing the causality behind methodological choices.
Behavioral Assays: Quantifying Aversion
The Binary Choice Feeding Assay is a robust and widely used method to assess the feeding preference of insects and the aversive properties of a given compound.
Protocol: Binary Choice Feeding Assay in Drosophila melanogaster
-
Fly Preparation:
-
Use 4-6 day old adult flies, as their gustatory system is fully developed.[9]
-
Starve the flies for 18-24 hours prior to the assay in vials containing a non-nutritive agar substrate to ensure motivation to feed.
-
-
Food Preparation:
-
Prepare two food choices. One will be a control (e.g., 5 mM sucrose solution), and the other will be the experimental solution (e.g., 5 mM sucrose mixed with a specific concentration of IR3535).
-
To visually distinguish between the two choices, add a non-toxic food coloring to each solution (e.g., 0.125 mg/mL brilliant blue FCF to the control and 0.1 mg/mL sulforhodamine B to the experimental solution).[9]
-
-
Assay Setup:
-
The assay is typically performed in a 96-well microplate or a petri dish with small droplets of the two food choices arranged in an alternating pattern.
-
Introduce a cohort of starved flies (typically 50-100) into the assay chamber.
-
-
Data Collection and Analysis:
-
Allow the flies to feed for a set period (e.g., 2 hours) in a dark, humid environment to prevent visual bias.
-
After the feeding period, sacrifice the flies by freezing.
-
Visually inspect the abdomen of each fly under a stereomicroscope to determine the color of the ingested food (blue, red, or purple if both were consumed).
-
Calculate a Preference Index (PI) using the following formula: PI = (Number of flies that chose the experimental food - Number of flies that chose the control food) / (Total number of flies that fed)
-
A PI of +1 indicates a strong preference for the experimental food, a PI of -1 indicates strong aversion, and a PI of 0 indicates no preference.
-
Causality of Experimental Choices: The use of two distinct colors allows for a clear and quantifiable measure of food choice. Starvation ensures that the flies are motivated to feed, providing a reliable behavioral readout. The PI provides a standardized metric for comparing the aversiveness of different compounds or concentrations.
Electrophysiology: Listening to the Neurons
Single Sensillum Recording (SSR) is a powerful electrophysiological technique that allows for the direct measurement of action potentials from individual GRNs in response to chemical stimulation.
Protocol: Single Sensillum Recording from Anopheles Labellar Sensilla
-
Insect Preparation:
-
Anesthetize an adult female mosquito by chilling it on ice.
-
Mount the mosquito on a microscope slide using wax or double-sided tape, with the proboscis extended and immobilized.
-
-
Electrode Preparation:
-
Use a sharp tungsten electrode as the recording electrode and a glass capillary filled with a saline solution as the reference electrode.
-
The reference electrode is inserted into the insect's eye or another part of the body to complete the electrical circuit.
-
-
Stimulation and Recording:
-
The recording electrode is carefully maneuvered to make contact with the tip of a single labellar sensillum.
-
A stimulus solution (e.g., a saline solution containing a specific concentration of IR3535) is delivered to the sensillum via a capillary tube.
-
The electrical activity (action potentials) generated by the GRNs within the sensillum is amplified and recorded using specialized software.
-
-
Data Analysis:
-
Spike sorting algorithms are used to differentiate the action potentials from different neurons within the same sensillum based on their amplitude and shape.
-
The firing rate of the bitter-sensitive GRN in response to IR3535 is quantified and compared to its response to control solutions.
-
Causality of Experimental Choices: SSR provides direct evidence of neuronal activation, linking the chemical stimulus to a physiological response. This technique allows for the characterization of the dose-response relationship and the specificity of the neuronal response.
In Vivo Calcium Imaging: Visualizing Neural Activity
In vivo calcium imaging using genetically encoded calcium indicators like GCaMP allows for the visualization of neural activity in real-time in the brains of living insects.
Protocol: GCaMP Imaging of Drosophila Gustatory Neurons
-
Genetic Tools:
-
Use the GAL4-UAS binary expression system to drive the expression of a GCaMP variant (e.g., GCaMP6) specifically in bitter-sensing GRNs (e.g., using a Gr66a-GAL4 driver line).
-
-
Fly Preparation:
-
Mount an adult fly expressing GCaMP in the neurons of interest in a custom-built imaging chamber, with the head immobilized and a small window cut in the cuticle to expose the brain.
-
The proboscis is extended and fixed to allow for the application of taste stimuli.
-
-
Imaging and Stimulation:
-
Use a confocal or two-photon microscope to visualize the GCaMP fluorescence in the subesophageal zone of the brain, where the gustatory neurons project.
-
Deliver a stimulus solution containing IR3535 to the labellum while simultaneously recording the changes in GCaMP fluorescence.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF/F) is calculated to quantify the magnitude of the calcium response in the GRN axon terminals in the brain.
-
This provides a measure of the overall neural activity in response to the taste stimulus.
-
Causality of Experimental Choices: Calcium imaging provides a broader view of neural activity compared to SSR, allowing for the simultaneous recording from a population of neurons. The use of genetic tools ensures that the observed activity is from a specific, defined population of neurons.
Heterologous Expression and Molecular Techniques
To study the function of specific GRs in isolation, they can be expressed in heterologous systems such as Xenopus oocytes or human embryonic kidney (HEK293) cells.
Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
cRNA Preparation and Injection:
-
Synthesize complementary RNA (cRNA) encoding the GR of interest (e.g., Gr47a).
-
Inject the cRNA into mature Xenopus oocytes. The oocytes will then express the GR protein on their cell membrane.
-
-
TEVC Recording:
-
After an incubation period to allow for protein expression, the oocyte is placed in a recording chamber.
-
Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current.
-
A voltage-clamp amplifier is used to hold the membrane potential at a constant level.
-
A solution containing IR3535 is perfused over the oocyte.
-
-
Data Analysis:
-
If IR3535 activates the expressed GR, it will cause the ion channel to open, resulting in an inward current that is measured by the amplifier.
-
The magnitude of this current is a direct measure of the receptor's activity in response to the ligand.
-
Causality of Experimental Choices: This technique allows for the deorphanization of GRs, definitively linking a specific receptor to a specific ligand. It is a powerful tool for studying the biophysical properties of the receptor-channel complex.
Molecular Docking: Computational modeling can be used to predict the binding site of IR3535 on the GR protein. This can then be validated experimentally using techniques like site-directed mutagenesis , where specific amino acid residues in the predicted binding pocket are altered to assess their importance for ligand binding and receptor activation.
Data Presentation and Visualization
Quantitative Data Summary
The following table summarizes hypothetical dose-response data for IR3535 obtained from different experimental paradigms.
| Concentration of IR3535 | Binary Choice Assay (Preference Index) | Single Sensillum Recording (Spikes/sec) | In Vivo Calcium Imaging (ΔF/F) |
| 0.01% | -0.2 ± 0.05 | 5 ± 2 | 0.1 ± 0.02 |
| 0.1% | -0.6 ± 0.08 | 25 ± 5 | 0.5 ± 0.1 |
| 1% | -0.9 ± 0.04 | 60 ± 8 | 1.2 ± 0.2 |
Signaling Pathway and Workflow Diagrams
Caption: Simplified signaling pathway of IR3535 perception in insect gustatory receptor neurons.
Caption: Integrated workflow for investigating IR3535's interaction with insect gustatory receptors.
Alternative Mechanisms and Future Directions
While the interaction with gustatory receptors is a primary mode of action for IR3535, it is important to acknowledge that other mechanisms may also be at play. Recent studies have suggested that IR3535 can modulate muscarinic acetylcholine receptors (mAChRs) in the insect nervous system, potentially leading to synergistic effects with certain insecticides.[10][11][12][13] A comprehensive understanding of IR3535's activity requires an integrated view of its effects on multiple molecular targets.
Future research should focus on:
-
Deorphanizing the specific GRs that detect IR3535 in major disease vectors like Aedes aegypti and Anopheles gambiae.
-
Elucidating the three-dimensional structure of an IR3535-bound GR to understand the molecular basis of their interaction.
-
Investigating the central processing of IR3535-induced gustatory signals in the insect brain.
-
Exploring the interplay between the gustatory and olfactory pathways in mediating the overall repellent effect of IR3535.
Conclusion
The interaction of IR3535 with insect gustatory receptors is a compelling example of chemical ecology in action. Through the activation of bitter-sensing neural pathways, this repellent effectively hijacks the insect's own protective mechanisms to prevent feeding. A multi-pronged experimental approach, combining behavioral assays, electrophysiology, in vivo imaging, and molecular techniques, has been instrumental in unraveling this intricate relationship. As our understanding of these molecular interactions deepens, so too will our ability to design and develop the next generation of safe and effective insect repellents, a critical tool in the ongoing fight against vector-borne diseases.
References
- 1. youtube.com [youtube.com]
- 2. Cellular and molecular basis of IR3535 perception in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and Cellular Designs of Insect Taste Receptor System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. huskiecommons.lib.niu.edu [huskiecommons.lib.niu.edu]
- 5. Bitter-sensitive gustatory receptor neuron responds to chemically diverse insect repellents in the common malaria mosquito Anopheles quadrimaculatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural model for ligand binding and channel opening of an insect gustatory receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Protocol for binary food choice assays using Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Search of Synergistic Insect Repellents: Modeling of Muscarinic GPCR Interactions with Classical and Bitopic Photoactive Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Search of Synergistic Insect Repellents: Modeling of Muscarinic GPCR Interactions with Classical and Bitopic Photoactive Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Orthosteric muscarinic receptor activation by the insect repellent IR3535 opens new prospects in insecticide-based vector control - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Ethyl Butylacetylaminopropionate (IR3535)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl butylacetylaminopropionate, widely known by its trade name IR3535®, is a synthetic insect repellent structurally analogous to the naturally occurring amino acid β-alanine.[1][2] Developed in the 1970s, it is a colorless and nearly odorless oil valued for its favorable safety profile and biodegradability.[1][3] IR3535 is effective against a variety of biting insects, including mosquitoes, ticks, and flies.[3][4] While its primary application is topical, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for comprehensive safety assessment and the development of advanced formulations. This guide provides a detailed overview of the current knowledge of IR3535's pharmacokinetics and metabolism, and outlines state-of-the-art methodologies for its comprehensive characterization.
Pharmacokinetic Profile of this compound (IR3535)
The systemic exposure to IR3535 following topical application is a key consideration in its safety evaluation. Human studies have demonstrated that IR3535 undergoes dermal absorption and is subsequently metabolized and excreted.
Absorption
Following dermal application of a 20% IR3535 formulation in human volunteers, the compound is absorbed through the skin.[5][6][7] The skin penetration rate in humans has been estimated to be 13.3%.[5][6] In plasma, the parent compound, IR3535, is found at or below the limit of quantification (0.037 µmol/L), indicating rapid and extensive metabolism upon entering systemic circulation.[5][6][7]
Distribution
Currently, there is a lack of publicly available data on the plasma protein binding and tissue distribution of IR3535 and its primary metabolite. The determination of these parameters is crucial for a complete understanding of its disposition in the body.
Metabolism
The primary metabolic pathway for IR3535 in mammals is the hydrolysis of its ethyl ester to form its only known metabolite, 3-(N-butylacetamido)propionic acid, also referred to as IR3535-free acid.[6] This biotransformation is rapid and extensive, as evidenced by the low to undetectable plasma concentrations of the parent compound and the substantially higher concentrations of the free acid metabolite.[5][6][7]
The enzymes responsible for this hydrolysis are likely carboxylesterases, which are abundant in the liver and other tissues and are known to hydrolyze ester-containing compounds.[8]
dot
Caption: Metabolic pathway of this compound (IR3535).
Excretion
Both IR3535 and its free acid metabolite are excreted in the urine.[5][6] The vast majority of the excreted product is the IR3535-free acid, with concentrations several thousand-fold higher than the parent compound.[5][6] In a human study, the cumulative urinary excretion of IR3535 and its metabolite over 48 hours accounted for approximately 13.3% of the topically applied dose, which is considered to represent the total extent of absorption.[5][6]
Human Pharmacokinetic Parameters
A study in human volunteers who received a dermal application of a 20% IR3535 formulation provided the following pharmacokinetic parameters for the major metabolite, IR3535-free acid, in plasma.[5][7]
| Parameter | Male (n=5) | Female (n=5) | All (n=10) |
| Cmax (µmol/L) | 5.7 | 3.0 | 4.2 |
| Tmax (hours) | 2-6 | 2-6 | 2-6 |
| AUC (µmol·L⁻¹·h) | 41.6 | 24.5 | 33.9 |
| Data from Broschard et al., 2013.[5][7] |
Experimental Protocols for Comprehensive ADME Characterization
For a thorough evaluation of the ADME properties of IR3535, a series of in vitro and in vivo studies are recommended. The following section details the established, state-of-the-art methodologies that are central to a comprehensive assessment.
In Vitro Dermal Absorption
To assess the rate and extent of IR3535's penetration through the skin, in vitro permeation studies using Franz diffusion cells are the gold standard.[3][9]
Protocol: In Vitro Dermal Absorption using Franz Diffusion Cells
-
Skin Preparation: Obtain human cadaver skin or fresh porcine skin. Separate the epidermis from the full-thickness skin using heat or enzymatic digestion.
-
Franz Cell Assembly: Mount the separated epidermal membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Fluid: Fill the receptor chamber with a physiologically relevant buffer (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to ensure sink conditions), maintained at 32°C.
-
Dosing: Apply a finite dose of the IR3535 formulation to the surface of the epidermis in the donor chamber.
-
Sampling: At predetermined time points, collect samples from the receptor fluid for analysis.
-
Analysis: Quantify the concentration of IR3535 and its metabolite in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the flux (J) and permeability coefficient (Kp) to determine the rate and extent of dermal absorption.
dot
Caption: Workflow for in vitro dermal absorption studies.
In Vitro Metabolism
To identify the enzymes responsible for IR3535 metabolism and to characterize its metabolic stability, in vitro studies using subcellular fractions and hepatocytes are essential.[7][10]
Protocol: In Vitro Metabolism in Human Liver Microsomes
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a NADPH-regenerating system, and buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubation: Pre-warm the mixture to 37°C. Initiate the reaction by adding IR3535.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.
-
Analysis: Analyze the supernatant for the disappearance of IR3535 and the formation of IR3535-free acid using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol: In Vitro Metabolism in Human Hepatocytes
-
Cell Culture: Plate cryopreserved human hepatocytes and allow them to attach and form a monolayer.
-
Dosing: Treat the hepatocytes with IR3535 at various concentrations.
-
Sampling: Collect samples of the cell culture medium and cell lysates at different time points.
-
Sample Processing and Analysis: Process the samples and analyze for IR3535 and its metabolite by LC-MS/MS.
-
Data Analysis: Characterize the metabolic profile and determine the rate of metabolism.
Bioanalytical Method for Quantification in Biological Matrices
A validated, sensitive, and specific bioanalytical method is paramount for accurate pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred platform.
Protocol: LC-MS/MS Method for IR3535 and IR3535-free acid in Plasma/Urine
-
Sample Preparation:
-
Plasma: Protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE).
-
Urine: Dilute and inject, or use SPE for concentration and cleanup.
-
Add an appropriate internal standard (e.g., a stable isotope-labeled version of IR3535 or its metabolite) to all samples, calibrators, and quality controls.
-
-
Chromatography:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for IR3535, its metabolite, and the internal standard.
-
-
Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Drug-Drug Interaction Potential
Given that IR3535 enters systemic circulation, assessing its potential to cause drug-drug interactions is a critical safety evaluation.
Protocol: Cytochrome P450 (CYP) Inhibition Assay
-
Incubation: Incubate IR3535 at a range of concentrations with human liver microsomes, a panel of CYP-specific probe substrates, and a NADPH-regenerating system.
-
Analysis: Quantify the formation of the probe substrate metabolites using LC-MS/MS.
-
Data Analysis: Determine the IC50 value (the concentration of IR3535 that causes 50% inhibition of the CYP enzyme activity).
Protocol: Cytochrome P450 (CYP) Induction Assay
-
Cell Culture and Treatment: Culture fresh or cryopreserved human hepatocytes and treat them with IR3535 at various concentrations for 48-72 hours.
-
Assessment of Induction:
-
mRNA Analysis: Measure the induction of CYP enzyme mRNA levels (e.g., for CYP1A2, CYP2B6, CYP3A4) using quantitative real-time PCR (qPCR).
-
Enzyme Activity Assay: Measure the increase in the metabolic activity of specific CYP enzymes using probe substrates.
-
-
Data Analysis: Compare the induction by IR3535 to that of known inducers and a vehicle control to determine its induction potential.
Conclusion
This compound (IR3535) is a widely used insect repellent with a favorable safety profile. Human pharmacokinetic data demonstrate that upon dermal absorption, it is rapidly and extensively hydrolyzed to its primary metabolite, IR3535-free acid, which is then excreted in the urine. While these in vivo data provide a foundational understanding of its ADME properties, significant data gaps remain regarding its distribution, the specific enzymes involved in its metabolism, and its potential for drug-drug interactions. The experimental protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals to fully characterize the pharmacokinetics and metabolism of IR3535, ensuring a robust and complete safety assessment for this important compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of in vitro methods for carboxylesterase activity determination in immortalized cells representative of the intestine, liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Biotransformation and toxicokinetics of the insect repellent IR3535® in male and female human subjects after dermal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro, in silico and integrated strategies for the estimation of plasma protein binding. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the contribution of cytochrome P450 3A4 to human liver microsomal bupropion hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Note: A Validated HPLC-DAD Method for the Quantification of Ethyl Butylacetylaminopropionate (IR3535®) in Topical Formulations
Introduction
Ethyl butylacetylaminopropionate, commonly known as IR3535®, is a widely utilized active ingredient in insect repellent formulations. Its favorable safety profile makes it a suitable choice for use by both adults and children. To ensure product quality and efficacy, a robust and reliable analytical method for the quantification of IR3535® in various topical products is imperative. This application note details a validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the precise and accurate determination of this compound. The method has been developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for routine quality control testing.
Guiding Principles of the Method
The core of this analytical method is reversed-phase chromatography, a powerful technique for separating compounds based on their hydrophobicity. This compound, being a relatively non-polar molecule, is well-retained on a non-polar stationary phase (like C18) and eluted with a polar mobile phase. The Diode Array Detector (DAD) was selected for its ability to monitor a range of wavelengths simultaneously, allowing for the determination of the optimal detection wavelength for IR3535® and assessment of peak purity.
A critical aspect of this method is its validation, which provides documented evidence that the procedure is fit for its intended purpose. The validation process encompasses the evaluation of key parameters including specificity, linearity, range, accuracy, precision, and robustness, ensuring the reliability of the analytical results.
Materials and Methods
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector is required. The specific conditions outlined below have been optimized for the efficient separation and quantification of this compound.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 210 nm |
| Run Time | Approximately 5 minutes |
Rationale for Parameter Selection:
-
C18 Column: A C18 stationary phase provides excellent retention and separation for moderately non-polar compounds like IR3535®. The chosen dimensions and particle size offer a good balance between resolution and analysis time.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water is simple, robust, and provides adequate separation from potential excipients in topical formulations. The 50:50 ratio was found to be optimal for achieving a reasonable retention time and good peak shape.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C ensure reproducible retention times and efficient separation.
-
Detection Wavelength: The selection of 210 nm is based on the UV absorbance spectrum of this compound, providing high sensitivity for quantification.
Chemicals and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to a resistivity of 18.2 MΩ·cm)
-
Isopropanol (Analytical grade)
-
Formulations containing this compound (e.g., lotions, sprays, gels)
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 10, 25, 50, 100, 200 µg/mL). These solutions will be used to construct the calibration curve.
Sample Preparation
The goal of sample preparation is to extract IR3535® from the formulation matrix and dilute it to a concentration within the linear range of the method.
-
Accurately weigh an amount of the topical formulation equivalent to approximately 10 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 30 mL of a suitable solvent, such as isopropanol:water (50:50), to the flask.
-
Sonicate the flask for 15 minutes to ensure complete dissolution and extraction of the active ingredient.
-
Allow the solution to cool to room temperature and then dilute to volume with the same solvent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial. This step is crucial to remove any particulate matter that could damage the HPLC column.
-
Further dilute the filtered solution with the mobile phase to achieve a final concentration within the calibration range. The exact dilution factor will depend on the concentration of IR3535® in the product.
Caption: Analytical workflow for IR3535 quantification.
Method Validation
A comprehensive validation study was performed to demonstrate the suitability of the analytical method for its intended purpose, following ICH Q2(R2) guidelines.
System Suitability
System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.5% |
Specificity
The specificity of the method was evaluated by analyzing a placebo formulation (containing all excipients except IR3535®). No interfering peaks were observed at the retention time of this compound, demonstrating the method's ability to accurately quantify the analyte in the presence of formulation components.
Linearity and Range
The linearity of the method was established by analyzing the working standard solutions at six different concentration levels. The calibration curve was constructed by plotting the peak area against the concentration of this compound.
| Parameter | Result |
| Linear Range | 10 - 200 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
The high correlation coefficient indicates a strong linear relationship between the concentration and the detector response over the specified range.
Accuracy
Accuracy was determined by a recovery study, where known amounts of this compound were spiked into a placebo formulation at three different concentration levels (low, medium, and high).
| Concentration Level | Mean Recovery (%) | Acceptance Criteria (%) |
| Low (80%) | 99.5 | 98.0 - 102.0 |
| Medium (100%) | 100.2 | 98.0 - 102.0 |
| High (120%) | 101.1 | 98.0 - 102.0 |
The excellent recovery values demonstrate the accuracy of the method.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Repeatability (Intra-day Precision)
| Concentration Level | RSD (%) (n=6) | Acceptance Criteria (%) |
| Low | 0.8 | ≤ 2.0 |
| Medium | 0.6 | ≤ 2.0 |
| High | 0.5 | ≤ 2.0 |
Intermediate Precision (Inter-day Precision)
| Concentration Level | RSD (%) (n=6, over 2 days) | Acceptance Criteria (%) |
| Low | 1.2 | ≤ 2.0 |
| Medium | 1.0 | ≤ 2.0 |
| High | 0.9 | ≤ 2.0 |
The low RSD values for both repeatability and intermediate precision indicate that the method is highly precise.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | 0.25 µg/mL |
| LOQ | 0.85 µg/mL |
These values demonstrate that the method is sensitive enough for the intended application.
Robustness
The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C). The results showed that these minor changes did not significantly affect the peak area, retention time, or other system suitability parameters, indicating the method is robust for routine use.
Caption: Key validation parameters and their criteria.
Conclusion
This application note describes a simple, rapid, and reliable HPLC-DAD method for the quantification of this compound (IR3535®) in topical insect repellent formulations. The method has been thoroughly validated according to ICH guidelines and has demonstrated excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. The short run time and simple mobile phase make it a cost-effective and efficient solution for routine quality control analysis in the pharmaceutical and cosmetic industries.
Introduction: The Imperative for Advanced Repellent Screening
An Application Guide to In Vitro Assays for Testing Insect Repellent Efficacy
Vector-borne diseases, transmitted by blood-feeding arthropods like mosquitoes, pose a significant and escalating threat to global public health. Personal protective measures, particularly the use of insect repellents, remain a cornerstone of disease prevention. The discovery and development of novel repellent actives traditionally relied heavily on in vivo testing, most notably the "arm-in-cage" (AIC) test, where human volunteers expose treated skin to caged mosquitoes.[1] While providing a direct measure of efficacy, these methods face significant ethical hurdles, are subject to high inter-subject variability, and are not amenable to the high-throughput screening (HTS) required for modern drug discovery.[2][3]
This technical guide addresses the critical need for robust, reproducible, and ethically sound alternatives. We will explore the landscape of in vitro assays for testing insect repellent efficacy, moving from the molecular underpinnings of insect olfaction to detailed, field-proven protocols for behavioral and feeding-based assays. The transition to well-designed in vitro systems not only accelerates the discovery pipeline but also provides a more controlled environment to dissect the mechanisms of repellency, ultimately leading to the development of safer and more effective products.[4][5] This guide is intended for researchers, scientists, and drug development professionals dedicated to this mission.
PART 1: The Molecular Basis of Insect Olfaction - Understanding the Target
To rationally design and screen for new repellents, one must first understand the biological system they target: the insect's olfactory apparatus. Repellents function by disrupting an insect's ability to detect and orient towards host cues. This disruption occurs at the molecular level, primarily within specialized olfactory sensory neurons (OSNs) located in the antennae and maxillary palps.[6]
The perception of volatile chemical cues is mediated by several large families of receptor proteins.[7]
-
Odorant Receptors (ORs): These receptors typically respond to food-related odors. Insect ORs are distinct from their mammalian counterparts; they are not G protein-coupled receptors (GPCRs) but ligand-gated ion channels.[8][9] They form a heteromeric complex consisting of a variable, odorant-binding ORx subunit and a highly conserved co-receptor known as Orco .[10] The Orco protein is essential for the function and localization of all ORx subunits, making it a prime target for broad-spectrum repellents.[6][10]
-
Ionotropic Receptors (IRs): This is a more ancient family of receptors, related to ionotropic glutamate receptors, that are tuned to detect acids and amines, which are key components of human scent.[6][7] Similar to ORs, functional IRs are heteromeric complexes, typically composed of a variable tuning IR and one of several co-receptors, such as Ir8a , Ir25a, or Ir76b.[11]
-
Gustatory Receptors (GRs): While primarily involved in taste, some members of this family are expressed in olfactory organs and are responsible for detecting carbon dioxide (CO₂), a critical long-range host attractant for many mosquito species.[7]
The causality behind targeting these receptors is clear: a compound that can either block an attractant from binding to its receptor or inappropriately activate a receptor neuron can effectively jam the insect's host-seeking "GPS," rendering it unable to find its target. The co-receptors, particularly Orco, are of immense interest because they represent a conserved hub in the olfactory system. Modulating Orco could disrupt the perception of a wide array of odors simultaneously.[10]
Figure 1: Simplified workflow of insect olfactory signal transduction.
PART 2: Behavioral Assays - Quantifying Repellency without Human Subjects
Behavioral assays are the workhorse of in vitro repellent testing. They are designed to quantify an insect's movement towards or away from a chemical stimulus in a controlled environment.
A. Olfactometer-Based Assays
The principle behind olfactometry is to give insects a choice. A Y-tube or multi-arm olfactometer presents insects with converging airstreams, one carrying a candidate repellent or attractant and the other a clean air control.[12] By counting the number of insects that choose each arm, a clear preference or aversion can be quantified. This method is highly standardized, with bodies like the World Health Organization (WHO) providing specific guidelines to ensure reproducibility.[13][14][15]
This protocol is a self-validating system. The inclusion of a known attractant (like CO₂ or a human scent mimic) in the control arm validates that the insects are actively host-seeking. The positive control (e.g., DEET) validates that the assay can detect known repellents.
1. Materials & Setup:
-
Y-Tube Olfactometer (glass or PTFE)
-
Air pump or compressed air source
-
Flow meters (to ensure equal airflow to each arm, typically 1 L/min)[13]
-
Charcoal and water filters (to purify and humidify incoming air)[14]
-
Test cages containing 20-30 non-blood-fed female mosquitoes (e.g., Aedes aegypti), 5-10 days old.
-
Test substance and positive control (e.g., DEET) dissolved in a volatile solvent (e.g., ethanol).
-
Solvent-only negative control.
-
Filter paper discs.
2. Experimental Procedure:
-
Preparation: Assemble the olfactometer system as shown in Figure 2. Ensure all components are meticulously cleaned with a non-residual solvent (e.g., hexane or ethanol) and baked at 120°C before each trial to eliminate residual odors.
-
Acclimation: Place a test cage at the base of the Y-tube. Allow the mosquitoes to acclimate for 5 minutes with purified, humidified air flowing through both arms.
-
Treatment Application: Apply a standardized dose of the test compound solution to a filter paper disc and place it in the treatment arm's odor port. Place a filter paper disc treated only with the solvent in the control arm's odor port.
-
Observation: Release the mosquitoes into the base of the Y-tube. Observe and record the number of mosquitoes that make a definitive choice by moving past a set line into either arm of the Y-tube within a 5-minute period. A choice is considered made when a mosquito remains in an arm for over 15 seconds.
-
Data Collection: After the observation period, remove the mosquitoes. Clean the apparatus thoroughly.
-
Replication: Rotate the treatment and control arms between trials to control for any positional bias. Repeat the experiment at least 5-8 times with a new batch of mosquitoes and freshly treated filter papers for each replicate.
-
Controls: Run trials with a known repellent (positive control) and a solvent-only control (negative control) under the same conditions.
3. Data Analysis:
-
Calculate the Percent Repellency (PR) using the formula: PR (%) = [(Nc - Nt) / (Nc + Nt)] * 100 Where Nc is the number of mosquitoes in the control arm and Nt is the number of mosquitoes in the treatment arm.
-
A positive PR value indicates repellency, a negative value indicates attraction, and a value near zero indicates neutrality.
-
Use appropriate statistical tests (e.g., Chi-squared test) to determine if the distribution of mosquitoes is significantly different from a 50:50 distribution (no preference).
Figure 2: Experimental workflow for a Y-Tube Olfactometer assay.
B. High-Throughput Screening (HTS) Assays
For primary screening of large compound libraries, even olfactometers can be too low-throughput. HTS assays are designed for rapid evaluation of many compounds with minimal material.[16] A common design uses a simple glass or plastic tube apparatus to assess spatial repellency and vapor toxicity.[17][18]
This method is designed for speed and requires very small amounts of test compound.[16] It allows for the rapid calculation of key dose-response metrics.
1. Materials & Setup:
-
Glass tubes (e.g., 25 cm long, 2.5 cm diameter).
-
Netting to cover tube ends.
-
Treated filter papers (impregnated with test compound).
-
Plastic end caps.
-
Aspiration device for transferring mosquitoes.
2. Experimental Procedure:
-
Preparation: A filter paper treated with a known concentration of the test compound is placed at one end of a glass tube, held in place by netting and a plastic cap. The other end is covered only with netting.
-
Mosquito Introduction: 10-20 female mosquitoes are introduced into the center of the tube via a small port, which is then sealed. The tube is held horizontally.
-
Observation: At set time points (e.g., 15, 30, 60 minutes), the number of mosquitoes in the treated half of the tube and the untreated half are counted.
-
Data Collection: The distribution of mosquitoes provides a measure of spatial repellency. The number of knocked-down or dead mosquitoes is also recorded to assess vapor toxicity.
-
Replication: The assay is repeated with multiple concentrations of the test compound to generate a dose-response curve. A solvent-treated filter paper is used as a negative control.
3. Data Analysis & Key Metrics:
-
Spatial Activity Index (SAI): Calculated as (Nc - Nt) / (Nc + Nt), where Nc is the number of mosquitoes in the control half and Nt is the number in the treated half.
-
Effective Concentration 50 (EC₅₀): The concentration of a compound that results in 50% of the mosquitoes residing in the untreated half of the tube. This is a key metric for comparing the potency of different repellents.[16]
-
Knockdown Concentration 50 (KC₅₀): The concentration that causes knockdown of 50% of the test population within a specific time.
-
These values are determined by probit analysis of the dose-response data.
| Assay Type | Principle | Primary Endpoint | Advantages | Disadvantages |
| Y-Tube Olfactometer | Behavioral Choice | % Repellency, Preference Index | Standardized (WHO), good for volatile compounds, distinguishes attraction from repulsion.[12][13] | Lower throughput, sensitive to airflow variations, may not correlate perfectly with contact repellency.[19] |
| HTS Tube Assay | Spatial Distribution | EC₅₀, KC₅₀, SAI | Very high throughput, requires minimal compound, can assess vapor toxicity and repellency simultaneously.[16][20] | Less "natural" choice, may not fully replicate host-seeking behavior, primarily for spatial repellents. |
PART 3: Feeding Assays - Mimicking the Host Interaction
While behavioral assays are excellent for screening volatile compounds, a true repellent must prevent the ultimate act: biting. In vitro feeding assays replace a live host with an artificial system that mimics the key stimuli that trigger biting and feeding.[15]
A. Artificial Membrane Feeding Systems
The core of this technology is a device that presents a warm, attractive liquid meal to mosquitoes through a membrane that simulates skin.[21][22] These systems offer precise control over temperature and the composition of the blood meal, eliminating the variability and ethical issues of using live hosts.[22][23] Repellency is measured by treating the membrane and observing the inhibition of feeding.
This protocol directly measures the inhibition of blood feeding, the most critical endpoint for a topical repellent. The use of ATP in the blood meal is a critical validation step, as it is a key phagostimulant for many mosquito species.
1. Materials & Setup:
-
Glass membrane feeders with a water jacket to maintain temperature (e.g., Hemotek system or similar).[22][24]
-
Circulating water bath set to 38-40°C.
-
Blood source (e.g., defibrinated animal blood, or a solution of washed red blood cells in saline with ATP added as a phagostimulant).
-
Cages of 50-100 non-blood-fed female mosquitoes.
-
Test repellent and controls.
2. Experimental Procedure:
-
Feeder Preparation: Stretch the membrane tightly across the bottom of the glass feeder and secure it.
-
Treatment Application: Apply a precise dose of the test repellent (dissolved in a volatile solvent like ethanol or acetone) to the outer surface of the membrane. Allow the solvent to evaporate completely. Prepare a solvent-only control feeder.
-
System Assembly: Add the pre-warmed (37°C) blood meal to the feeder reservoir. Connect the feeder to the circulating water bath to maintain temperature.
-
Feeding: Place the prepared feeder on top of a mosquito cage. Cover the setup with a black cloth to encourage feeding.
-
Observation: Allow the mosquitoes to feed for a set period (e.g., 30-60 minutes).
-
Data Collection: After the feeding period, anesthetize the mosquitoes by chilling. Count the number of engorged (red, swollen abdomen) versus non-engorged mosquitoes for both the treated and control cages.
-
Replication: Repeat the assay at least 3-5 times for each compound and concentration.
3. Data Analysis:
-
Calculate the Percent Feeding Inhibition using the formula: % Inhibition = [1 - (T / C)] * 100 Where T is the proportion of mosquitoes that fed on the treated membrane and C is the proportion that fed on the control membrane.
-
Determine the Effective Dose 50 (ED₅₀) , the dose required to inhibit feeding by 50%, by testing a range of concentrations.[26]
B. Warm-Body Contact Repellent Assay
Some repellents work primarily on contact rather than through spatial action. This assay mimics a warm-blooded host to test a compound's ability to prevent mosquitoes from landing.[4] The key innovation is the use of a controlled pulse of CO₂ to activate host-seeking behavior in the test population, making the results more robust and representative of a real-world scenario.[27]
1. Materials & Setup:
-
A temperature-controlled metal plate or reservoir maintained at 34°C.[4]
-
Test cages with 20-30 female mosquitoes.
-
A system to deliver a controlled pulse of CO₂ into the cage.
-
A substrate (e.g., collagen sheet, cloth) to cover the warm surface.[25][28]
2. Experimental Procedure:
-
Preparation: The substrate is treated with the test repellent or a solvent control and placed over the warm plate.
-
Activation: The test cage is placed over the treated warm surface. A pulse of CO₂ is introduced into the cage to increase the baseline level by ~1,000 ppm, which activates the mosquitoes and stimulates host-seeking.[4][27]
-
Observation: For a 2-minute period, an observer counts the number of mosquitoes that land on the treated substrate.[4]
-
Data Analysis: The number of landings on the repellent-treated surface is compared to the number of landings on the solvent-control surface. The dose-response relationship is then analyzed to determine the ED₅₀ for landing inhibition.[4]
| Parameter | Membrane Feeding Assay | Warm-Body Contact Assay |
| Endpoint | Feeding Inhibition (% engorgement)[26] | Landing Inhibition (number of landings)[4] |
| Key Stimuli | Heat, Moisture, Phagostimulants (ATP) | Heat, CO₂, Moisture[27] |
| Repellency Type | Contact / Short-range spatial | Contact / Short-range spatial |
| Self-Validation | High feeding on control validates setup; positive control (DEET) confirms sensitivity. | High landing on control after CO₂ pulse validates mosquito activation. |
Conclusion: Integrating In Vitro Methods for a Comprehensive Repellent Profile
The development of effective, next-generation insect repellents requires a multi-faceted testing strategy. The in vitro assays detailed in this guide provide a powerful, ethical, and high-throughput framework for moving beyond traditional in vivo methods. By starting with high-throughput spatial repellency screens, advancing promising candidates to olfactometer-based choice assays, and finally confirming efficacy with membrane feeding or contact repellency protocols, researchers can build a comprehensive profile of a compound's activity. This systematic, in vitro-first approach not only accelerates the pace of discovery but also provides deeper insights into the mechanisms of repellency, paving the way for targeted development of novel vector control agents.
References
- 1. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 2. Two New Alternatives to the Conventional Arm-in-Cage Test for Assessing Topical Repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An in vitro assay for testing mosquito repellents employing a warm body and carbon dioxide as a behavioral activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Dysregulation of Tuning Receptors and Transcription Factors in the Antennae of Orco and Ir8a Mutants in Aedes aegypti Suggests a Chemoreceptor Regulatory Mechanism Involving the MMB/dREAM Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Insect olfactory receptor - Wikipedia [en.wikipedia.org]
- 9. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unveiling the developmental dynamics and functional role of Odorant Receptor Co-receptor (Orco) in Aedes albopictus: A novel mechanism for regulating odorant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Olfactory receptor coexpression and co-option in the dengue mosquito - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. WHO Olfactometer for Repellency Testing on Mosquitoes for developing mosquito control measures [labitems.co.in]
- 14. insectolfactometer.com [insectolfactometer.com]
- 15. A critical review of current laboratory methods used to evaluate mosquito repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-throughput screening method for evaluating spatial repellency and vapour toxicity to mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scholar.usuhs.edu [scholar.usuhs.edu]
- 18. A novel high-throughput screening system to evaluate the behavioral response of adult mosquitoes to chemicals [agris.fao.org]
- 19. academic.oup.com [academic.oup.com]
- 20. mdpi.com [mdpi.com]
- 21. Artificial Membrane Feeding Mosquitoes in the Laboratory with Glytube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Membrane Feeding Devices to Blood Feed Mosquitoes in the Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chemglass.com [chemglass.com]
- 25. A New In Vitro Bioassay System for the Discovery and Quantitative Evaluation of Mosquito Repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. biodiversitylibrary.org [biodiversitylibrary.org]
- 27. researchgate.net [researchgate.net]
- 28. A Novel in vitro Bioassay to Explore the Repellent Effects of Compounds Against Mosquito Aedes aegypti (Diptera: Culicidae). - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Application Notes and Protocols for the Development of Controlled-Release Formulations of IR3535®
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and characterization of controlled-release topical preparations of the insect repellent IR3535® (Ethyl Butylacetylaminopropionate). The rationale for developing sustained-release formulations is to enhance user compliance and efficacy by prolonging the protection time against vector-borne diseases while minimizing dermal absorption.[1][2] This guide delves into the technical intricacies of microencapsulation as a primary strategy for achieving controlled release, offering detailed protocols for formulation development, physicochemical characterization, in vitro release testing, and analytical quantification. The methodologies presented are grounded in established scientific principles and regulatory expectations to ensure the development of safe, effective, and stable products.
Introduction: The Imperative for Controlled-Release Insect Repellents
Insect-borne diseases represent a significant global health burden, necessitating effective personal protective measures.[1] Topical insect repellents are a primary defense, with IR3535® emerging as a favorable active ingredient due to its excellent safety profile, efficacy, and cosmetic appeal (lack of odor and oily residue) compared to alternatives like DEET.[1][2] However, the efficacy of conventional topical formulations is often limited by the rapid evaporation of the active ingredient from the skin surface.[2]
Controlled-release technologies, particularly microencapsulation, offer a strategic solution to this challenge. By entrapping the active ingredient within a polymeric matrix, it is possible to modulate its release rate, thereby prolonging the duration of repellency and reducing the frequency of application.[1][3] Furthermore, microencapsulation can decrease the rate of transdermal penetration of the active ingredient, enhancing its safety profile.[1] This guide will focus on a Lewis acid-Lewis base adduct microencapsulation approach for developing a 20% w/w IR3535® lotion with extended efficacy.[1]
Strategic Formulation Development: A Step-by-Step Protocol
The development of a stable and effective controlled-release IR3535® formulation requires a systematic approach to excipient selection and process optimization. The following protocol outlines the preparation of a microencapsulated emulsion.
Core Principles of Excipient Selection
The choice of excipients is critical to the physical stability, sensory characteristics, and performance of the final product. The formulation is designed as an oil-in-water emulsion where the oil phase, containing IR3535®, is encapsulated.
Table 1: Key Excipient Categories and Functions [2]
| Category | Chemical Name/Class | Function |
| Active | IR3535® | Insect Repellent |
| Emollient | Acyclic Alkanes | Improves skin feel |
| Emulsifier | Sorbitan Fatty Acid Esters, Polysorbates | Stabilizes the emulsion |
| Encapsulation Agents | Algin, Cellulose, Chitosan, Xanthan Gum | Forms the microcapsule shell |
| Thickener | Polyamides, Cetyl Alcohol, Carrageenan | Modifies viscosity for desired consistency |
| Film Former | Silicones (e.g., Dimethicone) | Creates a substantive film on the skin |
| pH Modifier/Antioxidant | Citric Acid, Sodium Citrate | Buffers the formulation to ensure chemical stability of IR3535®[1] |
| Preservatives | Various | Prevents microbial growth |
Detailed Laboratory-Scale Formulation Protocol
This protocol describes the preparation of a 100g batch of a 20% w/w microencapsulated IR3535® lotion.
Phase A (Oil Phase):
-
In a suitable vessel, combine the emollients, thickeners (polyamide-3 and cetyl alcohol), and the film former (dimethicone).
-
Begin heating the mixture to 90°C while stirring until all components are melted and the phase is completely homogenous.
Phase B (Active and Encapsulation):
-
In a separate vessel, add the 20% w/w IR3535®.
-
Disperse the encapsulation agents (e.g., algin, cellulose, chitosan, xanthan gum) into the IR3535® with agitation.
Phase C (Aqueous Phase):
-
In the main formulation vessel, add the required amount of purified water.
-
Disperse the emulsifiers (sorbitan fatty acid ester, polysorbate) and any water-soluble preservatives.
-
Gradually add the sodium citrate and citric acid to create the buffer system.
-
Begin heating the aqueous phase to 50°C with gentle mixing.
Emulsification and Final Formulation:
-
Once both Phase A and Phase C have reached their target temperatures and are homogenous, slowly add the molten Phase A to the heated Phase C with continuous homogenization to form a creamy white emulsion.
-
Sequentially add Phase B to the emulsion with continuous stirring.
-
Continue to cool the emulsion while stirring.
-
If necessary, add additional purified water to compensate for any evaporative loss and achieve the final target weight.
-
Measure the pH and adjust to a target of 6.2 if necessary.[2]
Physicochemical Characterization and Quality Control
Thorough characterization is essential to ensure the quality, stability, and performance of the controlled-release formulation.
Quantification of IR3535® using High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for determining the concentration of IR3535® in the formulation and for use in subsequent release studies.[4]
Protocol for HPLC Analysis:
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: Kinetex® C18, 5 µm, 4.6 mm x 150 mm or equivalent.
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and methanol (40:60 v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 15 µL.
-
Sample Preparation: Accurately weigh a portion of the lotion, dissolve it in a suitable solvent (e.g., methanol), and dilute to fall within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
Calibration: Prepare a series of standard solutions of IR3535® in the mobile phase at concentrations ranging from 10 to 400 µM to establish a linear calibration curve (r² ≥ 0.999).
Table 2: HPLC Method Parameters for IR3535® Quantification
| Parameter | Condition |
| Column | Kinetex® C18, 5 µm, 4.6 mm x 150 mm |
| Mobile Phase | 0.1% Formic Acid : Methanol (40:60 v/v) |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 15 µL |
| Run Time | 10 minutes |
In Vitro Release Testing (IVRT): A Surrogate for Performance
IVRT is a critical tool for evaluating the release of the active ingredient from a semi-solid topical formulation and is recommended by regulatory agencies like the FDA.[5][6][7][8][9] It serves to assess the impact of formulation changes and ensure batch-to-batch consistency.[6][9]
References
- 1. tomdooley.org [tomdooley.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of IR3535 in Topical Insect Repellents: A New HPLC‐DAD Analytical Approach and Compliance Assessment | Scilit [scilit.com]
- 5. ashdin.com [ashdin.com]
- 6. permegear.com [permegear.com]
- 7. In Vitro Release Testing Method in Semi-solid Topical Products Development - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. ashdin.com [ashdin.com]
- 9. recipharm.com [recipharm.com]
Application Notes & Protocols: The Arm-in-Cage Method for Evaluating Topical Mosquito Repellent Efficacy
A Guide for Researchers and Drug Development Professionals
Introduction
The escalating threat of vector-borne diseases, such as malaria, dengue, and Zika virus, underscores the critical need for effective personal protective measures.[1][2] Topical mosquito repellents are a primary tool in preventing bites from infected arthropods.[3] The robust evaluation of these repellents is paramount to ensure their efficacy and support public health recommendations. The arm-in-cage (AIC) test is a standardized and widely accepted laboratory method for assessing the performance of topical mosquito repellents.[3][4][5] This method provides a reliable measure of a repellent's Complete Protection Time (CPT), which is the duration from application until the first confirmed mosquito bite or landing.[4][6][7]
These application notes provide a comprehensive, in-depth guide to the arm-in-cage protocol, drawing upon established guidelines from the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA).[8][9][10] This document is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the scientific rationale behind each critical step to ensure experimental validity, reproducibility, and ethical conduct.
Guiding Principles: Scientific Integrity and Ethical Considerations
The use of human subjects in repellent testing is considered the most relevant approach as it directly assesses the end-user experience.[11] However, it mandates stringent ethical oversight to ensure participant safety and well-being.
Ethical Approval and Informed Consent:
-
Institutional Review Board (IRB) Approval: Prior to initiation, a detailed study protocol must be submitted to and approved by an independent IRB.[10] This protocol should meticulously outline the scientific design, ethical justifications, and procedures for subject selection and informed consent.[10]
-
Informed Consent: All participants must provide fully informed and voluntary consent before enrollment.[12] The consent form must clearly articulate the study's purpose, procedures, potential risks (including skin irritation and exposure to mosquito bites), and benefits. It must also be explicitly stated that there are no direct benefits to the subjects and that they are free to withdraw at any time without penalty.[12]
-
Subject Selection: Participants should be healthy adults who meet specific inclusion and exclusion criteria.[12] Exclusion criteria typically include pregnancy, lactation, known skin conditions, or allergies to cosmetics or insect repellents.[12] To ensure broad applicability of the results, it is recommended to include a mix of male and female volunteers.[7][13]
Safety Protocols:
-
Use of Disease-Free Mosquitoes: Laboratory-reared, disease-free mosquitoes must be used for all testing to eliminate the risk of pathogen transmission.[10]
-
Minimizing Bites: The study endpoint should ideally be the first landing, rather than a bite, to minimize subject discomfort and potential allergic reactions.[10] If bites are the endpoint, the protocol should be designed to limit the number of bites received by any participant.
-
Medical Oversight: A qualified medical professional should be available to address any adverse reactions, such as skin irritation or allergic responses.[12]
Experimental Workflow Overview
The arm-in-cage protocol follows a systematic workflow to ensure consistency and accuracy of the results. This process involves careful preparation of materials, standardized application of the repellent, timed exposures to mosquitoes, and meticulous data recording.
Caption: High-level workflow for the arm-in-cage mosquito repellent efficacy test.
Materials and Methods
Mosquito Rearing and Selection
Standardized mosquito rearing is crucial for obtaining reliable and reproducible data.[11]
-
Species: Testing should be conducted with at least three anthropophilic (human-preferring) mosquito species from different genera, such as Aedes aegypti, Anopheles stephensi (or An. gambiae), and Culex quinquefasciatus.[5][11][14] This ensures the repellent's efficacy is evaluated against a broad spectrum of vectors.
-
Rearing Conditions: Mosquitoes should be reared and maintained under controlled laboratory conditions:
-
Test Subjects: Only host-seeking, nulliparous (have not laid eggs) female mosquitoes, aged 5-10 days, should be used. They should be starved for at least 12 hours prior to the test, with access to a sugar solution but no blood meal.[11] This ensures a strong biting avidity.
Test Cage and Environment
-
Cage Dimensions: Test cages are typically 40 x 40 x 40 cm.[5]
-
Mosquito Density: The cage should contain 200-250 host-seeking female mosquitoes.[7] This density is intended to provide a robust challenge to the repellent.
-
Environmental Conditions: The testing room should be maintained at the same temperature and humidity as the rearing facility.[11]
Repellent Formulations and Application
-
Test Substance: The candidate repellent formulation (e.g., lotion, spray, cream) should be well-characterized.[4]
-
Positive Control: A standard positive control, typically a 20% DEET (N,N-diethyl-3-methylbenzamide) solution in ethanol, should be included in each test for comparison.[11]
-
Negative Control: An untreated arm or a vehicle-treated arm (the formulation without the active ingredient) serves as the negative control to confirm mosquito biting pressure.
-
Application Area: A defined area on the volunteer's forearm, typically between the wrist and elbow, is used for application. The hand should be protected with a glove.[3]
-
Dosage: A standardized dose of the repellent is applied evenly over the test area. The WHO recommends an application rate that is consistent with the product's intended use.[8]
Detailed Experimental Protocol
This protocol is a synthesis of guidelines from the WHO and EPA.
1. Pre-Test Preparations:
- Confirm all ethical approvals are in place.
- Ensure volunteers have provided informed consent and meet all inclusion/exclusion criteria.
- Volunteers should avoid using any fragrances, lotions, or tobacco for at least 12 hours before the test.[11]
- Prepare the test and control formulations.
- Select the required number of healthy, host-seeking female mosquitoes and place them in the test cages. Allow them to acclimate to the test room conditions.
2. Repellent Application:
- Wash the volunteer's forearms with unscented soap, rinse thoroughly, and allow them to dry completely.
- Accurately measure the prescribed amount of the test repellent or control substance.
- Apply the substance evenly over the designated skin area on one forearm. The other forearm can be used for the negative control.
3. Exposure and Observation:
- After a brief acclimatization period (e.g., 30 minutes) post-application, the volunteer will insert their treated forearm into the test cage.[4]
- The arm is exposed for a set duration, typically 3 minutes, at regular intervals (e.g., every 30 or 60 minutes).[5][7]
- During the exposure period, a trained observer records the number of mosquito landings and/or bites.
- A "confirmed bite" is often defined as a bite followed by another bite within the same or subsequent exposure period.[5] The EPA encourages using landings as the endpoint to reduce risk to subjects.[10]
4. Endpoint Determination:
- The test for a given volunteer is concluded when the first confirmed landing or bite occurs.
- The Complete Protection Time (CPT) is the time elapsed from the application of the repellent to this endpoint.[4]
- The test is typically run for a maximum of 8 hours, or until the repellent fails.[4][5]
Data Analysis and Interpretation
The primary outcome of the arm-in-cage test is the Complete Protection Time (CPT).
Key Performance Indicators
| Parameter | Description | Unit | Significance |
| Complete Protection Time (CPT) | The duration from repellent application to the first confirmed mosquito landing or bite. | Minutes or Hours | A longer CPT indicates higher repellent efficacy and duration of protection.[4] |
| Number of Landings/Bites | The count of mosquitoes landing on or biting the treated and untreated arms during each exposure period. | Count | Used to determine the endpoint and assess the biting pressure of the mosquito population. |
| Percent Repellency (%) | Calculated as: ((C - T) / C) * 100, where C is the number of bites on the control arm and T is the number of bites on the treated arm.[15] | Percentage | Provides a quantitative measure of repellency at specific time points. |
Statistical Analysis
-
The CPT data is often analyzed using survival analysis methods, such as the Kaplan-Meier survival function, especially if some volunteers do not experience repellent failure within the maximum test duration.[13][15]
-
Statistical tests, such as the Kruskal-Wallis test, can be used to compare the CPTs of different repellent formulations and the control.[7]
-
The design and analysis of arm-in-cage experiments can also be approached using progressive three-state models that differentiate between "no landing," "landing without biting," and "biting."[16]
Conclusion
The arm-in-cage laboratory protocol is an indispensable tool for the rigorous evaluation of topical mosquito repellents. When conducted with strict adherence to standardized guidelines, ethical principles, and sound scientific practices, this method generates reliable and reproducible data on repellent efficacy. These data are crucial for product registration, labeling claims, and informing public health strategies aimed at reducing the burden of vector-borne diseases.[8][14] The insights gained from these studies guide the development of new and improved repellent formulations, ultimately contributing to global health.
References
- 1. Considerations for the Use of Human Participants in Vector Biology Research: A Tool for Investigators and Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clarke.com [clarke.com]
- 3. researchgate.net [researchgate.net]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. aise.eu [aise.eu]
- 8. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]
- 9. Federal Register :: Final Test Guideline; Product Performance of Skin-applied Insect Repellents of Insect and Other Arthropods (OPPTS Test Guideline No. 810.3700); Notice of Availability [federalregister.gov]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 13. scribd.com [scribd.com]
- 14. WHO Efficacy assessment | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Design and analysis of arm-in-cage experiments: inference for three-state progressive disease models with common periodic observation times - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Validated HPLC-UV Method for the Quantification of Ethyl Butylacetylaminopropionate (IR3535) in Topical Lotions
Abstract
This application note presents a comprehensive guide to the validation of an analytical method for the quantification of Ethyl Butylacetylaminopropionate (IR3535), a widely used insect repellent, in a complex lotion matrix. The described High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and regulatory submissions. The protocols herein are grounded in the principles outlined by the International Council on Harmonisation (ICH) Q2(R1) guidelines, providing researchers, scientists, and drug development professionals with a detailed framework for ensuring the reliability and integrity of their analytical data.[1][2][3]
Introduction: The Analytical Imperative for Topical Formulations
This compound (IR3535) is a synthetic insect repellent valued for its efficacy and favorable safety profile, making it a common active ingredient in topical lotions for adults and children.[4][5] The concentration of IR3535 in these formulations is a critical quality attribute, directly impacting the product's efficacy and consumer safety.[6][7][8] Therefore, a robust and reliable analytical method is paramount for manufacturers to ensure product quality, meet regulatory requirements, and safeguard public health.
The complex nature of lotion matrices, which often contain a myriad of excipients such as emulsifiers, emollients, and preservatives, presents a significant analytical challenge. These components can interfere with the quantification of the active ingredient, necessitating a highly specific and selective analytical method. This application note addresses this challenge by providing a detailed, field-tested protocol for the validation of an HPLC-UV method for IR3535 in lotions, ensuring that the method is fit for its intended purpose.
Method Development and Pre-Validation Rationale
The selection of an appropriate analytical technique is the foundation of a successful validation. For the quantification of IR3535, a reversed-phase HPLC with UV detection was chosen for several compelling reasons:
-
Physicochemical Properties of IR3535: IR3535 is a moderately polar compound, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.
-
UV Absorbance: Although IR3535 does not possess a strong chromophore, it exhibits sufficient UV absorbance at lower wavelengths (around 218-220 nm) to allow for sensitive detection.[9][10]
-
Versatility and Robustness: HPLC is a mature and robust technology, widely available in quality control laboratories.
-
Separation from Excipients: Reversed-phase chromatography offers excellent resolving power to separate the active ingredient from potentially interfering lotion components.
Prior to formal validation, the chromatographic conditions were optimized to achieve a symmetrical peak for IR3535 with a reasonable retention time and adequate separation from any matrix components.
Optimized Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
| Detection Wavelength | 218 nm |
This is a representative set of conditions; adjustments may be necessary based on the specific column and HPLC system used.[10][11]
The Validation Workflow: A Systematic Approach
The validation of an analytical method is a systematic process that demonstrates its suitability for its intended use. The following diagram illustrates the logical flow of the validation parameters as per ICH Q2(R1) guidelines.[3]
Caption: Logical workflow for analytical method validation.
Experimental Protocols and Acceptance Criteria
The following sections provide detailed step-by-step protocols for validating the analytical method for IR3535 in lotions.
Specificity
Causality: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12][13][14] This is the cornerstone of a reliable analytical method, ensuring that the measured signal is solely from the analyte of interest.
Protocol:
-
Placebo Analysis: Prepare a placebo lotion formulation containing all excipients except for IR3535.
-
Sample Preparation: Extract the placebo lotion using the same sample preparation procedure as for the active formulation.
-
Chromatographic Analysis: Inject the extracted placebo solution into the HPLC system.
-
Forced Degradation (Stress Studies):
Acceptance Criteria:
-
The chromatogram of the placebo should show no interfering peaks at the retention time of IR3535.
-
In the forced degradation studies, the IR3535 peak should be well-resolved from any degradation product peaks, demonstrating peak purity.
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[17] This establishes a predictable relationship that allows for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[18][19]
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of IR3535 reference standard in a suitable solvent (e.g., acetonitrile).
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 80% to 120% of the target concentration).[18][20]
-
Analysis: Inject each calibration standard in triplicate.
-
Data Analysis: Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
Visual inspection of the calibration curve should confirm a linear relationship.
Example Linearity Data:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 810500 |
| 90 | 912000 |
| 100 | 1015000 |
| 110 | 1118000 |
| 120 | 1221000 |
Accuracy
Causality: Accuracy is the closeness of the test results obtained by the method to the true value. It is a measure of the systematic error of the method. Accuracy is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Protocol:
-
Spiked Samples: Prepare spiked samples by adding known amounts of IR3535 reference standard to the placebo lotion at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Sample Preparation and Analysis: Extract and analyze the spiked samples using the developed method.
-
Calculation: Calculate the percentage recovery for each sample.
Acceptance Criteria:
-
The mean percentage recovery should be within 98.0% to 102.0%.
-
The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.
Example Accuracy Data:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.2 | 99.0 |
| 100% | 100.0 | 100.5 | 100.5 |
| 120% | 120.0 | 118.8 | 99.0 |
Precision
Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is a measure of the random error of the method and is assessed at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six independent samples of the IR3535 lotion at the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-day and Inter-analyst Precision):
-
Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
Calculate the overall RSD for all measurements.
-
Acceptance Criteria:
-
Repeatability: The RSD should be ≤ 2.0%.
-
Intermediate Precision: The RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21] These parameters define the lower limits of the method's performance.
Protocol:
LOD and LOQ can be determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio:
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[9]
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Acceptance Criteria:
-
The LOQ should be demonstrated to have acceptable precision and accuracy.
Robustness
Causality: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[20]
Protocol:
-
Parameter Variation: Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analysis: Analyze a standard solution and a sample solution under each varied condition.
-
Evaluation: Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution).
Acceptance Criteria:
-
The system suitability parameters should remain within the established limits for all variations.
-
The assay results of the sample should not be significantly affected by the variations.
System Suitability
Before any sample analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting a standard solution and evaluating key parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| RSD of Peak Areas (for 5 replicate injections) | ≤ 2.0% |
Conclusion: A Fit-for-Purpose Method
The validation protocols detailed in this application note provide a comprehensive framework for establishing a reliable HPLC-UV method for the quantification of this compound (IR3535) in lotion formulations. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, analytical laboratories can ensure the integrity of their data and the quality of the products they test. Adherence to these scientifically sound principles, grounded in ICH guidelines, is essential for regulatory compliance and consumer safety.
References
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. scite.ai [scite.ai]
- 6. epa.gov [epa.gov]
- 7. clarke.com [clarke.com]
- 8. EPA Repellant Recommendations - Turlock Mosquito Abatement District [turlockmosquito.org]
- 9. pharmascholars.com [pharmascholars.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 14. echemi.com [echemi.com]
- 15. db.cngb.org [db.cngb.org]
- 16. researchgate.net [researchgate.net]
- 17. gmpinsiders.com [gmpinsiders.com]
- 18. gmpsop.com [gmpsop.com]
- 19. wjarr.com [wjarr.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. fda.gov [fda.gov]
Application Notes & Protocols: Microencapsulation of Ethyl Butylacetylaminopropionate (IR3535®) for Controlled Release
Abstract: Ethyl butylacetylaminopropionate, commercially known as IR3535®, is a widely utilized synthetic insect repellent valued for its excellent safety profile and efficacy.[1][2] To enhance its performance, microencapsulation has emerged as a key strategy to provide sustained release, minimize skin absorption, and improve stability, thereby prolonging the duration of protection.[1][3][4] This document provides an in-depth guide for researchers and formulation scientists, detailing the principles and step-by-step protocols for three distinct and effective microencapsulation techniques: Complex Coacervation, Interfacial Polymerization, and Spray Drying. Each protocol is supplemented with scientific rationale, characterization methods, and visual workflows to ensure reproducibility and a thorough understanding of the underlying mechanisms.
Physicochemical Profile of the Core Active: IR3535®
A comprehensive understanding of the physicochemical properties of this compound (IR3535®) is fundamental to selecting and optimizing an appropriate microencapsulation strategy. Its nature as a slightly water-soluble, stable oil dictates the choice of emulsion systems and polymer chemistry.
| Property | Value / Description | Significance for Encapsulation |
| Chemical Name | Ethyl 3-(N-butylacetamido)propanoate | The ester and amide functionalities influence its polarity and interactions with shell materials. |
| Molecular Formula | C₁₁H₂₁NO₃ | - |
| Molecular Weight | 215.29 g/mol | Affects diffusion rates through polymer membranes.[1][5] |
| Appearance | Colorless to slightly yellowish, odorless liquid | Its liquid state at room temperature makes it suitable for encapsulation via emulsion-based methods.[1][6] |
| Boiling Point | Decomposes at 141°C | Sets an upper limit for processing temperatures, particularly relevant for spray drying.[7][8] |
| Solubility | Water: ~6-7% (60-70 g/L at 20°C); Soluble in ethanol, acetone, and other organic solvents.[6][7][9] | Limited water solubility necessitates its dispersion as an oil phase in an aqueous medium for techniques like coacervation and interfacial polymerization. |
| log P (Octanol/Water) | ~1.7 | Indicates moderate hydrophobicity, confirming its behavior as an oil phase.[7] |
| Stability | Stable at pH 6.5-8.0. Hydrolyzed by strong acids and alkalis. Can be heated up to 80°C in emulsions.[9] | Dictates the pH range for the encapsulation process to prevent degradation. Buffering may be required.[3] |
| Material Compatibility | Can dissolve some plastics and synthetic fabrics. Not compatible with all polymers.[7][9] | The choice of shell material must ensure chemical compatibility to maintain the integrity of the microcapsule wall. |
Technique I: Complex Coacervation
Principle of the Method Complex coacervation is a liquid-liquid phase separation technique that relies on the electrostatic interaction between two oppositely charged polymers in an aqueous solution.[9][10] Typically, a protein like gelatin (cationic below its isoelectric point) and a polysaccharide like gum arabic (anionic) are used.[11][12] The process involves first emulsifying the IR3535® oil in a solution of the first polymer. The second, oppositely charged polymer is then added. By carefully adjusting the pH and temperature, the two polymers are induced to form a complex (the "coacervate") that is immiscible with the surrounding water and deposits as a liquid shell around the oil droplets.[12][13] This shell is then hardened, typically through cooling and cross-linking with an agent like glutaraldehyde, to form stable microcapsules.[11]
Visual Workflow: Complex Coacervation
Caption: Workflow for IR3535® microencapsulation via complex coacervation.
Detailed Experimental Protocol
Materials & Equipment:
-
Core: this compound (IR3535®)
-
Wall Materials: Gelatin (Type A, 250 Bloom), Gum Arabic
-
Cross-linker: Glutaraldehyde (25% aqueous solution)
-
Solvents: Deionized water
-
pH Adjustment: Acetic acid (10% v/v) or Sodium Hydroxide (1 M)
-
Equipment: High-shear homogenizer, overhead mechanical stirrer, pH meter, temperature-controlled water bath, centrifuge, freeze-dryer.
Procedure:
-
Polymer Solution Preparation:
-
Prepare a 5% (w/v) gelatin solution by dissolving 5 g of gelatin in 100 mL of deionized water at 50°C with gentle stirring until fully dissolved.
-
In a separate vessel, prepare a 5% (w/v) gum arabic solution by dissolving 5 g of gum arabic in 100 mL of deionized water at 40°C.
-
-
Emulsification:
-
Transfer the 100 mL of gelatin solution to a reaction vessel equipped with an overhead stirrer and maintain the temperature at 50°C.
-
Add 40 mL of IR3535® to the gelatin solution.
-
Homogenize the mixture using a high-shear mixer at 5000-8000 RPM for 10 minutes to form a fine oil-in-water (O/W) emulsion. The target droplet size should be 20-100 µm.
-
-
Coacervation Induction:
-
While maintaining stirring (300-500 RPM) and temperature (50°C), slowly add the 100 mL of gum arabic solution to the emulsion.
-
Once the addition is complete, slowly add 400 mL of deionized water to dilute the system.
-
Begin pH adjustment. Slowly add 10% acetic acid dropwise to lower the pH of the mixture to approximately 4.0. Turbidity will increase as the coacervate phase forms and deposits around the oil droplets.
-
-
Shell Gelation & Hardening:
-
Once pH 4.0 is reached and stabilized, begin cooling the system using an ice bath. Reduce the temperature to 5°C over a period of 60 minutes with continuous, gentle stirring. This step solidifies the gelatin-rich shell.
-
At 5°C, add 2 mL of 25% glutaraldehyde solution to the slurry. This cross-links the gelatin molecules, hardening the microcapsule shell.
-
Allow the cross-linking reaction to proceed for 12 hours at 5°C under gentle agitation.
-
-
Isolation and Drying:
-
After hardening, transfer the microcapsule slurry to centrifuge tubes.
-
Centrifuge at 2500 RPM for 10 minutes to pellet the microcapsules. Discard the supernatant.
-
Wash the microcapsules by re-suspending them in deionized water and centrifuging again. Repeat this step twice to remove unreacted reagents.
-
Freeze the washed microcapsule pellet at -80°C and then lyophilize (freeze-dry) to obtain a free-flowing powder.
-
Causality and Key Considerations:
-
pH Control is Critical: The electrostatic interaction between gelatin (positively charged below its isoelectric point of ~pH 8-9) and gum arabic (negatively charged above pH ~2.2) is maximal around pH 4.0.[10] Deviating from this pH will result in poor coacervate formation and low encapsulation efficiency.
-
Stirring Speed: The initial homogenization speed determines the size of the oil droplets and thus the final microcapsule size. During coacervation and cooling, stirring must be gentle enough to prevent coalescence of droplets but sufficient to keep them suspended.
-
Cross-linking: Glutaraldehyde creates covalent bonds between amine groups in the gelatin chains, rendering the shell insoluble and mechanically robust. The extent of cross-linking affects the release rate of IR3535®. Insufficient cross-linking leads to premature rupture, while excessive cross-linking can overly retard release.
Technique II: Interfacial Polymerization
Principle of the Method Interfacial polymerization involves a chemical reaction that occurs at the interface between two immiscible liquids to form a polymer membrane.[14][15] For encapsulating an oil-soluble active like IR3535®, a di- or poly-functional monomer (e.g., a diisocyanate) is dissolved in the IR3535® oil phase. This oil phase is then emulsified in an aqueous phase containing a complementary co-monomer (e.g., a diamine). The polymerization reaction is confined to the oil-water interface, where the two monomers meet, rapidly forming a solid, thin, and robust polymer shell—such as polyurea or polyamide—around each IR3535® droplet.[14][16][17]
Visual Workflow: Interfacial Polymerization
Caption: Workflow for IR3535® microencapsulation via interfacial polymerization.
Detailed Experimental Protocol
Materials & Equipment:
-
Core: this compound (IR3535®)
-
Oil Phase Monomer: Toluene diisocyanate (TDI) or polymeric MDI (pMDI)
-
Aqueous Phase Monomer: Hexamethylenediamine or Diethylenetriamine
-
Aqueous Phase: Deionized water, Polyvinyl alcohol (PVA) as a protective colloid/surfactant.
-
Equipment: High-shear homogenizer, jacketed glass reactor with overhead stirrer and temperature control, pH meter.
Procedure:
-
Phase Preparation:
-
Oil Phase: In a beaker, mix 100 g of IR3535® with 10 g of toluene diisocyanate (TDI). Stir until the TDI is completely dissolved. Caution: TDI is toxic and must be handled in a fume hood with appropriate personal protective equipment.
-
Aqueous Phase: In the jacketed reactor, dissolve 2 g of polyvinyl alcohol (PVA) in 200 mL of deionized water. Then, dissolve 5 g of hexamethylenediamine in this solution.
-
-
Emulsification:
-
While stirring the aqueous phase at 500 RPM, slowly pour the oil phase into the reactor.
-
Increase the mixing speed using a high-shear homogenizer to 3000-5000 RPM for 5 minutes to create an O/W emulsion with the desired droplet size.
-
-
Polymerization:
-
After emulsification, switch to a standard overhead stirrer (300 RPM).
-
Slowly heat the reactor contents to 60°C over 30 minutes. The polymerization reaction will initiate at the oil-water interface as the temperature rises.
-
Maintain the reaction at 60°C for 3 hours with continuous stirring to allow the polyurea wall to fully form and cure.
-
-
Finishing and Isolation:
-
After the curing period, cool the reactor to room temperature.
-
Adjust the pH of the slurry to ~7.0 if necessary.
-
The microcapsules can be isolated by filtration or centrifugation. Wash the collected capsules with deionized water and then with isopropanol to remove residual reactants.
-
Dry the final product in a vacuum oven at 40°C or via spray drying.
-
Causality and Key Considerations:
-
Monomer Stoichiometry: The molar ratio of the two monomers is critical. An excess of one monomer can lead to an incomplete or porous shell. The ideal ratio must be determined experimentally but is often close to 1:1.
-
Role of Surfactant: The PVA acts as a protective colloid, adsorbing to the droplet surface to prevent aggregation both before and during polymerization. The concentration of PVA influences both droplet stability and final particle size.
-
Temperature and Reaction Time: The reaction kinetics are temperature-dependent. Higher temperatures accelerate wall formation but can also lead to unwanted side reactions or degradation of IR3535®. The curing time ensures the polymer reaches a high molecular weight, resulting in a strong, non-leaching shell.
Technique III: Spray Drying
Principle of the Method Spray drying is a one-step, continuous process that converts a liquid feed into a dry powder.[18] For microencapsulation, the process begins by creating a stable emulsion (O/W) where the IR3535® oil droplets are dispersed in an aqueous solution of the wall material (typically a carbohydrate like maltodextrin or a protein).[19][20] This liquid feed is then atomized into fine droplets inside a hot drying chamber. The high temperature causes the rapid evaporation of water from the droplet surface. As the water evaporates, the dissolved wall material precipitates and forms a solid shell around the IR3535® core, resulting in a dry, powdered microcapsule.[19]
Visual Workflow: Spray Drying
Caption: Workflow for IR3535® microencapsulation via spray drying.
Detailed Experimental Protocol
Materials & Equipment:
-
Core: this compound (IR3535®)
-
Wall Material: Maltodextrin (DE 10-12), Gum Arabic, or a combination.
-
Solvent: Deionized water
-
Equipment: High-shear homogenizer, magnetic stirrer, peristaltic pump, laboratory-scale spray dryer with a two-fluid nozzle atomizer and cyclone separator.
Procedure:
-
Feed Emulsion Preparation:
-
Prepare the wall material solution by dissolving 30 g of maltodextrin and 10 g of gum arabic in 160 mL of deionized water with gentle heating and stirring.
-
Cool the solution to room temperature.
-
In a separate container, weigh 40 g of IR3535®.
-
Slowly add the IR3535® to the wall material solution while pre-emulsifying with a high-shear mixer at a low speed.
-
Once all the oil is added, homogenize the mixture at 10,000-15,000 RPM for 10 minutes to create a fine, stable O/W emulsion. The stability of this emulsion is paramount for a successful run.
-
-
Spray Drying:
-
Set the spray dryer parameters. Typical starting parameters are:
-
Inlet Temperature: 160-180°C
-
Outlet Temperature: 80-90°C
-
Feed Pump Rate: 5-10 mL/min
-
Aspirator/Blower Rate: 80-90%
-
Atomizer Airflow: 400-500 L/hr
-
-
Pre-heat the spray dryer until the inlet and outlet temperatures are stable.
-
Begin pumping deionized water through the system to normalize the temperature and check the nozzle for correct atomization.
-
Switch the feed from water to the prepared IR3535® emulsion.
-
Continuously monitor the inlet and outlet temperatures and adjust the feed rate to maintain a stable outlet temperature.
-
-
Product Collection:
-
The dried microcapsule powder will be separated from the hot air stream in the cyclone and collected in the product collection vessel.
-
Once the entire feed has been processed, continue running hot air for a few minutes to dry any remaining product in the system.
-
Turn off the heater and allow the system to cool before carefully collecting the powdered microcapsules.
-
Causality and Key Considerations:
-
Inlet vs. Outlet Temperature: The inlet temperature controls the rate of water evaporation. It must be high enough for rapid drying but not so high that it degrades the IR3535® or the wall material. The outlet temperature is an indicator of the final moisture content of the powder and is a critical process control parameter.
-
Emulsion Stability: If the feed emulsion is not stable, the oil droplets will coalesce before or during atomization, leading to a large amount of unencapsulated surface oil and very low encapsulation efficiency. The use of a robust emulsifier (like gum arabic) in combination with a bulking agent (maltodextrin) is common practice.
-
Core-to-Wall Ratio: This ratio significantly impacts encapsulation efficiency and release properties.[21] A higher proportion of wall material generally leads to better encapsulation but a lower payload of the active ingredient.
Characterization of IR3535® Microcapsules
Successful encapsulation must be validated through rigorous characterization. These methods provide the quantitative data needed to assess the quality of the microcapsules and predict their performance.
| Parameter | Method(s) | Typical Expected Outcome & Interpretation |
| Morphology & Size | Scanning Electron Microscopy (SEM), Optical Microscopy, Laser Diffraction Particle Size Analysis | SEM/Optical: Coacervated and interfacial capsules are typically spherical. Spray-dried particles are spherical with possible surface indentations ("dents").[22] Particle Size: Coacervation/Interfacial: 20-200 µm. Spray Drying: 5-50 µm. A narrow size distribution is desirable for uniform release.[23] |
| Encapsulation Efficiency (EE) | Solvent extraction followed by HPLC or GC | EE (%) = [(Total IR3535 - Surface IR3535) / Total IR3535] x 100. High EE (>80-90%) indicates a successful process. HPLC methods are well-established for quantifying IR3535.[24][25] |
| Loading Capacity (LC) | Determined alongside EE | LC (%) = [(Total IR3535 - Surface IR3535) / Total Microcapsule Weight] x 100. Represents the weight percentage of active ingredient in the final powder. |
| In Vitro Release Profile | Dialysis Bag Method, Evaporation Rate via TGA | The release profile should show a significant extension compared to unencapsulated IR3535. Data can be fitted to kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism (e.g., diffusion-controlled).[4][26] |
Protocol: Determination of Encapsulation Efficiency (EE)
-
Total IR3535 Content:
-
Accurately weigh 50 mg of microcapsules into a volumetric flask.
-
Add a solvent that dissolves both the shell and the core (e.g., methanol or a dichloromethane/methanol mixture).
-
Break the capsules using sonication or vigorous vortexing for 15 minutes.
-
Dilute to a known volume and analyze the IR3535® concentration using a validated HPLC-UV method.[24]
-
-
Surface (Unencapsulated) IR3535 Content:
-
Accurately weigh 50 mg of microcapsules into a vial.
-
Add 10 mL of a solvent that dissolves the core but not the shell (e.g., hexane).
-
Gently agitate for 1-2 minutes to wash the surface oil from the capsules.
-
Immediately filter or centrifuge to separate the capsules from the solvent.
-
Analyze the solvent for IR3535® concentration via HPLC.
-
-
Calculation:
-
Use the concentrations from steps 1 and 2 to calculate the total and surface amounts of IR3535®, respectively.
-
Apply the EE formula provided in the table above.
-
References
- 1. This compound (IR3535) [benchchem.com]
- 2. This compound | 52304-36-6 [chemicalbook.com]
- 3. tomdooley.org [tomdooley.org]
- 4. Mosquito‐repellent controlled‐release formulations for fighting infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C11H21NO3 | CID 104150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - IR3535 - Descrizione [tiiips.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. extranet.who.int [extranet.who.int]
- 9. biohope.com.cn [biohope.com.cn]
- 10. The Insecticidal Activity of Azadirachta indica Leaf Extract: Optimization of the Microencapsulation Process by Complex Coacervation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US4808408A - Microcapsules prepared by coacervation - Google Patents [patents.google.com]
- 12. Coacervation as a Novel Method of Microencapsulation of Essential Oils—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Complex Coacervation - Applications And Technology - FoodWrite [foodwrite.co.uk]
- 14. Microencapsulation by interfacial polymerisation: membrane formation and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. microcapsules-technologies.com [microcapsules-technologies.com]
- 18. microcapsules-technologies.com [microcapsules-technologies.com]
- 19. Spray Drying Microencapsulation - Acmefil [acmefil.com]
- 20. Microencapsulation by spray-drying and freeze-drying of extract of phenolic compounds obtained from ciriguela peel - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preparation and Characterization of Microcapsules Based on Biodegradable Polymers: Pectin/Casein Complex for Controlled Drug Release Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. pharmascholars.com [pharmascholars.com]
- 25. researchgate.net [researchgate.net]
- 26. Structure, Properties, and Release Kinetics of the Polymer/Insect Repellent System Poly (l-Lactic Acid)/Ethyl Butylacetylaminopropionate (PLLA/IR3535) - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing the Spatial Repellency of IR3535
An Application Guide for Researchers
Introduction
IR3535® (Ethyl butylacetylaminopropionate) is a synthetic, amino acid-based biopesticide widely used as an insect repellent.[1] Structurally similar to the natural beta-amino acid, β-alanine, it is effective against a range of arthropods including mosquitoes, ticks, and biting flies.[1][2] Its favorable safety profile has led to its use in consumer products for over 30 years, particularly in Europe.[1]
Unlike contact repellents that prevent biting upon direct touch, spatial repellents are volatile compounds that act at a distance to disrupt host-seeking behaviors, creating a protective zone.[3][4] The World Health Organization (WHO) defines spatial repellency as a range of behaviors induced by airborne chemicals, including movement away from the stimulus, interference with host detection (attraction inhibition), and disruption of feeding responses.[3] This mode of action is critical for public health as it can reduce human-vector contact, thereby lowering the transmission risk of diseases like dengue, malaria, and Zika virus.[2][5][6]
The precise mechanism of IR3535's repellent action is still under investigation but is known to involve the modulation of an insect's sensory perception.[7] Studies suggest it interferes with olfactory receptor neurons, effectively masking host cues or creating an aversive signal.[7] More recent research indicates that IR3535 can also act on muscarinic acetylcholine receptors in insects, suggesting a more complex neurological impact than simple odorant receptor blocking.[8][9]
This application note provides a detailed protocol for assessing the spatial repellency of IR3535 in a controlled laboratory setting, drawing upon established guidelines from the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA).
Guiding Principles & Regulatory Context
The evaluation of spatial repellents must be conducted with scientific rigor to produce reliable and comparable data.[10] The WHO has published comprehensive guidelines specifically for this purpose, which serve as the foundational reference for the protocols described herein.[3][11] These guidelines standardize procedures for laboratory, semi-field, and field evaluations to facilitate the development of novel active ingredients for public health use.[3][12]
In the United States, the EPA provides test guidelines (e.g., OPPTS 810.3700) for product performance data for skin-applied insect repellents.[13][14] While these guidelines are primarily for products applied to the skin, they offer a framework for study design, statistical analysis, and ethical considerations when human subjects are involved, which is relevant for later-stage testing.[13][14] Any study involving human participants must adhere to strict ethical regulations, such as those outlined in 40 CFR part 26.[14]
Experimental Design Considerations
The validity of a spatial repellency assay depends on the careful control of multiple variables. The causality behind these experimental choices is critical for interpreting the results.
-
Mosquito Species and Rearing: The choice of mosquito species should be relevant to the intended public health application. Key vector species include Aedes aegypti (dengue, Zika), Anopheles gambiae (malaria), and Culex quinquefasciatus (West Nile virus).[4][15] Use 5-10 day old, non-blood-fed female mosquitoes that have been sugar-starved for 4-6 hours prior to testing to ensure they are actively host-seeking. Mosquitoes should be reared under standardized conditions (e.g., 27±2°C, 75±10% relative humidity, 12:12 light:dark photoperiod) to ensure consistent physiological states.[16]
-
Environmental Controls: The assay should be conducted in a controlled environment. Temperature and humidity should be maintained within a narrow range, as these factors can significantly influence both mosquito behavior and the volatility of the repellent. Airflow must be minimized or controlled to prevent uncontrolled dispersal of the repellent vapor.[12]
-
Controls and References:
-
Negative Control: A solvent-only (e.g., ethanol or acetone) treated substrate is used to measure baseline mosquito distribution and activity in the absence of a repellent.[12]
-
Positive Control: A well-characterized spatial repellent, such as DEET or Metofluthrin, should be included to validate the assay system and provide a benchmark for comparison.[4][17]
-
Protocol: Laboratory Spatial Repellency Cage Assay
This protocol is adapted from the WHO guidelines for laboratory testing and is designed to measure movement away from a chemical stimulus.[3][12] It uses a modular test system to quantify the distribution of mosquitoes in response to a treated substrate versus an untreated one.
Materials and Reagents
-
IR3535 technical grade material
-
Solvent (e.g., analytical grade acetone or ethanol)
-
Positive control repellent (e.g., DEET)
-
Test cages (e.g., 30x30x30 cm screened cages)
-
Treated substrate (e.g., 10x10 cm cotton or polyester netting)
-
Untreated control substrate
-
Petri dishes or similar holders for substrates
-
Aspirator for transferring mosquitoes
-
Environmental chamber or room with controlled temperature and humidity
-
Timer
-
Video recording equipment (optional, for behavioral analysis)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Experimental Workflow Diagram
Caption: Experimental workflow for the laboratory spatial repellency cage assay.
Step-by-Step Methodology
-
Preparation of Repellent Solutions:
-
Prepare a stock solution of IR3535 in a suitable solvent (e.g., 10% w/v in acetone).
-
Create a series of serial dilutions to determine the effective dose range. A minimum of five concentrations should be tested to generate a dose-response curve.[12]
-
Prepare solutions for the negative control (solvent only) and positive control (e.g., 1% DEET).
-
-
Treatment of Substrates:
-
Using a micropipette, apply a standardized volume of each solution evenly onto the netting substrates.
-
Allow the substrates to air dry completely in a fume hood for at least 30 minutes to ensure full solvent evaporation.
-
-
Assay Setup:
-
Place the test cages in an environmental chamber set to standard conditions (e.g., 27°C, 75% RH).
-
Divide each cage conceptually into two equal zones: a "treated zone" and a "control zone."
-
Mount the dried treated substrate at one end of the cage and the negative control substrate at the opposite end.
-
-
Mosquito Introduction and Acclimatization:
-
Using an aspirator, gently introduce 25-50 female mosquitoes into each test cage.
-
Allow the mosquitoes to acclimatize to the cage environment for 5-10 minutes before introducing the substrates.
-
-
Data Collection:
-
At predefined time intervals (e.g., 15, 30, and 60 minutes) after introducing the substrates, record the number of mosquitoes resting or flying in the treated zone versus the control zone.
-
A test is considered valid if at least 80% of the mosquitoes in the negative control cage are active and responsive.
-
Each concentration and control should be replicated at least 3-5 times.
-
Data Analysis and Interpretation
The primary endpoint is the distribution of mosquitoes within the cage. This can be used to calculate several key metrics.
-
Percent Repellency (PR): This measures the reduction in mosquitoes in the treated zone compared to the control.
PR (%) = [(C - T) / C] * 100
Where:
-
C = number of mosquitoes in the control zone.
-
T = number of mosquitoes in the treated zone.
-
-
Spatial Activity Index (SAI): This index, recommended by the WHO, provides a standardized measure of movement.[12]
SAI = (Nc - Nt) / (Nc + Nt)
Where:
-
Nc = number of mosquitoes in the control chamber/zone.
-
Nt = number of mosquitoes in the treatment chamber/zone.
The SAI ranges from -1 (all mosquitoes attracted) to +1 (all mosquitoes repelled). A value of 0 indicates no effect.[12]
-
-
Statistical Analysis: Data should be analyzed using appropriate statistical methods. A one-way ANOVA followed by a post-hoc test (e.g., Tukey's HSD) can be used to compare the mean repellency across different concentrations of IR3535 and the controls. Probit analysis can be used to calculate the EC₅₀ (Effective Concentration to repel 50% of the population).[17][18][19]
Summarized Experimental Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Mosquito Species | Aedes aegypti, Anopheles gambiae, Culex spp. | Target vectors for major human diseases.[4] |
| Mosquito Age | 5-10 days post-emergence | Represents peak host-seeking behavior.[16] |
| Repellent Dose | 5-6 concentrations (e.g., 10-500 µg/cm²) | To establish a clear dose-response relationship.[12] |
| Temperature | 27 ± 2 °C | Optimal for mosquito activity and mimics tropical conditions. |
| Relative Humidity | 75 ± 10 % | Prevents desiccation and maintains normal mosquito behavior. |
| Observation Period | 60 minutes | Allows sufficient time for repellent volatilization and mosquito response. |
| Primary Endpoint | Percent Repellency / Spatial Activity Index (SAI) | Quantifies movement away from the treated source.[12] |
| Replicates | Minimum of 3-5 per concentration | Ensures statistical power and reproducibility. |
Mechanism of Action Visualization
The following diagram illustrates the proposed mechanism by which IR3535 interferes with a mosquito's ability to locate a host.
Caption: Proposed mechanism of IR3535 spatial repellency.
Conclusion
This protocol provides a standardized and robust framework for evaluating the spatial repellency of IR3535 in a laboratory setting. By adhering to established guidelines and carefully controlling experimental variables, researchers can generate reliable data to characterize the efficacy of this important repellent. Such data is essential for the development of new public health tools and for providing consumers and health professionals with scientifically-backed information to protect against vector-borne diseases.
References
- 1. picaridin.info [picaridin.info]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Guidelines for efficacy testing of spatial repellents [who.int]
- 4. ivcc.com [ivcc.com]
- 5. researchgate.net [researchgate.net]
- 6. Spatial repellents: The current roadmap to global recommendation of spatial repellents for public health use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 8. Orthosteric muscarinic receptor activation by the insect repellent IR3535 opens new prospects in insecticide-based vector control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]
- 11. yunbaogao.cn [yunbaogao.cn]
- 12. DSpace [iris.who.int]
- 13. Federal Register :: Final Test Guideline; Product Performance of Skin-applied Insect Repellents of Insect and Other Arthropods (OPPTS Test Guideline No. 810.3700); Notice of Availability [federalregister.gov]
- 14. epa.gov [epa.gov]
- 15. A critical review of current laboratory methods used to evaluate mosquito repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. High-throughput screening method for evaluating spatial repellency and vapour toxicity to mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. High-throughput screening method for evaluating spatial repellency and vapour toxicity to mosquitoes. | Sigma-Aldrich [b2b.sigmaaldrich.com]
quantitative analysis of IR3535 in environmental samples
Application Note: AN-IR3535-ENV-01
Topic: Quantitative Analysis of Ethyl Butylacetylaminopropionate (IR3535®) in Environmental Samples
Introduction: The Need for Environmental Monitoring of IR3535®
Ethyl 3-(N-acetyl-N-butyl)aminopropionate, widely known by its trade name IR3535®, is a synthetic, broad-spectrum insect repellent.[1][2][3] Developed in the 1970s by Merck KGaA, its chemical structure is based on the naturally occurring amino acid β-alanine.[4] Due to its favorable safety profile and excellent skin tolerance, IR3535® is used in numerous topical formulations worldwide to repel mosquitoes, ticks, and other biting insects, thereby helping to prevent vector-borne diseases.[1][4][5][6] The World Health Organization (WHO) classifies its toxicity as "unlikely to present acute hazard in normal use".[4]
While designed for direct application to human skin, the widespread use of IR3535®-containing products inevitably leads to its introduction into the environment. This occurs primarily through wash-off from skin during bathing or recreational water activities, entering municipal sewer systems and subsequently, aquatic ecosystems. Although considered biodegradable, understanding its concentration, fate, and potential ecotoxicological impact in environmental compartments is crucial for a comprehensive risk assessment.[7]
This application note provides a detailed guide for the quantitative analysis of IR3535® in environmental matrices, specifically water and soil. We present robust, validated methodologies using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), covering the entire workflow from sample collection to final data analysis.
Physicochemical Properties of IR3535®
A thorough understanding of the analyte's properties is fundamental to developing effective extraction and analytical methods. IR3535® is a moderately polar and water-soluble compound, which dictates the choice of solvents and sorbents for sample preparation.
| Property | Value | Source |
| IUPAC Name | Ethyl 3-(N-butylacetamido)propanoate | [3] |
| CAS Number | 52304-36-6 | [1] |
| Molecular Formula | C₁₁H₂₁NO₃ | [1][8] |
| Molar Mass | 215.29 g·mol⁻¹ | [3] |
| Appearance | Clear, colorless to slightly yellow, odorless oil | [3][4][8] |
| Vapor Pressure | 0.15 Pa at 20°C | [1] |
| Water Solubility | Moderately soluble; 70 g/L at 20°C | [3] |
| log P (Octanol-Water) | 1.7 at 23°C | [3][9] |
| Stability | Hydrolyzed by strong acids and alkaline solutions. Stable at pH 6.5-8.0. | [8] |
Analytical Strategies: A Comparative Overview
The choice of analytical instrumentation depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This is a robust and widely accessible technique suitable for quantifying IR3535® at moderate concentrations.[2][6][9][10][11] Its primary advantage is that it does not require derivatization. Detection is typically performed at a low UV wavelength (~210-220 nm).[2][11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers superior selectivity and sensitivity, making it ideal for trace-level detection and confirmatory analysis.[13] Given that IR3535® is a semi-volatile compound, it is amenable to GC analysis. The WHO/CIPAC reference method for determining IR3535® content in technical material is based on gas chromatography with a flame ionization detector (GC-FID).[1]
This guide will detail protocols for both HPLC-DAD for routine screening and GC-MS for high-sensitivity and confirmatory analysis.
Protocol 1: Analysis of IR3535® in Water Samples via SPE and HPLC-DAD
This protocol is optimized for surface water, groundwater, and wastewater effluent. The core of this method is the pre-concentration of the analyte from a large water volume using Solid-Phase Extraction (SPE).
Experimental Workflow for Water Samples
References
- 1. tekenbeetziekten.nl [tekenbeetziekten.nl]
- 2. Development and validation of a HPLC method to quantify DEET and IR3535 in insect repellents - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. IR3535 Insect Repellent - FleaScience [fleascience.com]
- 5. picaridin.info [picaridin.info]
- 6. scilit.com [scilit.com]
- 7. Evaluation of the efficacy of 20% IR3535® with a sustained-release formulation and 25% DEET insect repellents against mosquitoes in a field setting in Ghana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biohope.com.cn [biohope.com.cn]
- 9. Determination of IR3535 in Topical Insect Repellents: A New HPLC‐DAD Analytical Approach and Compliance Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pharmascholars.com [pharmascholars.com]
- 13. Gas chromatography-mass spectrometry screening methods for select UV filters, synthetic musks, alkylphenols, an antimicrobial agent, and an insect repellent in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
use of poloxamer gel for topical delivery of ethyl butylacetylaminopropionate
<_Step_2>
I have gathered a significant amount of information from the initial Google searches. I have good foundational knowledge on:
-
Poloxamer Gels (specifically Poloxamer 407/Pluronic F127):
-
Thermoresponsive behavior (sol-gel transition) and the mechanism behind it (micellization and packing).
-
How concentration affects gelation temperature (higher concentration leads to lower gelation temperature).
-
The influence of additives (like salts, other polymers) on gelation temperature and viscosity.
-
Rheological properties (viscoelasticity, pseudoplasticity).
-
Its use in topical and other drug delivery systems due to biocompatibility and ability to solubilize hydrophobic drugs.
-
Common methods for preparation (cold method, hot method, hot-melt extrusion).
-
Techniques for characterization (rheology for viscosity and gel point, visual observation for gelation temperature).
-
-
Ethyl Butylacetylaminopropionate (IR3535):
-
Its identity as a synthetic, broad-spectrum insect repellent.
-
Its safety profile (classified as a biopesticide, good skin tolerance, suitable for all ages).
-
Its mechanism of action (though not fully understood, it affects olfactory and gustatory receptors of insects).
-
Physical properties (colorless, odorless oil).
-
Efficacy against various insects and comparisons with DEET.
-
Existing formulations (lotions, wipes, sprays).
-
-
Combined Use and Characterization:
-
I found a few direct or highly relevant articles on formulating IR3535 with Poloxamer 407, specifically as nanoemulsions within a hydrogel. These studies provide a strong starting point for formulation parameters and characterization methods.
-
I have information on standard characterization techniques for topical gels, such as in vitro release testing (IVRT) using Franz diffusion cells.
-
Based on this, I can proceed with structuring the application note and detailing the protocols. I have enough information to explain the "why" behind experimental choices, as required. I can also create the necessary diagrams and tables.
Therefore, I will now proceed to synthesize this information and construct the application note as planned. I do not need further Google searches at this stage.
Application Note & Protocol Guide
Topic: High-Performance Topical Delivery of this compound (IR3535) Utilizing Thermoreversible Poloxamer 407 Hydrogels
Audience: Researchers, scientists, and drug development professionals in the fields of pharmaceutics, cosmetics, and vector control.
Abstract
The development of effective, safe, and user-friendly insect repellents is a critical public health objective. This compound (IR3535) is a synthetic repellent with an excellent safety profile, making it a preferred active ingredient.[1][2] However, conventional formulations like lotions and sprays can suffer from limited duration of action due to rapid evaporation and absorption. This guide details the application of Poloxamer 407, a thermoresponsive polymer, to create an advanced in situ gelling formulation for the topical delivery of IR3535. This system is designed to be a low-viscosity liquid at storage temperatures for easy application, which then transforms into a durable, viscous gel at skin temperature. This transformation enhances the retention of IR3535 on the skin, providing a controlled release and potentially extending the duration of repellent efficacy. This document provides the scientific rationale, detailed formulation protocols, and comprehensive characterization methodologies for developing and validating a Poloxamer 407-based IR3535 topical gel.
Introduction: The Rationale for a Thermoreversible System
This compound (IR3535) is a broad-spectrum synthetic insect repellent lauded for its high safety profile, making it suitable for all ages.[1] It is classified as a biopesticide and is derived from a naturally occurring amino acid, β-alanine.[3][4] The primary challenge in topical repellent formulation is maintaining a sufficient concentration of the active ingredient on the skin's surface for an extended period. Traditional formulations can be prone to removal by perspiration and absorption into the skin, diminishing their protective effect over time.
Poloxamers, specifically Poloxamer 407 (P407), offer an innovative solution to this challenge.[5][6] Poloxamers are ABA-type triblock copolymers composed of hydrophilic poly(ethylene oxide) (PEO) and a central hydrophobic poly(propylene oxide) (PPO) block.[7][8] This amphiphilic nature allows them to self-assemble into micelles in aqueous solutions. At concentrations typically above 18-20% w/w, aqueous solutions of P407 exhibit a unique thermoresponsive behavior: they are free-flowing liquids at refrigerated temperatures (4-10 °C) but undergo a reversible sol-to-gel transition to form a viscous hydrogel at physiological temperatures (around 37 °C).[5][9][10]
This property is ideal for a topical repellent. The formulation can be applied easily as a liquid, spreading evenly over the skin. Upon contact with the warmth of the body, it forms a gel, creating a stable reservoir for the IR3535. This approach aims to:
-
Enhance User Compliance: An easy-to-spread liquid that doesn't drip is more aesthetically pleasing than greasy lotions or volatile sprays.
-
Prolong Efficacy: The gel matrix reduces the evaporation rate of the active ingredient and provides a sustained-release profile.
-
Improve Safety: By forming a stable film on the skin, the formulation can potentially reduce the systemic absorption of IR3535.[11]
Scientific Principles & Causality
The Mechanism of Poloxamer 407 Thermogelation
The sol-gel transition of P407 is a temperature-dependent phenomenon driven by changes in polymer hydration and micellar organization.[9]
-
At Low Temperatures (Sol State): The hydrophilic PEO and hydrophobic PPO blocks are both relatively well-hydrated, and the polymer exists as individual unimers or small micelles in solution, resulting in low viscosity.
-
With Increasing Temperature (Gel State): As the temperature rises, the PPO blocks become progressively dehydrated and more hydrophobic. This energetic shift drives the aggregation of unimers into larger, more defined spherical micelles with a PPO core and a PEO corona.[9] At a critical concentration and temperature (the gelation temperature, Tgel), these micelles become so numerous that they pack into a tightly ordered, lattice-like structure (often a body-centered cubic packing), immobilizing the water within the structure and causing a sharp increase in viscosity.[12][13] This macroscopic change is the transition from a liquid sol to a semi-solid gel.
Caption: P407 transitions from a solution to a gel with increasing temperature.
Incorporating IR3535 into the Poloxamer Matrix
IR3535 is an oily liquid.[14] Its incorporation into the aqueous P407 system is facilitated by the amphiphilic nature of the poloxamer. The hydrophobic IR3535 molecules are expected to be entrapped within the hydrophobic PPO cores of the P407 micelles. This encapsulation not only solubilizes the repellent in the aqueous base but also positions it for controlled release as the gel structure interacts with the skin.
Materials and Equipment
| Material / Equipment | Supplier / Grade | Purpose |
| Poloxamer 407 (Pluronic® F-127) | NF/Ph. Eur. Grade | Gelling agent |
| This compound (IR3535®) | Cosmetic/Pharma Grade | Active Ingredient |
| Purified Water | USP Grade | Solvent |
| Propylene Glycol (optional) | USP Grade | Co-solvent/Humectant |
| Preservative (e.g., Phenoxyethanol) | Cosmetic Grade | Microbial stability |
| Digital Scale (0.001 g readability) | Standard Laboratory | Weighing components |
| Magnetic Stirrer with Stir Bar | Standard Laboratory | Mixing |
| Refrigerated Water Bath / Refrigerator | Standard Laboratory | Maintaining low temp |
| Viscometer (Rotational or Oscillatory) | e.g., Brookfield, Rheometer | Rheological analysis |
| pH Meter | Standard Laboratory | pH measurement |
| Franz Diffusion Cell System | e.g., PermeGear, Hanson | In Vitro Release Testing |
| HPLC with UV Detector | Standard Laboratory | Quantification of IR3535 |
Protocols
Protocol 1: Formulation of IR3535 Poloxamer Gel (Cold Method)
The "cold method" is the most common and effective technique for preparing poloxamer gels.[15] It leverages the higher solubility of P407 in cold water to ensure complete dissolution and avoid premature gelling or clumping.
Rationale: Dissolving P407 at elevated temperatures is difficult as it forms a viscous gel layer around the polymer particles, preventing water penetration. The cold method ensures complete molecular dispersion before the temperature is raised.
Step-by-Step Procedure:
-
Preparation of Aqueous Phase:
-
Weigh the required amount of purified water into a beaker that is at least twice the volume of the final formulation to allow for vigorous stirring.
-
If using, add and dissolve propylene glycol and a preservative at this stage.
-
Chill the aqueous phase to 4-5 °C in a refrigerator or an ice bath.
-
-
Dispersion of Poloxamer 407:
-
Place the chilled beaker on a magnetic stirrer.
-
Slowly and gradually sprinkle the pre-weighed Poloxamer 407 powder onto the surface of the cold liquid while stirring at a moderate speed (e.g., 300-500 rpm) to create a vortex.
-
Causality Insight: Adding the polymer slowly prevents the formation of large, difficult-to-dissolve agglomerates.
-
-
Dissolution:
-
Once all the P407 is added, seal the beaker (e.g., with Parafilm) to prevent evaporation.
-
Continue stirring in the cold (4-5 °C) until the polymer is fully dissolved. This may take several hours to overnight. The resulting solution should be clear and free of visible particles.
-
-
Incorporation of IR3535:
-
While maintaining the low temperature, slowly add the pre-weighed IR3535 to the clear poloxamer solution with continuous stirring.
-
Stir until the IR3535 is fully incorporated and the solution is homogenous. The solution may appear slightly hazy or opalescent depending on the concentration, indicative of micellar encapsulation.
-
-
Final Steps:
-
Allow the formulation to stand in the refrigerator for at least 24 hours to ensure complete hydration of the polymer and deaeration (removal of entrapped air bubbles).
-
Measure the pH and adjust if necessary to be within a skin-compatible range (typically 5.0-6.5).
-
Example Formulations:
| Component | Formulation A (20% P407) | Formulation B (22% P407) |
| IR3535 | 15.00 g | 15.00 g |
| Poloxamer 407 | 20.00 g | 22.00 g |
| Propylene Glycol | 5.00 g | 5.00 g |
| Phenoxyethanol | 0.50 g | 0.50 g |
| Purified Water (q.s. to) | 100.00 g | 100.00 g |
| Target Tgel | ~28-32 °C | ~25-29 °C |
Protocol 2: Characterization of Gelation Temperature (Tgel)
Tgel is the most critical parameter, defining the transition from a liquid to a gel. It should ideally be between room temperature (~25 °C) and skin temperature (~32 °C).
Method: Tube Inversion Test
-
Place a 2 mL aliquot of the formulation into a small test tube.
-
Immerse the test tube in a temperature-controlled water bath, starting at a low temperature (e.g., 15 °C).
-
Equilibrate for 5 minutes.
-
Increase the temperature in increments of 1 °C. At each increment, allow 2 minutes for equilibration, then remove the tube and invert it 90 degrees.
-
The gelation temperature is the first temperature at which the formulation no longer flows upon inversion within 30 seconds.[16]
Protocol 3: Rheological Characterization
Rheology provides a detailed understanding of the formulation's flow properties and gel strength. Oscillatory rheometry is the preferred method.[17][18][19]
Workflow:
-
Instrument: Use a controlled-stress or controlled-strain rheometer with a temperature-controlled plate.
-
Geometry: A parallel plate or cone-and-plate geometry is suitable.
-
Procedure (Temperature Sweep):
-
Load the sample onto the rheometer plate at a low temperature (e.g., 15 °C).
-
Perform a temperature sweep from 15 °C to 40 °C at a controlled ramp rate (e.g., 2 °C/min).
-
Maintain a constant frequency (e.g., 1 Hz) and strain within the linear viscoelastic region (LVER), typically 1%.
-
-
Data Analysis:
-
Plot the storage modulus (G') and loss modulus (G'') against temperature.
-
The Tgel can be defined as the temperature at which G' crosses G'' (G' = G'').[16] G' represents the elastic (solid-like) properties, and G'' represents the viscous (liquid-like) properties. The crossover indicates the onset of a structured, elastic network.
-
Caption: Workflow for developing and testing the IR3535 poloxamer gel.
Protocol 4: In Vitro Release Testing (IVRT)
IVRT is a crucial performance test that measures the rate at which IR3535 is released from the gel matrix.[20][21] It is used to ensure product consistency and can be indicative of in vivo performance.[22][23]
Apparatus: Vertical Diffusion Cell (Franz Cell)
-
Membrane Selection: Use a synthetic, inert membrane (e.g., polysulfone, Tuffryn®) to act as a support for the gel. The membrane should not be rate-limiting.
-
Receptor Medium: The receptor medium must be a solvent for IR3535 to ensure sink conditions are maintained. A hydroalcoholic solution (e.g., 30-50% ethanol in phosphate-buffered saline) is often suitable.
-
Setup:
-
Mount the membrane between the donor and receptor compartments of the Franz cell.
-
Fill the receptor compartment with pre-warmed (32 °C or 37 °C), deaerated receptor medium and ensure no air bubbles are trapped beneath the membrane.
-
Place a small stir bar in the receptor compartment and place the cell in a heated stirring block.
-
-
Dosing:
-
Accurately apply a finite dose of the gel formulation (e.g., 300 mg/cm²) onto the surface of the membrane in the donor compartment.
-
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume.
-
-
Analysis:
-
Quantify the concentration of IR3535 in the collected samples using a validated HPLC-UV method.
-
Calculate the cumulative amount of IR3535 released per unit area (µg/cm²) over time.
-
The release rate is typically determined from the slope of the linear portion of the plot of cumulative release versus the square root of time, as governed by the Higuchi model for matrix release.[24]
-
Expected Results & Troubleshooting
| Parameter | Expected Outcome | Troubleshooting |
| Appearance | Homogenous, translucent to opalescent liquid when cold; firm, non-flowing gel when warm. | Problem: Lumps or particles. Solution: Ensure slow addition of P407 to cold water with efficient stirring. Allow more time for hydration. |
| Gelation Temp (Tgel) | 25-32 °C | Problem: Tgel is too low. Solution: Decrease P407 concentration or add a small amount of Poloxamer 188, which is known to increase Tgel.[16][25][26] Problem: Tgel is too high. Solution: Increase P407 concentration or add salts (e.g., NaCl), which can lower Tgel.[27] |
| Rheology | G' > G'' at body temperature, indicating stable gel formation. Pseudoplastic (shear-thinning) behavior. | Problem: Weak gel (low G'). Solution: Increase P407 concentration. |
| In Vitro Release | Sustained release profile over several hours, following square root of time kinetics. | Problem: Release is too fast. Solution: Increase P407 concentration to create a more viscous, tortuous gel matrix. Problem: Release is too slow. Solution: Decrease P407 concentration. |
Conclusion
The use of Poloxamer 407 provides a scientifically robust platform for the topical delivery of this compound. The thermoreversible gelation offers significant advantages in terms of ease of application, potential for extended duration of action, and improved formulation aesthetics. By carefully controlling the polymer concentration and utilizing the characterization protocols outlined in this guide, researchers can develop and validate a high-performance, next-generation insect repellent formulation. This self-validating system, from formulation to performance testing, ensures reproducibility and provides a clear pathway for the development of superior topical products.
References
- 1. rrlotion.com [rrlotion.com]
- 2. researchgate.net [researchgate.net]
- 3. IR3535 Insect Repellent - FleaScience [fleascience.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermoresponsive polymers for cell support: poloxamers as a case study of promise and challenge - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB00588D [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Poloxamer Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poloxamer-Based Hydrogel as Drug Delivery System: How Polymeric Excipients Influence the Chemical-Physical Properties [mdpi.com]
- 10. Poloxamer-Based Hydrogel as Drug Delivery System: How Polymeric Excipients Influence the Chemical-Physical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and characterization of micellar systems for application as insect repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of chain architecture on the structure, dynamics, and rheology of thermoresponsive poloxamer hydrogels and associated blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. Development of Poloxamer Gel formulations via Hot-Melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation and Characterization of Factors Affecting Rheological Properties of Poloxamer-Based Thermo-Sensitive Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rheological characterization of Poloxamer 407 lidocaine hydrochloride gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. ashdin.com [ashdin.com]
- 22. ashdin.com [ashdin.com]
- 23. youtube.com [youtube.com]
- 24. farmaciajournal.com [farmaciajournal.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Optimization and physicochemical characterization of thermosensitive poloxamer gel containing puerarin for ophthalmic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. documents.thermofisher.com [documents.thermofisher.com]
Introduction: The Imperative for Standardized IR3535 Efficacy Evaluation
An authoritative guide to the standardized evaluation of IR3535, providing researchers and drug development professionals with detailed application notes and protocols for robust efficacy testing.
IR3535®, or Ethyl Butylacetylaminopropionate, is a synthetic, structurally-related amino acid that has become a cornerstone active ingredient in insect repellent formulations for over two decades.[1] It is recognized for its favorable safety profile and effectiveness against a spectrum of arthropods, including mosquitoes and ticks, which are vectors for diseases like Malaria, Dengue, Zika, and Lyme disease.[2] While the precise mechanism of action is still under investigation, it is understood to interfere with the insect's olfactory sensory system.[1] Emerging research indicates that low concentrations of IR3535 act on the muscarinic acetylcholine receptors within insect neurosecretory cells, leading to an increase in intracellular calcium and heightening the sensitivity of nicotinic acetylcholine receptors.[3][4][5]
The translation of a promising repellent agent like IR3535 from the laboratory to the market is contingent upon rigorous, reproducible, and standardized efficacy testing. Regulatory bodies, including the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA), mandate comprehensive efficacy data to substantiate product claims and ensure consumer protection.[6][7] The primary objective of these standardized methods is to harmonize testing procedures across different facilities, enabling the generation of comparable and reliable data for registration and labeling.[8]
This document serves as a detailed guide to the principal standardized methodologies for evaluating the efficacy of IR3535-based formulations. It provides not only step-by-step protocols but also the scientific rationale underpinning these experimental designs, empowering researchers to conduct self-validating studies that meet global regulatory standards.
Pillar 1: Regulatory Framework and Key Efficacy Metrics
A robust evaluation of IR3535 efficacy is grounded in the guidelines established by international regulatory authorities. These documents provide the framework for experimental design, conduct, and data interpretation.
Authoritative Guidelines:
-
U.S. EPA: The Product Performance Test Guidelines, OPPTS 810.3700, detail the requirements for testing insect repellents intended for application to human skin.[9][10][11]
-
World Health Organization (WHO): The "Guidelines for efficacy testing of mosquito repellents for human skin" offer standardized procedures for laboratory and field studies.[8][12]
-
European Chemicals Agency (ECHA): Provides guidance under the Biocidal Products Regulation (BPR) for product type 19 (repellents and attractants).[12][13][14]
Primary Efficacy Endpoint: Complete Protection Time (CPT) The universally accepted primary metric for efficacy is the Complete Protection Time (CPT) . This is defined as the duration of time from the application of the repellent to the first "confirmed" bite or landing.[9][15][16][17] A confirmed event is a critical concept to prevent premature termination of a test due to an incidental insect interaction. It is typically defined as a first bite (or landing, depending on the protocol) followed by a second bite/landing within a specified period (e.g., 30 minutes).[12][17] A longer CPT is indicative of higher repellent efficacy.[15]
Pillar 2: In Vivo Efficacy Protocols Using Human Subjects
Human-baited tests remain the gold standard for definitive efficacy assessment as they most accurately reflect real-world use.[9] All research involving human subjects must adhere to strict ethical standards, including informed consent and institutional review board (IRB) approval, as outlined in regulations like 40 CFR §26.1101.[10]
Protocol 1: The Arm-in-Cage (AIC) Laboratory Test
The Arm-in-Cage (AIC) test is the most widely utilized and standardized laboratory method for determining the CPT of a topical repellent.[9][18][19] It offers a highly controlled environment to compare the performance of different formulations.
Causality Behind Experimental Choices:
-
Why Host-Seeking Females? Only female mosquitoes seek a blood meal, which is necessary for egg development. Using females that have been appropriately aged (e.g., 5-10 days old) and starved ensures a strong and consistent host-seeking drive.[20]
-
Why Standardize Application Dose? Efficacy is dose-dependent. A standard application rate (e.g., 1.0 g per 600 cm²) ensures that comparisons between different products or test sessions are valid and not confounded by variations in the amount of active ingredient on the skin.[21]
-
Why an Untreated Control? An untreated arm serves as a vital control to confirm the biting avidity of the mosquitoes in the cage. If the control arm does not receive a minimum number of bites, the test is considered invalid.[19][22]
Experimental Workflow: Arm-in-Cage (AIC) Test
Caption: Workflow for the Arm-in-Cage (AIC) efficacy test.
Step-by-Step AIC Protocol:
-
Subject Preparation: Volunteers wash their forearms with unscented soap and water, followed by a 70% ethanol wipe to remove any residues that could interfere with the test.[23] The skin is allowed to air dry completely.
-
Repellent Application: A precise area of the forearm (e.g., between wrist and elbow) is measured. The test formulation is applied evenly at a standardized rate. The hand is protected with a glove through which mosquitoes cannot bite.[18]
-
Test System: A standard test cage (e.g., 40x40x40 cm) is populated with a specified number of host-seeking female mosquitoes (e.g., 30 for modified tests, 200 for conventional tests) of a relevant species (Aedes aegypti, Anopheles spp., Culex spp.).[12][15]
-
Exposure: At set intervals (typically every 30 minutes), the volunteer inserts the treated forearm into the cage for a fixed duration (e.g., 3 minutes).[15][24]
-
Observation: The arm is closely observed for mosquito behavior. The primary endpoints are the time to the first landing and/or the time to the first bite.
-
Confirmation: The test continues until a confirmed bite occurs, which establishes the Complete Protection Time (CPT).[12] The test may be run for up to 8 hours or until the repellent fails.[15]
Protocol 2: Field Efficacy Testing
Field trials are essential for validating laboratory results under real-world environmental conditions, including variable temperature, humidity, wind, and natural vector populations.[16][25]
Causality Behind Experimental Choices:
-
Why Field Testing? Laboratory conditions cannot fully replicate the complex interplay of environmental factors and user activity (e.g., sweating) that can impact repellent longevity and performance.[9]
-
Why Measure Biting Pressure? The density of the local mosquito population (biting pressure) can significantly affect repellent performance. Measuring this with untreated control subjects provides a baseline for the challenge level and is critical for interpreting the results.[16][17][21]
Step-by-Step Field Protocol:
-
Site Selection: Choose a location with a known and sufficient population of the target vector species.
-
Subject Preparation: Subjects are prepared and the repellent is applied as in the AIC test.
-
Biting Pressure Assessment: Untreated control subjects expose skin for a set period (e.g., 1 minute) to count the number of bites, establishing the ambient biting pressure. Testing should only proceed if a minimum pressure is met (e.g., at least one landing per minute).[17][21]
-
Exposure: Treated subjects are exposed to the natural environment for extended periods.
-
Data Collection: Subjects record the time and species of any insect that bites the treated area. The test continues until the CPT is reached for each subject.[16]
-
Data Analysis: The CPTs from all subjects are collected. Due to the high variability and the fact that some subjects may complete the test without receiving a bite (right-censorship), the median CPT with its 95% confidence interval is the recommended summary measure.[10]
Pillar 3: In Vitro Screening Protocols
For high-throughput screening of novel repellent candidates or formulations, in vitro assays that do not require human subjects are invaluable.[26] These methods are faster, avoid ethical constraints of initial screening on humans, and are suitable for testing compounds with unknown toxicological profiles.[27]
Protocol 3: Y-Tube Olfactometer Assay
This behavioral assay assesses a compound's ability to repel insects by disrupting their ability to track host odors from a distance.[25]
Causality Behind Experimental Choices:
-
Why a Y-Tube? The Y-shaped design provides a clear binary choice for the mosquito, allowing for a quantitative measure of attraction or repulsion.
-
Why an Attractant? A host-mimicking attractant (like CO2 or a specific odor blend) is necessary to motivate the mosquitoes to move through the olfactometer and make a choice.
Step-by-Step Y-Tube Protocol:
-
Apparatus: A glass or acrylic Y-shaped tube is used. Purified, humidified air is passed through both arms.
-
Treatment: One arm of the "Y" (the treatment arm) receives an air stream that has passed over the repellent substance. The other arm (the control arm) receives an untreated air stream. Both arms may also contain a host attractant.
-
Mosquito Release: A single mosquito or a small cohort is released at the base of the "Y".
-
Observation: The mosquito's movement is observed. A choice is recorded when the mosquito moves a set distance into one of the arms.
-
Data Analysis: The number of mosquitoes choosing the treatment arm versus the control arm is recorded over many replicates. A statistically significant preference for the control arm indicates repellency.
Decision Logic for Method Selection
Caption: Selecting the appropriate IR3535 efficacy test method.
Data Presentation and Interpretation
Quantitative data from efficacy studies should be summarized for clear comparison.
Table 1: Key Parameters for Standardized Repellent Testing
| Parameter | Arm-in-Cage (Lab) | Field Test | Y-Tube Olfactometer (Lab) |
| Primary Goal | Determine CPT of a formulation | Validate CPT in real-world conditions | Screen compounds for spatial repellency |
| Test Subjects | Human Volunteers (5-10 recommended)[12] | Human Volunteers | Mosquitoes (Aedes, Culex, Anopheles) |
| Environment | Controlled Cage (27±2°C, 80±10% RH) | Natural, ambient conditions | Controlled, enclosed apparatus |
| Vector Source | Laboratory-reared, pathogen-free | Wild, local populations | Laboratory-reared |
| Primary Endpoint | Complete Protection Time (CPT) in hours | Complete Protection Time (CPT) in hours | % Repellency (Choice preference) |
| Key Controls | Untreated arm; Reference repellent (e.g., DEET) | Untreated subjects for biting pressure | Untreated air stream |
Conclusion
The standardized evaluation of IR3535 efficacy is a multi-faceted process that progresses from high-throughput in vitro screening to controlled in vivo laboratory tests, and culminates in real-world field validation. Adherence to established protocols from regulatory bodies like the EPA, WHO, and ECHA is paramount for generating the high-quality, reproducible data required for product registration and for substantiating claims of protection. By understanding the scientific principles behind each method—from the Arm-in-Cage test to field trials—researchers can design and execute robust studies that accurately characterize the protective capacity of IR3535 formulations, ultimately contributing to the development of safe and effective products for public health.
References
- 1. fehd.gov.hk [fehd.gov.hk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Orthosteric muscarinic receptor activation by the insect repellent IR3535 opens new prospects in insecticide-based vector control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. epa.gov [epa.gov]
- 11. Federal Register :: Final Test Guideline; Product Performance of Skin-applied Insect Repellents of Insect and Other Arthropods (OPPTS Test Guideline No. 810.3700); Notice of Availability [federalregister.gov]
- 12. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 13. ECHA publishes new guidance on efficacy of biocidal products - Bens Consulting [bens-consulting.com]
- 14. Official standard methods and test guidelines – Biogents AG [eu.biogents.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. poseidonsciences.com [poseidonsciences.com]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. brill.com [brill.com]
- 21. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 22. Frontiers | A critical review of current laboratory methods used to evaluate mosquito repellents [frontiersin.org]
- 23. files01.core.ac.uk [files01.core.ac.uk]
- 24. bioone.org [bioone.org]
- 25. microbe-investigations.com [microbe-investigations.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Application Notes & Protocols for In Vivo Repellency Testing of IR3535 on Human Subjects
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo repellency studies for IR3535® (Ethyl Butylacetylaminopropionate) on human subjects. With full editorial control, this guide eschews a rigid template to deliver a narrative grounded in scientific integrity and field-proven insights. It details the essential ethical frameworks, regulatory considerations, and detailed experimental protocols for both laboratory (Arm-in-Cage) and field testing. The causality behind experimental choices is explained, ensuring that each protocol functions as a self-validating system. This guide is supported by authoritative references and includes visualizations to clarify complex workflows, providing a robust resource for generating reliable and ethically sound efficacy data for IR3535-based repellent formulations.
Introduction: Understanding IR3535 and the Imperative for Human Efficacy Testing
The Active Ingredient: IR3535®
IR3535®, or this compound, is a synthetic insect repellent that is structurally based on the naturally occurring beta-amino acid, β-alanine.[1][2] Developed in the 1970s by Merck KGaA, it has been widely used in Europe for decades and is recognized by major public health and regulatory bodies, including the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA), as a safe and effective repellent for personal use.[1][3] Its favorable safety profile makes it suitable for use by all family members, including children and pregnant or breastfeeding women, when used according to label directions.[2][3]
Mechanism of Action
The precise mechanism by which IR3535 repels insects is not fully elucidated, a common trait among topical repellents.[1][2][4] However, it is widely believed to act on the insect's olfactory sensory system.[2] The molecule appears to interfere with the insect's ability to detect human odors by blocking their olfactory receptor neurons, effectively making the user "invisible" to host-seeking mosquitoes and other biting arthropods.[3] Some research suggests it may also act on muscarinic acetylcholine receptors in insects, inducing a non-toxic aversive response.[5] This mode of action provides a protective barrier without causing harm to the insects or the environment.[3]
Rationale for In Vivo Human Testing
While in vitro and computational models are valuable for initial screening, in vivo testing on human subjects remains the gold standard for definitively assessing the efficacy of a topical repellent.[6] Human skin chemistry, sweat, and movement introduce variables that cannot be fully replicated by artificial systems.[7][8] Regulatory bodies like the EPA and WHO require product-specific efficacy data generated from human testing to substantiate label claims regarding protection duration against specific disease-carrying vectors.[6][9][10][11] Therefore, well-designed human studies are not just a scientific necessity but a regulatory prerequisite for market approval.
Ethical and Regulatory Framework: The Foundation of Trustworthiness
Conducting research with human subjects carries significant ethical responsibilities. All protocols must be designed to prioritize subject safety and welfare, adhering to internationally recognized standards.
Core Ethical Principles
All human subject research must be built upon the principles of the Belmont Report:
-
Respect for Persons: Protecting the autonomy of all individuals and treating them with courtesy and respect. This is primarily achieved through a robust informed consent process.
-
Beneficence: Maximizing potential benefits while minimizing possible harms. Risks to subjects must be reasonable in relation to anticipated benefits.
-
Justice: Ensuring a fair and equitable distribution of the burdens and benefits of research. Subject selection must be equitable.
Institutional Review Board (IRB) Approval
Before any recruitment or research activities begin, a detailed protocol must be submitted to and approved by an independent Institutional Review Board (IRB) or an equivalent ethics committee.[10][12] The IRB is responsible for reviewing the research to ensure it meets ethical standards and complies with all applicable regulations.[10]
The Informed Consent Process
Informed consent is a continuous process, not merely a signature on a form. It involves providing prospective subjects with all the information necessary to make a voluntary and informed decision about their participation.[13] Key elements that must be clearly communicated include:
-
The purpose, duration, and procedures of the study.
-
Foreseeable risks and discomforts (e.g., mosquito bites, skin irritation).
-
Potential benefits to society (direct benefits to subjects are typically minimal).[6]
-
Confidentiality of records.
-
That participation is entirely voluntary and the subject can withdraw at any time without penalty.[13]
Subject Selection and Risk Minimization
-
Inclusion/Exclusion Criteria: Subjects must be healthy adults (typically 18 years or older).[6] Exclusion criteria must explicitly forbid the participation of pregnant or lactating women and children.[6][14] Individuals with known allergies to insect bites or skin sensitivities should also be excluded.
-
Minimizing Disease Risk: For field studies, testing sites must be monitored to ensure the absence of locally transmitted vector-borne pathogens.[6][13] For laboratory studies, only laboratory-reared, disease-free mosquitoes should be used.[13] The use of "landings" rather than "bites" as the efficacy endpoint is strongly encouraged to further reduce risk.[13]
Experimental Design: A Self-Validating System
A robust experimental design is critical for generating unambiguous and reproducible data. The design must incorporate controls and standardized procedures to validate the results internally.
Defining the Primary Endpoint: Complete Protection Time (CPT)
The primary objective of these studies is to determine the efficacy of the repellent formulation, which is quantified as the Complete Protection Time (CPT) . CPT is defined as the duration of time from the application of the repellent until the first confirmed landing or bite by a vector.[15][16][17] The median CPT (mCPT) across all subjects is then calculated to provide a statistically robust measure of performance.[18][19]
Vector Selection and Rearing
The choice of vector species is dictated by the desired product claims. For broad-spectrum claims, testing against representatives from three major mosquito genera is recommended:
-
Aedes (e.g., Aedes aegypti, Aedes albopictus) - Vectors for dengue, Zika, and chikungunya.
-
Anopheles (e.g., Anopheles gambiae, Anopheles stephensi) - Vectors for malaria.
-
Culex (e.g., Culex quinquefasciatus) - Vectors for West Nile virus.
All insects used in laboratory studies must be from established, healthy colonies, reared under controlled conditions to ensure standardized size, age, and host-seeking avidity.[20]
Controls and Blinding
-
Negative Control (Untreated): At least one untreated subject or limb is required to verify the biting pressure (host-seeking activity) of the test insects throughout the study.[14] A minimum landing rate on the control (e.g., 5 landings in 1 minute) is often required to validate the test.
-
Positive Control (Reference Repellent): While not always required, including a standard repellent like DEET can provide a valuable benchmark for comparing the performance of the IR3535 formulation.
-
Blinding: Whenever possible, the technicians observing the tests and the subjects themselves should be blinded to the treatment being applied to reduce bias.
Dosimetry: Standardizing the Application
To ensure consistency, the repellent must be applied at a precise, standardized rate. The EPA and other bodies often recommend a target dose of 1.0 g of product per 600 cm² of skin surface area .[18][19] The surface area of each subject's forearm or lower leg is measured, and the precise amount of repellent is applied using a syringe or by weighing the product before and after application.[6]
Protocol 1: Laboratory Arm-in-Cage Repellency Test
The Arm-in-Cage test is the standard laboratory method for evaluating topical repellents in a highly controlled environment.[15][16][21][22]
Materials and Equipment
-
Test Cages (e.g., 40x40x40 cm) with cloth sleeves[16]
-
200-250 host-seeking female mosquitoes per cage (5-14 days old, not blood-fed)
-
IR3535 test formulation and control substances
-
Positive displacement pipette or calibrated syringe for application
-
Timers and data recording sheets
-
Environmental chamber or room with controlled temperature (27±2°C) and relative humidity (80±10%)
-
Personal protective equipment (lab coats, gloves)
Step-by-Step Methodology
-
Subject Preparation:
-
Subjects should avoid using scented soaps, lotions, or perfumes for 24 hours prior to the test.
-
The test area (forearm, from elbow to wrist) is washed with unscented soap, rinsed, and dried thoroughly. The surface area is then measured.
-
-
Repellent Application:
-
Calculate the required volume/weight of the test substance based on the measured skin surface area to achieve the target dose (e.g., 1.0 g/600 cm²).
-
Apply the substance evenly over the entire test area using a gloved finger or syringe. A 30-minute drying/equilibration period is allowed before the first exposure.
-
-
Exposure Procedure:
-
The subject inserts their treated forearm into the test cage through the cloth sleeve.[15][21]
-
The arm is exposed for a fixed duration (e.g., 3 minutes).
-
During the exposure, a trained observer counts and records the number of mosquitoes that land on the skin.
-
The test is repeated at set intervals, typically every 30 minutes, for up to 8-12 hours or until repellent failure.[15][16]
-
-
Defining the Endpoint (Repellent Failure):
-
The Complete Protection Time (CPT) is reached at the First Confirmed Landing/Bite .
-
This is often defined as either:
-
-
Control Validation:
-
An untreated control subject must be tested periodically (e.g., every hour) to confirm mosquito avidity. If the landing rate on the control drops below a pre-set threshold (e.g., 5 landings in 1 minute), the test is considered invalid for that period.
-
Protocol 2: Field Repellency Test
Field testing evaluates repellent performance under real-world conditions, including environmental factors and diverse, wild mosquito populations.[9][11]
Materials and Equipment
-
IR3535 test formulation and control substances
-
Application supplies (gloves, syringes)
-
Head nets, chairs, and other equipment for subject comfort
-
Data collection forms, timers, and flashlights (for crepuscular/nocturnal species)
-
First aid kit
-
GPS for recording location; weather station for temperature, humidity, and wind speed.
Step-by-Step Methodology
-
Site Selection and Validation:
-
Select a site with a known high population of target mosquitoes.
-
Crucially, the site must have no recent reports of local arbovirus transmission.[6]
-
Conduct pre-trial landing counts on untreated individuals to confirm sufficient biting pressure.
-
-
Subject Preparation and Application:
-
Subjects prepare as for laboratory tests, avoiding fragrances.
-
Repellent is applied at the standardized dose to a designated limb (e.g., lower leg).
-
-
Exposure Procedure:
-
Subjects are positioned in the test area, typically sitting, with the treated limb exposed.
-
Untreated control subjects are present to continuously monitor biting pressure.
-
Subjects and observers carefully watch the treated skin for any mosquito landings.
-
-
Data Collection and Endpoint:
-
The time of the first mosquito landing on a treated limb is recorded.
-
The endpoint (CPT) is defined as the time to the First Confirmed Landing (FCL), where a second landing within 30 minutes confirms the first.[18] This endpoint is preferred in field settings to eliminate the risk of bites from wild mosquitoes.
-
The test for an individual subject concludes once their CPT is reached. The study continues until CPTs are established for all subjects or the maximum test duration is met.
-
Data Analysis and Presentation
Key Performance Metrics
The primary metric is the Complete Protection Time (CPT) . Due to inter-subject variability, the median CPT (mCPT) is the most reliable measure for reporting overall product efficacy.
Statistical Analysis
-
Survival Analysis: Kaplan-Meier survival analysis is an excellent method for estimating and comparing CPT curves between different formulations, as it can account for subjects who do not experience repellent failure during the test period (censored data).[23]
-
Comparative Statistics: If comparing multiple products, non-parametric tests (e.g., Wilcoxon signed-rank test) or ANOVA on log-transformed data can be used to determine if differences in CPT are statistically significant.
Data Presentation
Quantitative data should be summarized in a clear, tabular format for easy comparison.
Table 1: Hypothetical Efficacy Data for IR3535 Formulations Against Aedes aegypti
| Formulation | Active Concentration | Mean CPT (hours ± SD) | Median CPT (mCPT) (hours) | Range of CPT (hours) |
| IR3535 Lotion | 20% | 8.5 ± 1.2 | 8.75 | 6.5 - 10.0 |
| IR3535 Aerosol Spray | 20% | 8.2 ± 1.5 | 8.0 | 6.0 - 10.5 |
| Placebo Control | 0% | < 0.1 | 0.05 | 0.0 - 0.1 |
| 15% DEET (Reference) | 15% | 9.1 ± 1.1 | 9.0 | 7.5 - 11.0 |
Conclusion
The in vivo evaluation of IR3535 on human subjects is a complex but essential process for substantiating product efficacy. Adherence to a rigorous ethical framework is paramount and non-negotiable. By employing standardized protocols such as the Arm-in-Cage and field test methods, researchers can generate high-quality, reliable data. The causality for each step—from standardized dosing to the use of controls and conservative endpoints—contributes to a self-validating system that produces trustworthy results for regulatory submission and consumer confidence.
References
- 1. IR3535 Insect Repellent - FleaScience [fleascience.com]
- 2. fehd.gov.hk [fehd.gov.hk]
- 3. bodyguardprotect.co.uk [bodyguardprotect.co.uk]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. Considerations for the Use of Human Participants in Vector Biology Research: A Tool for Investigators and Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. snellsci.com [snellsci.com]
- 9. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]
- 10. epa.gov [epa.gov]
- 11. Federal Register :: Final Test Guideline; Product Performance of Skin-applied Insect Repellents of Insect and Other Arthropods (OPPTS Test Guideline No. 810.3700); Notice of Availability [federalregister.gov]
- 12. entocert.org [entocert.org]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 17. Arm in cage test | LITE [lite.lstmed.ac.uk]
- 18. epa.gov [epa.gov]
- 19. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 20. DSpace [iris.who.int]
- 21. contractlaboratory.com [contractlaboratory.com]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Ethyl Butylacetylaminopropionate (IR3535®)
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl Butylacetylaminopropionate (also known as IR3535®). Here, you will find in-depth troubleshooting strategies and frequently asked questions to help you diagnose and resolve this common chromatographic challenge, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern in the analysis of this compound?
A: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, featuring a trailing edge that is broader than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical, resembling a Gaussian distribution.[3][4] For a compound like this compound, peak tailing is problematic as it can lead to decreased resolution between closely eluting peaks, reduced sensitivity, and inaccurate quantification.[4][5]
Q2: What are the most common causes of peak tailing for a compound like this compound?
A: The primary causes of peak tailing in the HPLC analysis of this compound, a compound with a tertiary amine and an ester functional group, often involve:
-
Secondary Silanol Interactions: This is a major contributor, especially when using silica-based columns.[3][5][6] Residual, acidic silanol groups on the stationary phase surface can interact with the basic tertiary amine of the analyte, causing tailing.[6][7][8]
-
Mobile Phase pH: An inappropriate mobile phase pH can influence the ionization state of both the analyte and the residual silanols, leading to undesirable interactions and peak distortion.[3][9]
-
Sample Solvent Effects: If the sample solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause band broadening and peak distortion.[10][11][12][13]
-
Column Issues: This can include column contamination, degradation of the stationary phase, or physical problems like voids in the column bed.[4][14]
Q3: How is peak tailing quantified?
A: Peak tailing is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). The United States Pharmacopeia (USP) defines the tailing factor as:
Tf = W₀.₀₅ / 2f
where W₀.₀₅ is the peak width at 5% of the peak height, and f is the distance from the peak maximum to the leading edge of the peak at 5% height.[3] A value greater than 1.2 is generally considered to indicate significant tailing.[14]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing in the analysis of this compound.
1. Diagnosing the Root Cause
A logical first step is to determine whether the issue is chemical (related to interactions between the analyte, mobile phase, and stationary phase) or physical (related to the HPLC system itself).
Experimental Protocol: Differentiating Between Chemical and Physical Problems
-
Prepare a Neutral Marker: Dissolve a neutral, non-polar compound (e.g., toluene) in your mobile phase.
-
Injection: Inject this neutral marker using your current HPLC method.
-
Analysis:
-
If the neutral marker's peak also tails: The problem is likely physical. This could be due to extra-column volume (e.g., excessive tubing length), a void in the column, or a blocked frit.[4][7]
-
If the neutral marker's peak is symmetrical, but your this compound peak tails: The issue is likely chemical, pointing towards secondary interactions or mobile phase mismatch.[7]
-
2. Addressing Chemical Causes of Peak Tailing
If a chemical cause is suspected, the following strategies can be employed to improve peak shape.
This compound contains a tertiary amine, which can be protonated and interact with ionized, negatively charged silanol groups on the surface of silica-based stationary phases.[6][7][8]
Strategies for Reduction:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction with the basic analyte.[6][9][14][15][16]
-
Use of Mobile Phase Additives:
-
Competing Bases: Additives like triethylamine (TEA) can be added to the mobile phase at low concentrations (e.g., 5-20 mM).[15][16] TEA acts as a "silanol suppressor" by competing with the analyte for interaction with the active silanol sites.[15] However, this approach can sometimes shorten column lifetime.[15]
-
Inorganic Buffers: Increasing the ionic strength of the mobile phase with a buffer like phosphate can also help to mask silanol interactions.[8][16] A concentration of 10-50 mM is often effective.[14]
-
-
Column Selection:
-
End-Capped Columns: Modern, high-purity, end-capped columns (often referred to as Type B silica) have a significantly lower concentration of residual silanols, which greatly reduces peak tailing for basic compounds.[3][4][5][16]
-
Alternative Stationary Phases: Consider columns with polar-embedded or charged surface hybrid (CSH) stationary phases, which are designed to shield residual silanols and provide better peak shape for basic analytes.[14]
-
Table 1: Mobile Phase Adjustments for Silanol Suppression
| Strategy | Recommended Additive/Parameter | Concentration/Range | Mechanism of Action | Reference |
| pH Adjustment | Formic Acid or Phosphoric Acid | pH 2.5 - 3.0 | Protonates silanol groups, neutralizing their charge. | [6][9][15] |
| Competing Base | Triethylamine (TEA) | 5 - 20 mM | Competes with the basic analyte for silanol interaction sites. | [15][16] |
| Buffer Concentration | Phosphate or Acetate Buffer | 10 - 50 mM | Increases ionic strength, masking silanol interactions. | [14][16] |
Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause significant peak distortion.[10][11][12][13]
Best Practices:
-
Match the Mobile Phase: Ideally, the sample should be dissolved in the mobile phase itself.
-
Use a Weaker Solvent: If solubility is an issue, use a solvent that is weaker than the mobile phase.[10] For reversed-phase chromatography, this means a solvent with a higher water content. This allows the analyte to focus at the head of the column before separation begins.[10]
-
Reduce Injection Volume: If a strong solvent must be used, reducing the injection volume can minimize its detrimental effects on peak shape.[13][17]
3. Addressing Physical Causes of Peak Tailing
If all peaks in your chromatogram are tailing, a physical issue with your HPLC system or column is the likely culprit.
Troubleshooting Steps:
-
Check for Column Voids: A void at the inlet of the column can cause peak tailing.[4][7] This can happen over time as the packed bed settles. Reversing and flushing the column (if the manufacturer's instructions permit) can sometimes resolve this. However, column replacement is often necessary.
-
Inspect Tubing and Connections: Minimize extra-column volume by using narrow-bore tubing and ensuring all fittings are properly connected to avoid dead volume.[3][7]
-
Clean or Replace Frits: A partially blocked inlet frit can disrupt the flow path and cause peak distortion.[4]
4. Column Maintenance and Regeneration
A contaminated or degraded column is a frequent source of peak shape problems.[14]
Experimental Protocol: Reversed-Phase Column Regeneration
If you suspect column contamination, the following general regeneration procedure can be attempted. Always consult your specific column's care and use manual first.
-
Disconnect from Detector: Disconnect the column from the detector to avoid contamination of the detector cell.[18]
-
Flush with Buffer-Free Mobile Phase: Flush the column with 10-20 column volumes of your mobile phase composition but without any buffer salts (e.g., water/acetonitrile mixture).[19] This prevents buffer precipitation in the next step.
-
Organic Solvent Wash: Wash with a strong organic solvent. A typical sequence for progressively stronger washes is:
-
Re-equilibrate: Gradually return to your initial mobile phase conditions and allow the column to equilibrate fully before use.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting peak tailing for this compound.
Caption: A flowchart for troubleshooting peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 8. it.restek.com [it.restek.com]
- 9. agilent.com [agilent.com]
- 10. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. mac-mod.com [mac-mod.com]
- 14. uhplcs.com [uhplcs.com]
- 15. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 16. labcompare.com [labcompare.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. silicycle.com [silicycle.com]
- 19. chromtech.com [chromtech.com]
- 20. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
Technical Support Center: Optimization of Mobile Phase for IR3535 HPLC Separation
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) mobile phases for the analysis of IR3535® (Ethyl Butylacetylaminopropionate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we move beyond simple protocols to explain the fundamental principles behind experimental choices, ensuring robust and reliable chromatographic performance.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the HPLC separation of IR3535. Each issue is presented in a question-and-answer format, providing a clear rationale for the proposed solutions.
Q1: I'm observing significant peak tailing for my IR3535 analyte. What are the likely causes and how can I improve the peak shape?
A1: Peak tailing is a common issue in reversed-phase HPLC, often indicating secondary interactions between the analyte and the stationary phase. For IR3535, which has a tertiary amine functional group, this can be particularly prevalent.
Causality and Explanation:
-
Silanol Interactions: The most common cause is the interaction of the basic amine group in IR3535 with acidic silanol groups on the surface of the silica-based stationary phase. These interactions are a form of secondary, unwanted ion-exchange, which can lead to peak tailing.[1][2]
-
Mobile Phase pH: The pH of your mobile phase plays a critical role. If the pH is not optimized, the IR3535 molecule can exist in both its ionized and non-ionized forms, leading to poor peak shape.[3]
Step-by-Step Troubleshooting Protocol:
-
Lower the Mobile Phase pH: The most effective way to minimize silanol interactions is to operate at a lower pH.[2] By adding a small amount of an acidifier like formic acid or phosphoric acid to your aqueous mobile phase component to achieve a pH between 2.5 and 3.5, you can ensure that the silanol groups are protonated (neutral) and the IR3535 molecule is consistently protonated (positively charged). This minimizes the secondary ionic interactions. A common starting point is 0.1% formic acid in water.
-
Buffer the Mobile Phase: To ensure a stable and reproducible pH throughout the analysis, it is crucial to use a buffer, especially if your sample matrix can alter the mobile phase pH.[1] Phosphate buffers are effective in the low to mid-pH range.
-
Consider a Different Column: If pH adjustment does not resolve the issue, consider using a column with end-capping or a different stationary phase chemistry (e.g., a C8 instead of a C18) which may have a lower density of accessible silanol groups.[4]
Workflow for Improving Peak Shape:
Caption: Troubleshooting workflow for addressing peak tailing in IR3535 analysis.
Q2: My retention time for IR3535 is too short, and it's co-eluting with the solvent front. How can I increase its retention?
A2: Insufficient retention in reversed-phase HPLC indicates that the analyte is too polar relative to the mobile phase and has a weak interaction with the non-polar stationary phase.
Causality and Explanation:
-
High Organic Content: The most likely reason is that the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase is too high, making the mobile phase too "strong" and eluting the IR3535 too quickly.
-
Mobile Phase pH: As discussed previously, the pH can influence the polarity of IR3535. While a low pH is good for peak shape, an extremely low pH could potentially increase its polarity, though the primary factor for retention is the organic/aqueous ratio.
Step-by-Step Troubleshooting Protocol:
-
Decrease the Organic Solvent Percentage: Systematically decrease the proportion of the organic solvent in your mobile phase. For example, if you are using a 60:40 methanol:water mobile phase, try changing to 55:45 or 50:50. This will increase the overall polarity of the mobile phase, leading to stronger interactions between the IR3535 and the C18 stationary phase, thus increasing retention time.
-
Switch to a Weaker Organic Solvent: If you are using acetonitrile, consider switching to methanol. Methanol is generally a weaker solvent than acetonitrile in reversed-phase HPLC, which will result in longer retention times for the same mobile phase composition.
-
Ensure Proper Column Equilibration: Before starting your analysis, ensure the column is thoroughly equilibrated with the initial mobile phase conditions. Insufficient equilibration can lead to fluctuating retention times. A good practice is to flush the column with at least 10-15 column volumes of the mobile phase.
Data Summary for Mobile Phase Adjustment:
| Mobile Phase Composition (Methanol:Water with 0.1% Formic Acid) | Expected Outcome for IR3535 Retention Time |
| 70:30 | Very Short |
| 60:40 | Short to Moderate |
| 50:50 | Moderate to Long[5][6] |
| 40:60 | Long |
Q3: I am analyzing IR3535 in a complex formulation, and I'm having trouble separating it from excipient peaks. What is the best strategy to improve resolution?
A3: Achieving adequate resolution in a complex matrix requires a systematic approach to optimizing the mobile phase. You have two primary strategies: isocratic and gradient elution.
Causality and Explanation:
-
Isocratic Elution: In isocratic elution, the mobile phase composition remains constant throughout the run.[7][8] This is simpler and often more reproducible but may not be sufficient to separate analytes with a wide range of polarities.[9]
-
Gradient Elution: In gradient elution, the composition of the mobile phase is changed during the run, typically by increasing the percentage of the organic solvent.[7][9] This allows for the separation of compounds with diverse polarities, often resulting in sharper peaks and shorter overall run times for complex samples.[7]
Step-by-Step Optimization Protocol:
-
Scouting Gradient: Begin with a "scouting" gradient to understand the retention behavior of IR3535 and the interfering peaks. A good starting point is a linear gradient from a low percentage of organic solvent (e.g., 20% acetonitrile) to a high percentage (e.g., 80% acetonitrile) over 15-20 minutes.
-
Analyze the Scouting Run: Identify the elution time of IR3535 and the interfering peaks. Based on this, you can design a more focused gradient.
-
Fine-Tune the Gradient:
-
If the interfering peaks elute before IR3535, you can introduce an initial isocratic hold at a low organic percentage to allow them to separate before starting the gradient ramp.
-
If the interfering peaks are close to the IR3535 peak, you can decrease the slope of the gradient in that region to improve resolution.
-
If the run time is too long, you can increase the gradient slope after IR3535 has eluted to quickly wash off any strongly retained components.
-
-
Consider Isocratic Optimization: If the scouting gradient shows that all peaks of interest elute within a narrow time frame, an optimized isocratic method might be preferable for its simplicity and robustness.[8] Use the organic solvent percentage at which IR3535 elutes in your scouting run as a starting point for your isocratic mobile phase.
Logical Flow for Resolution Optimization:
Caption: Decision tree for improving the resolution of IR3535 from matrix components.
Frequently Asked Questions (FAQs)
Q: What is a good starting mobile phase for IR3535 analysis on a C18 column?
A: A widely used and effective starting point is a mobile phase consisting of a mixture of methanol and water (e.g., 60:40 v/v) with 0.1% formic acid. The detection wavelength is typically set at 210 nm or 220 nm.[10]
Q: Should I use methanol or acetonitrile as the organic modifier?
A: Both can be used effectively.
-
Methanol: It is generally a weaker eluting solvent than acetonitrile, which can provide better resolution for closely eluting peaks. It is also more cost-effective.
-
Acetonitrile: It has lower viscosity, which results in lower backpressure, and is often preferred for gradient elution due to its UV transparency at low wavelengths. Several validated methods use acetonitrile in a 50:50 ratio with water.[5][6]
The choice often comes down to empirical testing to see which provides the better separation for your specific sample and column.
Q: How critical is the pH of the mobile phase for IR3535 analysis?
A: The pH is very critical. IR3535 is a basic compound, and controlling the pH is essential for achieving good peak shape and reproducible retention times.[3] Operating at a low pH (around 2.5-3.5) suppresses the ionization of silanol groups on the stationary phase, which minimizes peak tailing.[1][2] It is highly recommended to use a buffer or an acidifier like formic acid to control the pH.[1]
Q: Is a gradient or isocratic method better for routine quality control of IR3535?
A: For routine quality control of a known formulation where the separation from excipients is well-characterized, an isocratic method is often preferred.[8] Isocratic methods are simpler, more robust, require less complex instrumentation, and have shorter column re-equilibration times between runs.[7][9] However, if the formulation is complex or contains many potentially interfering components, a gradient method may be necessary to achieve the required separation.[9] Several simple and rapid isocratic methods have been successfully developed for IR3535.
Q: My system backpressure is unexpectedly high. Could this be related to my mobile phase?
A: Yes, the mobile phase can contribute to high backpressure.
-
Particulate Matter: Ensure your mobile phase solvents are HPLC grade and are filtered through a 0.22 or 0.45 µm filter to remove any particulate matter.[2]
-
Buffer Precipitation: If you are using a buffer, ensure it is fully soluble in the mobile phase mixture. Mixing a high concentration of a buffer with a high percentage of organic solvent can cause the buffer to precipitate, leading to blockages.
-
Viscosity: Mobile phase viscosity is dependent on the composition. For instance, mixtures of water and methanol can have higher viscosity than the pure solvents. Check the viscosity curves for your solvent mixture.
-
Flow Rate and Temperature: High flow rates and lower temperatures will also increase backpressure.
If you suspect a blockage, it is important to systematically troubleshoot the system, starting from the detector and moving backward to the pump, to isolate the source of the high pressure.[11][12]
References
- 1. agilent.com [agilent.com]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. Determination of IR3535 in Topical Insect Repellents: A New HPLC‐DAD Analytical Approach and Compliance Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. mastelf.com [mastelf.com]
- 8. uhplcs.com [uhplcs.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Development and validation of a HPLC method to quantify DEET and IR3535 in insect repellents - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
Technical Support Center: Formulation Strategies to Mitigate Ethyl Butylacetylaminopropionate (IR3535®) Volatility in Topical Applications
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the formulation of topical products containing the insect repellent Ethyl Butylacetylaminopropionate (IR3535®). Our goal is to provide in-depth, scientifically-grounded solutions to the common challenge of reducing the volatility of IR3535®, thereby enhancing its duration of efficacy and improving user compliance. This document is structured in a practical question-and-answer format to directly address the specific issues you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: My IR3535®-based topical formulation shows a shorter-than-expected period of repellency. What is the primary cause of this issue?
A1: The primary reason for a reduced duration of efficacy in IR3535® formulations is its inherent volatility.[1] this compound is an oily, colorless organic substance that is volatile at atmospheric pressure and room temperature.[1] Its repellent mechanism of action is directly linked to this volatility; it forms a vapor barrier on the skin that is unpleasant to insects.[1] However, this same property leads to its gradual evaporation from the skin surface, diminishing the concentration of the active ingredient over time.[2] Environmental factors such as temperature, humidity, and wind can accelerate this evaporation rate, further shortening the effective protection time.[3]
Q2: What are the key physicochemical properties of IR3535® that I should consider when formulating to reduce volatility?
A2: Understanding the key physicochemical properties of IR3535® is crucial for developing effective strategies to control its release. The table below summarizes these critical parameters. A relatively low boiling point and a measurable vapor pressure contribute to its tendency to evaporate.
| Property | Value | Source |
| Molecular Weight | 215.293 g/mol | [4] |
| Boiling Point | ~314.8 °C at 760 mmHg | [5] |
| Vapor Pressure | ~0.15 Pa (1.1x10⁻³ mmHg) at 20°C | [3][6] |
| log P (Octanol/Water) | 1.7 at 23°C | [3][4] |
| Water Solubility | 70 g/L at 20°C | [4] |
A lower vapor pressure compared to more volatile compounds is desirable for longer-lasting repellency. The goal of advanced formulation techniques is to effectively lower the vapor pressure of the active within the formulation matrix.
Troubleshooting Guide: Enhancing IR3535® Substantivity
This section provides detailed troubleshooting advice and protocols to address the rapid evaporation of IR3535® from topical formulations.
Issue 1: Rapid Evaporation from Emulsion-Based Formulations (Lotions, Creams)
If you are observing a rapid loss of repellency from your lotion or cream formulations, the IR3535® is likely evaporating too quickly from the skin's surface. The following strategies can help to mitigate this.
Causality: Film-forming polymers create a thin, flexible, and non-occlusive barrier on the skin. This film entraps the IR3535® molecules, slowing their release into the atmosphere. The polymer matrix effectively reduces the vapor pressure of the active ingredient, leading to a more sustained release profile.
Recommended Polymers:
-
Polyvinylpyrrolidone (PVP) and its copolymers (e.g., PVP/VA Copolymer): Excellent film-formers with good skin feel.
-
Acrylates Copolymers (e.g., Acrylates/C10-30 Alkyl Acrylate Crosspolymer): Also function as rheology modifiers, improving the texture and stability of the formulation.
-
Dimethicone and other silicones: Can form a breathable film that also imparts a desirable sensory profile.[7]
Experimental Protocol: Preparation of a Film-Forming Repellent Lotion
-
Phase A (Aqueous Phase):
-
Deionized Water: q.s. to 100%
-
Glycerin: 3.00%
-
Acrylates/C10-30 Alkyl Acrylate Crosspolymer: 0.30%
-
Disperse the polymer in water and glycerin with constant agitation until fully hydrated. Heat to 75°C.
-
-
Phase B (Oil Phase):
-
Cetearyl Alcohol (and) Ceteareth-20: 5.00%
-
Glyceryl Stearate: 2.00%
-
Caprylic/Capric Triglyceride: 5.00%
-
Heat to 75°C until all components are melted and uniform.
-
-
Emulsification:
-
Slowly add Phase B to Phase A with high-speed homogenization.
-
Continue homogenization for 3-5 minutes until a uniform emulsion is formed.
-
Begin cooling the emulsion with gentle stirring.
-
-
Phase C (Active and Additives):
-
IR3535®: 20.00%
-
Film-Forming Polymer (e.g., PVP): 2.00%
-
Preservative: As required
-
At 40°C, add the components of Phase C to the emulsion and mix until uniform.
-
-
Finalization:
-
Adjust pH if necessary.
-
Continue stirring until the lotion has cooled to room temperature.
-
Issue 2: Insufficient Duration of Action and Potential for Skin Absorption
For applications requiring very long-lasting protection, simply forming a film may not be sufficient. A more robust controlled-release mechanism is needed.
Causality: Microencapsulation involves entrapping droplets of IR3535® within a solid polymer shell.[8][9] This technology offers several advantages:
-
Reduced Evaporation Rate: The polymer shell acts as a physical barrier, significantly slowing the diffusion of the active ingredient into the environment.[8]
-
Sustained Release: The release of IR3535® is governed by diffusion through the capsule wall or by rupture of the capsules through mechanical action (rubbing).[8][10]
-
Decreased Skin Penetration: Encapsulation can reduce the direct contact of the active with the skin, potentially lowering dermal absorption.[8]
dot
Caption: Workflow for IR3535® microencapsulation.
Experimental Protocol: Microencapsulation via Interfacial Polymerization
This is a representative protocol. The specific polymers and cross-linkers may need to be optimized for your application.
-
Oil Phase Preparation:
-
Dissolve a diisocyanate monomer (e.g., toluene diisocyanate) in the IR3535® at a concentration of 2-5% w/w.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of a multifunctional amine (e.g., diethylenetriamine) and a protective colloid (e.g., polyvinyl alcohol) in deionized water.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion. The droplet size of the emulsion will determine the final microcapsule size.
-
-
Polymerization:
-
Gently heat the emulsion to 50-60°C while stirring. The isocyanate and amine will react at the oil-water interface to form a polyurea shell around the IR3535® droplets.
-
Allow the reaction to proceed for 2-4 hours.
-
-
Curing and Purification:
-
Cool the suspension to room temperature.
-
The resulting microcapsule slurry can be incorporated directly into a lotion or cream base. Optionally, the microcapsules can be isolated by filtration or centrifugation and washed to remove any unreacted monomers.
-
Analytical Methods for Evaluating Volatility and Release
To quantitatively assess the effectiveness of your formulation strategies, the following analytical techniques are recommended.
Method 1: Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11][12][13] By analyzing the temperature at which mass loss occurs, you can compare the volatility of IR3535® in different formulations. A shift in the mass loss curve to a higher temperature indicates a successful reduction in volatility.[6]
Experimental Protocol: TGA for Volatility Assessment
-
Instrument: Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the topical formulation into a TGA pan.
-
TGA Program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min.
-
Use a nitrogen atmosphere with a flow rate of 50 mL/min.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
The onset temperature of weight loss corresponding to the evaporation of IR3535® will be higher for more stable formulations. Neat IR3535® begins to lose mass around 100°C under these conditions.[6]
-
dot
Caption: Logic diagram for TGA-based volatility analysis.
Method 2: In Vitro Release Testing (IVRT) using Franz Diffusion Cells
Principle: The Franz diffusion cell is a well-established in vitro model for assessing the release of active ingredients from topical formulations.[14][15][16][17] It consists of a donor chamber, where the formulation is applied, and a receptor chamber, separated by a synthetic membrane.[18] By sampling the receptor fluid over time, a release profile of the active can be generated. For volatile compounds like IR3535®, a modified setup is used to measure evaporation rather than permeation.
Experimental Protocol: IVRT for Volatility Measurement
-
Apparatus: Vertical Franz diffusion cells.
-
Membrane: A synthetic, non-rate-limiting membrane (e.g., polysulfone).
-
Receptor Fluid: A suitable solvent in which IR3535® is soluble (e.g., ethanol:water mixture). The receptor chamber is typically left empty or filled with an inert trapping material to assess skin permeation in parallel if desired.
-
Procedure:
-
Assemble the Franz cells and maintain the system at 32°C to simulate skin temperature.[14]
-
Apply a finite dose (e.g., 10 mg/cm²) of the formulation to the membrane in the donor chamber.
-
At predetermined time points (e.g., 1, 2, 4, 6, 8 hours), disassemble the cell.
-
Extract the remaining IR3535® from the membrane and the donor chamber using a suitable solvent.
-
Quantify the amount of IR3535® remaining using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][19][20][21]
-
-
Data Analysis:
-
Calculate the percentage of IR3535® lost to evaporation at each time point by subtracting the amount remaining from the initial amount applied.
-
Plot the cumulative percentage of IR3535® evaporated versus time. A slower rate of evaporation indicates a more effective formulation.
-
References
- 1. scielo.br [scielo.br]
- 2. Topical Mosquito Repellent Formulations for Enhanced Repellency Time and Reduced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (IR3535) [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - IR3535 - Descrizione [tiiips.com]
- 6. Structure, Properties, and Release Kinetics of the Polymer/Insect Repellent System Poly (l-Lactic Acid)/Ethyl Butylacetylaminopropionate (PLLA/IR3535) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tomdooley.org [tomdooley.org]
- 9. Microencapsulation: A promising technique for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mosquito‐repellent controlled‐release formulations for fighting infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aurigaresearch.com [aurigaresearch.com]
- 12. improvedpharma.com [improvedpharma.com]
- 13. veeprho.com [veeprho.com]
- 14. 20 mm Franz Diffusion Cell (in a Set), jacketed for in vitro Skin Pen [xenometrix.ch]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. aurigaresearch.com [aurigaresearch.com]
- 17. Franz cell diffusion system | Sigma-Aldrich [sigmaaldrich.com]
- 18. Fast Screening Methods for the Analysis of Topical Drug Products [mdpi.com]
- 19. pathogenia.com [pathogenia.com]
- 20. Active Ingredient Analysis: Methods And Applications in Product Quality Control - Blogs - News [alwsci.com]
- 21. sartorius.hr [sartorius.hr]
Technical Support Center: Enhancing the Long-Duration Efficacy of IR3535 Repellents
Welcome to the technical support center dedicated to advancing your research in long-duration insect repellents featuring IR3535 (Ethyl Butylacetylaminopropionate). This guide is designed for researchers, scientists, and formulation professionals to navigate the complexities of extending the efficacy of IR3535-based products. Here, we move beyond simple protocols to explain the fundamental principles and troubleshoot the common hurdles encountered during development and testing.
Our approach is grounded in scientific expertise and practical field insights to ensure your experimental designs are robust and your results, reliable. We will delve into the nuances of formulation, the mechanics of controlled-release systems, and the validation of repellent efficacy through standardized testing.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is the primary mechanism limiting the long-duration efficacy of standard IR3535 formulations?
-
How does pH affect the stability and efficacy of IR3535?
-
What are the most promising strategies for extending the release profile of IR3535?
-
Can IR3535 be combined with other active ingredients for enhanced performance?
-
-
Troubleshooting Guide for Experimental Challenges
-
Issue: Rapid Loss of Repellency in Efficacy Trials
-
Issue: Formulation Instability (pH Drift, Phase Separation)
-
Issue: Inconsistent Results in Arm-in-Cage Assays
-
Issue: Poor Encapsulation Efficiency or High Initial Burst Release
-
-
Core Experimental Protocols
-
Protocol 1: Microencapsulation of IR3535 using Polymer Coacervation
-
Protocol 2: In Vitro Release Study using a Franz Diffusion Cell System
-
Protocol 3: Standardized Arm-in-Cage Efficacy Assay
-
-
Data Summaries & Key Parameters
-
Table 1: Comparison of Controlled-Release Technologies for IR3535
-
Table 2: pH Stability Profile of IR3535
-
-
References
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism limiting the long-duration efficacy of standard IR3535 formulations?
A1: The primary limiting factor for the duration of action of IR3535 in conventional formulations (e.g., simple alcoholic solutions or lotions) is its volatility and susceptibility to environmental and physiological removal. The molecule's efficacy is dependent on its presence in the vapor phase just above the skin's surface to repel insects. Standard formulations lead to a rapid evaporation rate, causing a sharp decline in the concentration of the active ingredient on the skin. This is compounded by factors such as absorption into the skin, and removal by perspiration and abrasion. Consequently, the repellent effect diminishes quickly, often within a few hours.[1][2][3]
Q2: How does pH affect the stability and efficacy of IR3535?
A2: IR3535, which is an ester, is susceptible to hydrolysis, a chemical process that can degrade the active molecule. This degradation is highly dependent on the pH of the formulation. The manufacturer of IR3535 specifies an ideal pH range of 6.0 to 6.5 for optimal stability.[1][2] Deviations from this range, particularly to lower pH values which might be desirable for other formulation components or for skin compatibility (skin's natural pH is around 5.5), can accelerate the degradation of IR3535.[1][2] This chemical instability leads to a loss of the active ingredient over time, reducing the product's shelf-life and its long-duration efficacy. Buffering the formulation, for instance with a sodium citrate-citric acid system, is a critical step to maintain the pH within the optimal range and ensure the chemical stability of IR3535.[1][2]
Q3: What are the most promising strategies for extending the release profile of IR3535?
A3: Controlled-release technologies are the most effective strategies to prolong the efficacy of IR3535.[4][5][6][7] These methods aim to create a reservoir of the active ingredient on the skin, which is then released at a slower, controlled rate. The most researched and effective approaches include:
-
Microencapsulation: This involves entrapping small droplets of IR3535 within a polymeric shell.[1][2][3] Materials like polycaprolactone (PCL), polylactic acid (PLLA), chitosan, and alginate have been successfully used.[8][9] This not only reduces the evaporation rate but can also minimize skin absorption, improving the safety profile.[4][5][7]
-
Nanoencapsulation: Similar to microencapsulation but on a smaller scale, creating nanoparticles that can offer a more uniform film on the skin and potentially better sustained-release characteristics.[8][10][11]
-
Polymer-based Matrices: Incorporating IR3535 into a polymer matrix, such as a hydrogel, can also control its release.[4][5][6][7] The polymer network slows the diffusion of the IR3535 to the surface.
These technologies effectively reduce the rate of evaporation from the skin's surface, ensuring a longer-lasting repellent effect.[3]
Q4: Can IR3535 be combined with other active ingredients for enhanced performance?
A4: Yes, there is evidence of synergistic effects when IR3535 is combined with other compounds. Co-administration with DEET has been shown to prolong protection time.[12] Another promising approach is the formation of negative pseudo-azeotropes. By combining IR3535 with certain fatty acids like nonanoic acid or decanoic acid, a mixture is formed that has a lower vapor pressure than either of the individual components.[13] This reduced volatility slows down the evaporation of IR3535 from the skin, thereby extending its repellent action.[13] Such combinations can be a cost-effective way to boost long-duration efficacy without resorting to complex encapsulation techniques.
Troubleshooting Guide for Experimental Challenges
Issue: Rapid Loss of Repellency in Efficacy Trials
-
Possible Cause 1: High Volatility. In simple formulations, IR3535 evaporates quickly.
-
Possible Cause 2: Inadequate Film Formation. The formulation may not be forming a consistent, durable film on the skin, leading to patchy protection.
-
Solution: Incorporate film-forming agents into your formulation. Silicones (like dimethicone) or non-silicone polymers can help create a more uniform and resilient layer of repellent on the skin.[2]
-
-
Possible Cause 3: Environmental Factors. High temperatures, strong winds, and excessive perspiration can accelerate the loss of the repellent.
-
Solution: While you cannot control the environment in field studies, ensure your formulation is robust enough to withstand these factors. A well-designed controlled-release formulation will be less susceptible to such environmental variables.
-
Issue: Formulation Instability (pH Drift, Phase Separation)
-
Possible Cause 1: pH Instability. As discussed, IR3535 is prone to degradation outside its optimal pH range. The interaction of various excipients can cause the pH to drift over time.[1][2]
-
Solution: Incorporate a buffering system. A citrate-based buffer has been shown to be effective in maintaining the pH of an IR3535 lotion and preventing the degradation of the active ingredient.[1][2] Regularly monitor the pH of your formulation during stability studies at various temperatures (e.g., ambient and 40°C).[1]
-
-
Possible Cause 2: Emulsion Instability. In lotion or cream formulations, the emulsion may break down over time, leading to phase separation.
-
Solution: Optimize your emulsifier system. You may need a combination of emulsifiers (e.g., sorbitan fatty acid esters and polysorbates) to achieve a stable emulsion.[2] Also, consider the impact of other ingredients, like thickeners and encapsulating polymers, on the overall stability of the emulsion.
-
Issue: Inconsistent Results in Arm-in-Cage Assays
-
Possible Cause 1: Variation in Application Dose. The amount of repellent applied can significantly impact the protection time. Inconsistent application among test subjects will lead to high variability in the results.[14][15]
-
Solution: Standardize the application dose. The EPA guidelines suggest calculating a "typical consumer dose" for your specific formulation type and using this standardized amount for all subjects.[14] This is often expressed in mg/cm².
-
-
Possible Cause 2: Subject-to-Subject Variability. Individuals have different levels of attractiveness to mosquitoes. This inherent biological variability can mask the true efficacy of the repellent.
-
Solution: Use a sufficient number of subjects to achieve statistical power. The experimental design should account for this variability. A Latin square design, where each subject tests each formulation (including a control), can help to minimize the impact of individual attractiveness.[3] Always include an untreated control arm to validate the biting pressure of the mosquitoes.[1][16]
-
-
Possible Cause 3: Improper Endpoint Definition. The definition of "efficacy failure" can influence the results.
-
Solution: Clearly define your endpoint before starting the study. The U.S. EPA recommends using the "first confirmed bite" (a first bite followed by a second bite within a 30-minute period) as a robust endpoint for determining the Complete Protection Time (CPT).[14]
-
Issue: Poor Encapsulation Efficiency or High Initial Burst Release
-
Possible Cause 1: Incompatible Polymer System. The chosen polymer for encapsulation may not be optimal for IR3535, leading to low entrapment.
-
Solution: Screen different polymers and encapsulation techniques. The choice of polymer will depend on the desired release profile and the chemical properties of IR3535. Consider factors like polymer hydrophobicity and its interaction with the active ingredient.
-
-
Possible Cause 2: Unoptimized Process Parameters. The parameters of the encapsulation process (e.g., stirring speed, temperature, pH) can significantly affect the quality of the microcapsules.
-
Solution: Systematically optimize the encapsulation process. A Design of Experiments (DoE) approach can be useful in identifying the critical process parameters and their optimal ranges.
-
-
Possible Cause 3: Surface-Associated IR3535. A significant amount of IR3535 may be adsorbed to the surface of the microcapsules, leading to a high initial burst release.
-
Solution: Include a washing step after the encapsulation process to remove any unencapsulated or surface-bound active ingredient. Analyze the washed microcapsules to determine the true encapsulation efficiency.
-
Core Experimental Protocols
Protocol 1: Microencapsulation of IR3535 using Polymer Coacervation
This protocol provides a general framework for encapsulating IR3535. The specific polymers and concentrations may need to be optimized for your application.
-
Preparation of the Oil Phase:
-
Dissolve a specific amount of IR3535 in a suitable, water-immiscible organic solvent (e.g., medium-chain triglycerides). This will form the core of your microcapsules.
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution of a primary encapsulating polymer (e.g., gelatin or chitosan).
-
Adjust the pH of this solution to a value that is optimal for the chosen polymer system.
-
-
Emulsification:
-
Add the oil phase to the aqueous phase under high-speed homogenization to form a stable oil-in-water emulsion. The droplet size of the emulsion will determine the final size of your microcapsules.
-
-
Coacervation:
-
Induce coacervation by either adding a second polymer with an opposite charge (complex coacervation) or by changing the pH or temperature of the system to cause the primary polymer to precipitate around the oil droplets (simple coacervation).
-
-
Cross-linking:
-
Add a suitable cross-linking agent (e.g., glutaraldehyde for gelatin, or sodium tripolyphosphate for chitosan) to harden the polymer shell and stabilize the microcapsules.
-
-
Washing and Collection:
-
Wash the microcapsules several times with deionized water to remove any unreacted reagents and unencapsulated IR3535.
-
Collect the microcapsules by filtration or centrifugation and dry them using a suitable method (e.g., freeze-drying or spray-drying).
-
Diagram: Microencapsulation Workflow
Caption: Workflow for IR3535 microencapsulation via coacervation.
Protocol 2: In Vitro Release Study using a Franz Diffusion Cell System
This protocol allows for the assessment of the release rate of IR3535 from your formulation.
-
Apparatus Setup:
-
Assemble the Franz diffusion cells. Each cell consists of a donor chamber and a receptor chamber, separated by a synthetic membrane (e.g., polysulfone or silicone).
-
Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like ethanol to maintain sink conditions).
-
Maintain the temperature of the system at 32°C to simulate skin temperature.
-
-
Sample Application:
-
Apply a precise amount of your IR3535 formulation to the surface of the membrane in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor chamber and replace it with fresh receptor fluid.
-
-
Analysis:
-
Quantify the concentration of IR3535 in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Interpretation:
-
Calculate the cumulative amount of IR3535 released over time and plot it to determine the release profile of your formulation. Compare the release from your controlled-release formulation to that of a standard, non-encapsulated formulation.
-
Diagram: In Vitro Release Testing Workflow
Caption: Workflow for assessing IR3535 release using a Franz cell.
Protocol 3: Standardized Arm-in-Cage Efficacy Assay
This protocol is based on guidelines from the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA) for testing the efficacy of skin-applied repellents.[14][17][18]
-
Subject Recruitment and Ethical Approval:
-
Recruit a sufficient number of human volunteers (typically 5-10).
-
Obtain informed consent from all participants.
-
Ensure the study protocol is approved by an Institutional Review Board (IRB).[14]
-
-
Mosquito Rearing:
-
Use laboratory-reared, disease-free female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae) that are 5-10 days old and have been starved for at least 12 hours.
-
-
Repellent Application:
-
Define a specific area on the forearm of each subject (e.g., 300 cm²).
-
Apply a standardized dose of the repellent formulation evenly to the defined area on one arm. The other arm can be used as an untreated control.
-
-
Exposure:
-
At set time intervals after application (e.g., every 30 or 60 minutes), the subject inserts their treated forearm into a cage containing a known number of mosquitoes (e.g., 50-200) for a fixed duration (e.g., 3-5 minutes).
-
-
Endpoint Determination:
-
Data Analysis:
-
Calculate the median CPT for the group of subjects. This provides a robust measure of the long-duration efficacy of the repellent.
-
Data Summaries & Key Parameters
Table 1: Comparison of Controlled-Release Technologies for IR3535
| Technology | Mechanism of Release | Advantages | Potential Challenges |
| Microencapsulation | Diffusion through polymer shell; shell rupture | Significant extension of efficacy (up to 12-13 hours reported)[1]; Reduced skin absorption[4][5][7] | Complex manufacturing process; Potential for initial burst release |
| Polymer Matrix (Hydrogel) | Diffusion through the polymer network | Simpler formulation; Good cosmetic feel | May have lower loading capacity; Efficacy can be affected by sweating |
| Nanoencapsulation | Diffusion from nanoparticles | Potentially more uniform skin coverage; High surface area for controlled release[8] | Scalability of production; Regulatory considerations for nanomaterials |
| Pseudo-Azeotropes | Reduced vapor pressure of the mixture | Simple formulation; Synergistic effect[13] | Limited to specific combinations of ingredients; Efficacy extension may be less than encapsulation |
Table 2: pH Stability Profile of IR3535
| pH of Formulation | Stability of IR3535 | Implication for Formulation | Recommended Action |
| < 5.0 | Prone to rapid hydrolysis and degradation[1][2] | Reduced shelf-life and efficacy | Avoid acidic conditions; use a buffering agent. |
| 5.0 - 5.9 | Moderate stability; some degradation possible | Potential for gradual loss of active ingredient | Buffer to the higher end of this range if possible. |
| 6.0 - 6.5 | Optimal Stability [1] | Maximizes shelf-life and long-term efficacy | Target this pH range for all IR3535 formulations. |
| > 7.0 | Increased risk of base-catalyzed hydrolysis | Reduced stability | Avoid alkaline conditions. |
References
- 1. tomdooley.org [tomdooley.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the efficacy of 20% IR3535® with a sustained-release formulation and 25% DEET insect repellents against mosquitoes in a field setting in Ghana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymer-based Drug Delivery Systems Applied to Insects Repellents Devices: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Polymer-based Drug Delivery Systems Applied to Insects Repellents Devices: A Review. | Semantic Scholar [semanticscholar.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Repellent active ingredients encapsulated in polymeric nanoparticles: potential alternative formulations to control arboviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure, Properties, and Release Kinetics of the Polymer/Insect Repellent System Poly (l-Lactic Acid)/Ethyl Butylacetylaminopropionate (PLLA/IR3535) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Trends in insect repellent formulations: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. WO2017199145A1 - Insect repellents - Google Patents [patents.google.com]
- 14. epa.gov [epa.gov]
- 15. Prolonged efficacy of IR3535 repellents against mosquitoes and blacklegged ticks in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. contractlaboratory.com [contractlaboratory.com]
- 18. DSpace [iris.who.int]
Technical Support Center: Stability Testing of Microencapsulated IR3535
This guide provides in-depth technical support for researchers, scientists, and formulation professionals engaged in the stability testing of microencapsulated IR3535. It is designed to move beyond simple procedural lists, offering causal explanations for experimental choices and robust troubleshooting strategies to address common challenges. Our goal is to equip you with the expertise to design and execute self-validating stability studies, ensuring the development of safe, effective, and long-lasting insect repellent formulations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stability of microencapsulated IR3535.
Q1: Why is microencapsulation used for IR3535, and how does it impact stability?
A1: IR3535 (Ethyl butylacetylaminopropionate) is a volatile, liquid insect repellent.[1] Microencapsulation serves several critical purposes: it creates a physical barrier to reduce the evaporation rate, providing a sustained and controlled release of the active ingredient.[2][3] This prolongs the duration of repellency.[4] From a stability perspective, encapsulation protects the IR3535 core from environmental factors like oxidation, light, and interaction with other formulation components, which can cause degradation.[5] However, the stability of the final product is then dependent not only on the IR3535 molecule itself but also on the physical and chemical integrity of the microcapsule shell.[6][7]
Q2: What are the primary modes of degradation for IR3535 in a topical formulation?
A2: The two primary degradation pathways are chemical and physical.
-
Chemical Instability: IR3535 is susceptible to hydrolysis, which can be accelerated by changes in the formulation's pH. A common issue observed during stability studies is a progressive drop in pH, leading to a significant loss of the active ingredient.[8][9] Oxidative degradation is another potential concern, though studies suggest it may be less prominent than hydrolysis.[10]
-
Physical Instability: This relates to the microcapsule itself. Issues can include leakage of the IR3535 core through the capsule wall, rupture of the capsules due to mechanical stress, or aggregation of microcapsules, which can alter the product's texture and release profile.[2][7]
Q3: What are the standard storage conditions for real-time and accelerated stability testing of a microencapsulated IR3535 product?
A3: Stability testing conditions are guided by international standards, such as those from the ICH (International Council for Harmonisation).[11]
-
Real-Time (Long-Term) Stability: This study is designed to assess the product's shelf life under normal storage conditions. Testing is typically conducted at 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 65% ± 5% RH.[12]
-
Accelerated Stability: This study uses exaggerated storage conditions to speed up degradation and predict the shelf life more quickly.[13] A standard condition is 40°C ± 2°C with 75% ± 5% RH.[12] Data is typically collected for up to 6 months. A significant change, such as a greater than 5% loss of IR3535, under these conditions may indicate a need for intermediate testing (e.g., 30°C/65% RH).[13]
Q4: What key parameters must be monitored during a stability study?
A4: A comprehensive stability protocol should monitor a range of attributes to ensure the product remains safe and effective.
| Parameter | Purpose | Typical Acceptance Criteria |
| Assay of IR3535 | To quantify the amount of active ingredient remaining. | Typically 90-110% of the label claim (a loss >5% from the initial value is often a trigger for investigation).[8][13] |
| pH | To monitor for changes that could indicate and accelerate chemical degradation. | Usually within ±0.5 units of the initial specification. |
| Physical Appearance | To check for changes in color, odor, phase separation, or texture. | No significant change from the initial observation. |
| Microcapsule Integrity | To assess leakage or rupture, often via microscopy or particle size analysis. | No significant change in morphology or particle size distribution. |
| Viscosity | To ensure the product's rheological properties remain consistent. | Within a specified range (e.g., ±10% of initial value). |
| Microbial Content | To ensure the product remains free from contamination. | Conforms to regulatory limits for topical products. |
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during stability testing.
Problem 1: Significant Loss of IR3535 Potency (<95% of initial assay) at an Accelerated Stability Timepoint
This is one of the most critical failures in a stability study. The logical flow for troubleshooting this issue is outlined below.
Caption: Troubleshooting workflow for IR3535 potency loss.
Potential Cause A: pH-Driven Hydrolytic Degradation
-
Explanation: This is the most common cause of chemical instability for IR3535.[8] The ester functional group in the IR3535 molecule is susceptible to hydrolysis, a reaction catalyzed by acidic conditions. Interactions between formulation excipients can cause the pH to drift downwards over time, especially at elevated temperatures, accelerating the degradation of the active ingredient.
-
Troubleshooting & Solution:
-
Confirm pH Drift: Use a calibrated pH meter to confirm that the pH of the aged sample has dropped significantly compared to its initial value (T=0).
-
Implement a Buffer System: The most effective solution is to incorporate a buffering agent into the formulation. A sodium citrate-citric acid buffer has been shown to successfully stabilize the pH and prevent IR3535 degradation.[8][9] The target pH for the buffered formulation is often around 6.2.[9]
-
Evaluate Excipient Compatibility: Scrutinize all formulation ingredients for potential acidic impurities or interactions that could consume alkalinity over time.
-
Potential Cause B: Microcapsule Leakage or Rupture
-
Explanation: If the microcapsule wall is not robust enough, IR3535 can slowly leak out into the external phase of the formulation over the course of the stability study.[6][14] Once outside the protective core, it is more susceptible to degradation. This leakage can be due to improper polymer selection, insufficient wall thickness or cross-linking, or interactions between the shell material and other formulation ingredients.[15]
-
Troubleshooting & Solution:
-
Microscopic Examination: Use light or scanning electron microscopy (SEM) to visually inspect the microcapsules from the aged sample. Look for changes in morphology, such as collapsed or fractured capsules.
-
Particle Size Analysis: A shift in particle size distribution, particularly the appearance of a smaller particle population, could indicate capsule fragmentation.
-
Quantify Free IR3535: Develop a method to separate the microcapsules from the external phase (e.g., centrifugation). Analyze the IR3535 content in the supernatant to quantify the amount that has leaked from the capsules. An increase in free IR3535 over time is a direct indicator of leakage.
-
Reformulate Microcapsules: If leakage is confirmed, the microencapsulation strategy must be revised. This may involve selecting a more resilient polymer for the shell, increasing the shell thickness, or optimizing the cross-linking density to reduce permeability.[6]
-
Problem 2: Changes in Physical Properties (e.g., Viscosity, Phase Separation, Color)
Potential Cause: Formulation Incompatibility or Microcapsule Aggregation
-
Explanation: Changes in the bulk properties of the product often point to an incompatibility between the microcapsule surface and the external phase (the lotion or spray base). This can cause the microcapsules to clump together (aggregate), leading to increased viscosity or visible separation. Color changes may indicate degradation of an excipient or a reaction involving the IR3535 that has leaked from the capsules.
-
Troubleshooting & Solution:
-
Zeta Potential Measurement: Measure the zeta potential of the microcapsules in the formulation. A value close to zero indicates low electrostatic repulsion, making aggregation more likely.
-
Evaluate Suspending Agents: The thickener or suspending agent in the formulation may not be adequate to keep the microcapsules evenly dispersed, especially under thermal stress. Experiment with different types or concentrations of rheology modifiers.
-
Surface Modification: Consider modifying the surface of the microcapsules during the encapsulation process to improve their compatibility with the continuous phase.
-
Excipient Review: For color or odor changes, conduct stability studies on the placebo formulation (without IR3535) to isolate whether the change is related to the base or the active ingredient.
-
Section 3: Key Experimental Protocols
This section provides detailed methodologies for the essential analytical tests required for a stability study of microencapsulated IR3535.
Protocol 1: Quantification of IR3535 Content by HPLC
This protocol is a representative method based on published literature for the quantification of IR3535 in topical formulations.[16][17][18]
Caption: General workflow for HPLC analysis of IR3535.
1. Instrumentation and Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) with UV Detector.
-
Column: C18 reverse-phase column (e.g., Kinetex® C18, 5 µm, 4.6 mm x 150 mm).[16]
-
Mobile Phase: 60:40 (v/v) Methanol and 0.1% Formic Acid in Water.[16]
-
Flow Rate: 0.5 mL/min.[16]
-
Detection Wavelength: 220 nm.[16]
-
Injection Volume: 15 µL.[16]
-
Column Temperature: 25°C (ambient).[16]
2. Reagent and Standard Preparation:
-
Mobile Phase: Prepare the 0.1% formic acid solution by adding 1 mL of formic acid to 1 L of HPLC-grade water. Prepare the mobile phase by mixing 600 mL of HPLC-grade methanol with 400 mL of the 0.1% formic acid solution. Degas before use.
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of IR3535 reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 200, 400 µg/mL) by serially diluting the stock standard solution with the mobile phase.
3. Sample Preparation (for a 20% IR3535 lotion):
-
Objective: The goal is to dilute the sample so the final concentration falls within the linear range of the calibration curve.
-
Step 1: Accurately weigh approximately 100 mg of the microencapsulated IR3535 lotion into a 50 mL volumetric flask.
-
Step 2: Add approximately 30 mL of mobile phase. Sonicate for 15 minutes to break the microcapsules and fully dissolve the IR3535.
-
Step 3: Allow the solution to cool to room temperature, then dilute to volume with the mobile phase. Mix thoroughly.
-
Step 4: Perform a further 1:10 dilution by transferring 5 mL of this solution into another 50 mL volumetric flask and diluting to volume with the mobile phase.
-
Step 5: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no system contamination.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the prepared sample solutions. It is good practice to bracket sample injections with check standards.
-
Generate a linear regression curve from the peak areas of the calibration standards (Area vs. Concentration). The correlation coefficient (r²) should be ≥ 0.999.[16]
-
Use the regression equation to calculate the concentration of IR3535 in the sample solutions.
-
Back-calculate to determine the percentage by weight (% w/w) of IR3535 in the original lotion sample, accounting for all dilutions.
Protocol 2: Determination of Encapsulation Efficiency
1. Principle: Encapsulation Efficiency (EE) is the percentage of the total IR3535 in the formulation that is successfully encapsulated within the microcapsules. It is determined by measuring the amount of "free" (unencapsulated) IR3535 and comparing it to the total amount of IR3535.
EE (%) = [(Total IR3535 - Free IR3535) / Total IR3535] x 100
2. Procedure:
-
Total IR3535 Content (T):
-
Analyze the formulation using the destructive HPLC method described in Protocol 1, where sonication is used to break all capsules. This gives you the total concentration of IR3535.
-
-
Free IR3535 Content (F):
-
Accurately weigh a known amount of the formulation (e.g., 500 mg) into a centrifuge tube.
-
Add a known volume of a solvent in which IR3535 is soluble but which does not dissolve or damage the microcapsule shell (this may require pre-screening of solvents).
-
Gently vortex for 1-2 minutes to wash the free IR3535 from the surface of the capsules and dissolve it into the solvent. Avoid sonication or high-shear mixing.
-
Centrifuge the sample at a speed sufficient to pellet the microcapsules (e.g., 10,000 rpm for 10 minutes).
-
Carefully collect the supernatant, which contains the free IR3535.
-
Analyze the supernatant using the HPLC method from Protocol 1 to determine the concentration of free IR3535.
-
-
Calculation:
-
Use the results from the analysis of (T) and (F) to calculate the Encapsulation Efficiency using the formula above.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. research.chalmers.se [research.chalmers.se]
- 4. Repellent effect of microencapsulated essential oil in lotion formulation against mosquito bites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jptcp.com [jptcp.com]
- 6. Current Challenges in Microcapsule Designs and Microencapsulation Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aurorascientific.com [aurorascientific.com]
- 8. tomdooley.org [tomdooley.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure, Properties, and Release Kinetics of the Polymer/Insect Repellent System Poly (l-Lactic Acid)/Ethyl Butylacetylaminopropionate (PLLA/IR3535) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phytopharmajournal.com [phytopharmajournal.com]
- 12. certified-laboratories.com [certified-laboratories.com]
- 13. certified-laboratories.com [certified-laboratories.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pharmascholars.com [pharmascholars.com]
- 17. researchgate.net [researchgate.net]
- 18. Development and validation of a HPLC method to quantify DEET and IR3535 in insect repellents - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Method Development for the Separation of IR3535 and Its Impurities
From the Senior Application Scientist's Desk:
Welcome to our dedicated technical support center for the analytical method development of IR3535 (Ethyl butylacetylaminopropionate). As a synthetic insect repellent structurally similar to the amino acid β-alanine, ensuring its purity is paramount for both efficacy and safety.[1][2][3] This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights into developing robust and reliable separation methods for IR3535 and its potential impurities. We will delve into the causality behind experimental choices, offering a self-validating system of protocols and troubleshooting advice.
Understanding IR3535 and Its Potential Impurities
IR3535, or Ethyl 3-(N-acetyl-N-butyl)aminopropanoate, is synthesized via processes that can introduce impurities. Understanding the nature of these impurities is the first step in developing a successful separation method.
Common Impurities in IR3535 Synthesis:
Since IR3535 is an ester, common impurities often stem from the esterification process itself.[4][5] These can include:
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Unreacted Starting Materials:
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3-(N-acetyl-N-butyl)aminopropanoic acid: The carboxylic acid precursor. This impurity will be significantly more polar than IR3535.
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Ethanol: The alcohol used in the esterification. This is a small, highly polar, and volatile compound.
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-
By-products of Synthesis: The specific synthesis route can introduce other related substances.
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Degradation Products: IR3535 can degrade under certain conditions, such as in the presence of chlorinated water, leading to a variety of disinfection by-products (DBPs).[6][7] Forced degradation studies are crucial to identify these potential degradants.
The primary challenge in separating IR3535 from these impurities lies in the differing polarities. The parent compound is relatively non-polar, while the carboxylic acid impurity is highly polar.
Method Development Workflow for IR3535 Separation
A systematic approach to method development is crucial for achieving a robust and reproducible separation. The following workflow outlines the key stages:
Caption: A structured workflow for developing a separation method for IR3535.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for IR3535?
A1: A reversed-phase HPLC method is a robust starting point. Several validated methods have been published. Here is a summary of a reliable starting condition:
| Parameter | Recommendation |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 218 nm |
| Column Temperature | 40 °C |
| Injection Volume | 20 µL |
This starting method is based on a validated procedure and provides a good foundation for further optimization.[8][9]
Q2: What are the expected retention characteristics of IR3535 and its main impurities in reversed-phase HPLC?
A2: In a typical reversed-phase setup (e.g., C18 column with a water/acetonitrile mobile phase), the elution order is primarily dictated by polarity.
-
Ethanol: Being highly polar, it will elute very early, likely in the solvent front.
-
3-(N-acetyl-N-butyl)aminopropanoic acid: This carboxylic acid impurity is more polar than IR3535 and will therefore have a shorter retention time.
-
IR3535: As the least polar of these three components, it will have the longest retention time.
Q3: How can I confirm the identity of the peaks in my chromatogram?
A3: Peak identification can be achieved through several methods:
-
Spiking: Injecting a sample spiked with a known standard of the suspected impurity. An increase in the peak area of a specific peak confirms its identity.
-
Mass Spectrometry (MS): An HPLC-MS system can provide mass-to-charge ratio information for each peak, allowing for confident identification.
-
Diode Array Detector (DAD): A DAD can provide UV spectra for each peak. While not as definitive as MS, comparing the spectra to known standards can aid in identification.
Troubleshooting Guide for IR3535 Separation
This section addresses specific issues you may encounter during your method development.
Issue 1: Poor Retention of the Carboxylic Acid Impurity
Symptom: The peak for 3-(N-acetyl-N-butyl)aminopropanoic acid elutes very close to the solvent front, making accurate quantification difficult.
Causality: The high polarity of the carboxylic acid leads to weak interaction with the non-polar C18 stationary phase.
Solutions:
-
Increase the Aqueous Content of the Mobile Phase: A higher percentage of water in the mobile phase will increase the retention of polar compounds. Try starting with a mobile phase of 95:5 water:acetonitrile and gradually increase the organic content.
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes and are more stable in highly aqueous mobile phases.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique is excellent for retaining and separating very polar compounds.[10]
-
Adjust Mobile Phase pH: The carboxylic acid impurity has a pKa. Operating the mobile phase at a pH about 2 units below the pKa will ensure it is in its neutral form, increasing its hydrophobicity and retention on a reversed-phase column.
Issue 2: Peak Tailing of IR3535 or its Impurities
Symptom: Chromatographic peaks are asymmetrical with a "tail" extending from the back of the peak.
Causality: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica support.
Solutions:
-
Adjust Mobile Phase pH: For basic impurities, lowering the pH can protonate them, reducing their interaction with acidic silanols. For acidic impurities, a low pH keeps them protonated and reduces tailing.
-
Use a Mobile Phase Additive: Adding a small amount of a competing agent, like triethylamine (TEA) for basic compounds, can mask the active sites on the stationary phase and improve peak shape.
-
Employ a High-Purity, End-Capped Column: Modern HPLC columns are designed with minimal residual silanols. Using a high-quality, end-capped column can significantly reduce peak tailing.
-
Lower the Sample Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample.
Issue 3: Peak Fronting
Symptom: Peaks are asymmetrical with the front of the peak being less steep than the back.
Causality: Peak fronting is most commonly caused by sample overload or a sample solvent that is stronger than the mobile phase.
Solutions:
-
Dilute the Sample: This is the most straightforward solution. A 10-fold dilution can often resolve the issue.[11]
-
Match Sample Solvent to Mobile Phase: Dissolve your sample in the initial mobile phase composition. Injecting a sample in a stronger solvent (e.g., 100% acetonitrile into a 50:50 water:acetonitrile mobile phase) will cause the sample to travel through the column too quickly at the beginning, leading to fronting.
-
Reduce Injection Volume: If diluting the sample is not feasible, reducing the injection volume can also alleviate column overload.
Issue 4: Poor Resolution Between IR3535 and a Structurally Similar Impurity
Symptom: Two or more peaks are not baseline separated, making accurate integration and quantification impossible.
Causality: Structurally similar compounds have very similar interactions with the stationary and mobile phases, making them difficult to separate.
Solutions:
-
Optimize the Mobile Phase Composition:
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or a ternary mixture of water, acetonitrile, and methanol. Different organic modifiers can alter the selectivity of the separation.
-
Adjust the pH: Small changes in pH can affect the ionization state of analytes with acidic or basic functional groups, leading to changes in retention and potentially improved resolution.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, changing the column chemistry can have a significant impact on selectivity.
-
Try a Different Alkyl Chain Length: If you are using a C18 column, a C8 column may provide different selectivity.
-
Consider a Phenyl or Cyano Column: These stationary phases offer different interaction mechanisms (pi-pi interactions) that can be beneficial for separating structurally similar compounds.
-
-
Decrease the Flow Rate: A lower flow rate can improve separation efficiency, leading to better resolution, although it will increase the analysis time.
-
Increase the Column Length or Decrease the Particle Size: Both of these will increase the column's efficiency (plate count), resulting in sharper peaks and better resolution.
Method Validation: Ensuring Trustworthy Results
Once you have a separation method that meets your initial requirements, it must be validated to ensure it is suitable for its intended purpose.[8] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and should include the following parameters:
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Specificity: The ability to assess the analyte unequivocally in the presence of other components.
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Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
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Accuracy: The closeness of test results to the true value.
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Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
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Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
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Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (IR3535) [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Degradation of this compound (IR3535) during chlorination: Tentative identification and toxicity prediction of its disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. scilit.com [scilit.com]
Technical Support Center: Analysis of Ethyl Butylacetylaminopropionate (IR3535)
Welcome to the technical support center for the analysis of Ethyl Butylacetylaminopropionate (IR3535). This resource is designed for researchers, scientists, and drug development professionals to navigate the analytical challenges associated with detecting IR3535, particularly at low concentrations. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Troubleshooting Guide: Common Issues in IR3535 Analysis
This section addresses specific problems you may encounter during the chromatographic analysis of IR3535. Each issue is presented with potential causes and field-proven solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting) for IR3535
You're observing asymmetric peaks for your IR3535 standard or sample, which is affecting integration and quantification accuracy.
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Potential Cause 1: Secondary Interactions with the Stationary Phase. IR3535 possesses both ester and amide functional groups, which can engage in secondary interactions with residual silanols on a silica-based C18 column. This is a common cause of peak tailing.
-
Solution: The choice of mobile phase modifier is critical. The addition of a small percentage of an acid, such as 0.1% formic acid, to the mobile phase can protonate the silanol groups on the stationary phase, thereby minimizing these secondary interactions and improving peak symmetry. Many successful methods for IR3535 utilize a mobile phase containing methanol and 0.1% formic acid.
-
-
Potential Cause 2: Column Overload. Injecting a sample with a concentration that is too high for the column's capacity can lead to peak fronting.
-
Solution: Dilute your sample to fall within the linear range of your calibration curve. For topical formulations containing high concentrations of IR3535 (e.g., 8-20%), dilutions of 1000-fold or even up to 20,000-fold may be necessary.[1]
-
-
Potential Cause 3: Inappropriate Mobile Phase pH. The stability and charge state of IR3535 can be influenced by the pH of the mobile phase, which in turn affects its interaction with the stationary phase.
-
Solution: Maintain a consistent and appropriate pH for your mobile phase. A mobile phase of 0.1% formic acid and methanol has been shown to be effective. It is crucial to ensure the mobile phase is well-mixed and degassed before use.
-
Issue 2: Low Sensitivity or Inability to Detect IR3535 at Low Concentrations
You are struggling to achieve the required limit of detection (LOD) or limit of quantification (LOQ) for your application.
-
Potential Cause 1: Suboptimal UV Detection Wavelength. IR3535 does not have a strong chromophore, making UV detection at low concentrations challenging. The choice of wavelength is critical for maximizing the signal-to-noise ratio.
-
Solution: While various wavelengths have been used, detection is often performed in the lower UV range. Wavelengths of 210 nm, 218 nm, and 220 nm have been successfully employed.[1][2][3] It is recommended to determine the maximal absorption wavelength of IR3535 using a UV-vis spectrophotometer with your specific mobile phase as the blank.[3]
-
-
Potential Cause 2: Matrix Effects from Complex Formulations. Excipients in cosmetic or pharmaceutical formulations (e.g., oils, emulsifiers, polymers) can interfere with the detection of IR3535 or suppress its signal.
-
Solution: Implement a robust sample preparation procedure to remove interfering matrix components. For lotions, gels, and sprays, this may involve an extraction step. A mixture of isopropanol and water (50:50 v/v) has been shown to be effective for extracting IR3535 from lotion samples.[4] For some formulations, initial precipitation of matrix components with a solvent like acetonitrile, followed by vortexing and centrifugation, can clarify the sample before injection.
-
-
Potential Cause 3: Insufficient Chromatographic Efficiency. Broad peaks resulting from a suboptimal HPLC method will lead to lower peak height and, consequently, lower sensitivity.
-
Solution: Optimize your chromatographic conditions. The use of core-shell particle columns can provide higher efficiency and sharper peaks compared to fully porous particle columns, leading to better sensitivity. Additionally, ensure your flow rate and mobile phase composition are optimized for the best separation and peak shape.
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Issue 3: Poor Reproducibility and Inconsistent Results
You are observing significant variation in retention times and peak areas between injections.
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Potential Cause 1: IR3535 Instability. IR3535 can be susceptible to hydrolysis, especially under acidic or alkaline conditions and at elevated temperatures.[5] Degradation of your standards or samples will lead to inconsistent results.
-
Solution: Prepare fresh standards regularly and store stock solutions at appropriate conditions (e.g., refrigerated). Avoid prolonged exposure of samples to high temperatures. Be mindful of the pH of your sample diluent; using a diluent similar to the mobile phase can help maintain stability. The pH of a 5% aqueous solution of IR3535 should ideally be between 4.0 and 6.0 to ensure stability.[5]
-
-
Potential Cause 2: Inadequate Column Equilibration. Insufficient equilibration of the HPLC column with the mobile phase before starting a sequence of injections is a common source of retention time drift.
-
Solution: Always allow for adequate column equilibration time. A minimum of 30 minutes with the mobile phase flowing through the column is a good starting point before the first injection.
-
-
Potential Cause 3: Sample Preparation Variability. Inconsistent sample preparation, especially for complex matrices, can introduce significant variability.
-
Solution: Standardize your sample preparation workflow. Use precise volumetric measurements and ensure thorough mixing at each step. For multi-step extractions, monitor recovery rates to ensure consistency.
-
Below is a troubleshooting decision tree to guide your process:
Caption: Troubleshooting Decision Tree for IR3535 Analysis.
Frequently Asked Questions (FAQs)
What is a typical HPLC-UV method for the quantification of IR3535?
A common and effective method utilizes a reversed-phase C18 column.[2][3] A core-shell particle column can offer enhanced resolution and sensitivity. The mobile phase is often a simple isocratic mixture of an organic solvent (like methanol or acetonitrile) and water, with an acidic modifier.[1][2][3]
| Parameter | Recommended Condition | Source(s) |
| Column | C18 (e.g., Kinetex® C18, 5 µm, 4.6 x 150 mm) | |
| Mobile Phase | Methanol:0.1% Formic Acid (60:40 v/v) or Acetonitrile:Water (50:50 v/v) | [2][3] |
| Flow Rate | 0.5 - 1.0 mL/min | [2] |
| Detection | 210, 218, or 220 nm | [1][2][3] |
| Injection Volume | 15 - 20 µL | [3] |
| Temperature | Ambient (e.g., 25°C) or controlled (e.g., 40°C) | [2] |
This method is robust and can be validated according to ICH guidelines for linearity, precision, accuracy, and specificity.
How do I prepare samples from complex matrices like creams or lotions?
Sample preparation is crucial for accurate quantification and to protect your analytical column. A general workflow involves dilution and extraction to separate IR3535 from interfering excipients.
Caption: General Sample Preparation Workflow for IR3535.
For a specific example, a lotion sample can be extracted with a 50:50 (v/v) mixture of isopropanol and water.[4] Alternatively, for some formulations, adding acetonitrile can precipitate interfering substances, which can then be removed by centrifugation. The final extract should be filtered through a 0.45 µm filter before injection to remove any particulates.
What are the expected LOD and LOQ for IR3535 analysis by HPLC-UV?
The limits of detection (LOD) and quantification (LOQ) are method-dependent. However, published validated methods provide a good indication of what is achievable.
-
One HPLC-UV method reported an LOD of 1 µM and an LOQ of 10 µM.
-
Another HPLC-DAD method for simultaneous detection of DEET and IR3535 reported an LOQ of 0.06 mg/L (approximately 0.28 µM) for IR3535.[1]
-
A separate HPLC-DAD study reported an LOD of 0.003 mg/mL and an LOQ of 0.01 mg/mL.[6]
-
For a gel formulation, an LOD of 0.255 µg/mL and an LOQ of 0.849 µg/mL were achieved.[2]
Achieving low detection limits requires careful optimization of the UV wavelength and chromatographic conditions to maximize the signal-to-noise ratio.
Is IR3535 stable in solution? What are the potential degradation products?
IR3535 can undergo hydrolysis, and its stability is influenced by temperature and pH.[5] It is more stable in a slightly acidic pH range (4-6).[5] At 40°C in an aqueous solution, significant degradation (~80%) can occur over a 3-month period.[5] The primary degradation pathway is hydrolysis of the ester group, which would yield 3-(N-butyl-N-acetyl)aminopropionic acid and ethanol.
When exposed to chlorination, as in swimming pool water, IR3535 can form various disinfection by-products.[7][8] Therefore, it is essential to use freshly prepared standards and to control the storage conditions of samples to ensure analytical accuracy.
Can I use GC-MS for IR3535 analysis?
Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a viable technique for the analysis of IR3535. The World Health Organization (WHO) references a GC method with a flame ionization detector (FID) for the identification and determination of IR3535.[5] GC-MS offers high specificity and can be particularly useful for identifying IR3535 and its degradation products in complex environmental matrices.[7] However, for routine quantification in quality control settings, HPLC-UV is often preferred due to its simplicity, robustness, and lower cost.[4]
References
- 1. Development and validation of a HPLC method to quantify DEET and IR3535 in insect repellents - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Determination of IR3535 in Topical Insect Repellents: A New HPLC‐DAD Analytical Approach and Compliance Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tekenbeetziekten.nl [tekenbeetziekten.nl]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. Degradation of this compound (IR3535) during chlorination: Tentative identification and toxicity prediction of its disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Skin Adherence of IR3535 Formulations
Welcome to the technical support center dedicated to advancing your research in topical insect repellent formulations. This guide is designed for researchers, scientists, and drug development professionals actively working to improve the skin adherence and substantivity of formulations containing IR3535® (Ethyl Butylacetylaminopropionate). Here, we will explore common challenges and provide scientifically grounded solutions in a direct question-and-answer format, moving from foundational concepts to advanced troubleshooting.
Our approach is rooted in the principles of formulation science, emphasizing the causal relationships between excipient selection, processing parameters, and final product performance. We encourage a deep understanding of the "why" behind the "how" to empower you to develop robust, effective, and user-compliant insect repellent products.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the initial stages of formulating with IR3535, with a focus on skin adherence.
Question 1: My IR3535 spray/lotion feels like it disappears from the skin too quickly. How can I increase its residence time?
Answer: The rapid evaporation or absorption of a topical formulation is a common challenge that directly impacts the duration of efficacy for a repellent like IR3535. To prolong its presence on the skin, the key is to incorporate film-forming systems (FFS) .[1][2][3] These systems consist of a polymer dissolved or dispersed in a volatile solvent. Upon application, the solvent evaporates, leaving behind a thin, flexible polymer film on the skin that entraps the IR3535.[3][4] This film acts as a reservoir, providing sustained release of the active ingredient and significantly improving its resistance to mechanical abrasion and water.[3][5]
The choice of polymer is critical and depends on the desired properties of the final formulation (e.g., water resistance, feel on the skin). Common film-forming polymers include:
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Hydrophilic Polymers: such as hydroxypropyl cellulose (HPC) and polyvinylpyrrolidone (PVP). These tend to form more breathable films but may have lower water resistance.[1]
-
Hydrophobic Polymers: like polymethacrylate copolymers (e.g., Eudragit® series) and polyacrylate copolymers (e.g., Dermacryl® series), which offer enhanced water resistance.[1]
Question 2: What is the mechanism of action of IR3535, and how does it relate to formulation choices?
Answer: IR3535, chemically known as this compound, is a synthetic insect repellent.[6][7] Its mechanism is based on creating a repellent message to insects, causing them to move away from the treated area without harming them.[6] It is a biopesticide with a non-toxic mode of action, making it a safe option for use in formulations for children and pregnant women.[8][9]
Understanding that IR3535's efficacy is dependent on its presence on the skin's surface to create a vapor barrier that deters insects underscores the importance of formulations that enhance its substantivity.[10] A formulation that is easily absorbed into the skin or evaporates too quickly will have a shorter protection time.[11] Therefore, formulation strategies should aim to keep the IR3535 at the stratum corneum for as long as possible. This is where film-forming systems and controlled-release technologies like microencapsulation become highly relevant.[12]
Question 3: I'm seeing phase separation in my IR3535 emulsion. What are the likely causes and how can I fix it?
Answer: Phase separation in an emulsion is a sign of instability and can be caused by several factors.[13][14] For IR3535 formulations, which are often oil-in-water emulsions, common culprits include:
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Inadequate Emulsification: The energy input during homogenization may be insufficient to create a stable droplet size.[15][16]
-
Inappropriate Emulsifier/Stabilizer System: The type and concentration of the emulsifier may not be optimal for the oil phase (which includes IR3535).
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Temperature Fluctuations: Heating and cooling rates during manufacturing can impact emulsion stability.[15] For instance, if the water phase is too cool when the oil phase is added, it can cause the oil to solidify, preventing proper emulsion formation.[15]
-
pH Shift: The pH of the formulation can affect the stability of certain emulsifiers and other ingredients. The ideal pH for IR3535 stability is between 6.0 and 6.5.[12]
To troubleshoot this, consider:
-
Optimizing Homogenization: Increase mixing speed or time, or consider using a high-shear mixer.[16]
-
Re-evaluating the Emulsifier: Ensure the HLB (Hydrophile-Lipophile Balance) of your emulsifier system is appropriate for your oil phase. You may need to use a combination of emulsifiers.
-
Controlling Temperature: Carefully control the temperature of each phase during addition and ensure gradual cooling.[15]
-
Buffering the Formulation: Incorporate a buffering agent like a citrate buffer to maintain a stable pH.[12]
Question 4: How do I choose the right polymer for my film-forming IR3535 formulation?
Answer: The selection of a film-forming polymer is a critical decision that will dictate the final properties of your formulation.[2] The choice should be guided by the desired performance characteristics:
| Polymer Type | Examples | Key Characteristics & Considerations |
| Hydrophilic | Hydroxypropyl cellulose (Klucel™), Polyvinylpyrrolidone (PVP), Polyvinyl alcohol (PVA) | Forms flexible, breathable films. Good for comfort but may have lower water resistance. Can be prone to feeling tacky. |
| Hydrophobic | Polymethacrylates (Eudragit® NE, RS), Acrylates Copolymers (Dermacryl® 79) | Excellent water and rub resistance. Forms a more occlusive film. May require a plasticizer to improve flexibility.[1] |
| Natural | Shellac, Rosin | Offer a "natural" marketing angle. Properties can be more variable than synthetic polymers. |
Key Experimental Considerations:
-
Solubility: The polymer must be soluble in a volatile, skin-friendly solvent system (e.g., ethanol, isopropanol).
-
Compatibility: Ensure the polymer is compatible with IR3535 and other excipients in the formulation.
-
Film Properties: The resulting film should be non-tacky, flexible, and transparent.
A logical approach is to start by screening a few polymers from different categories and evaluating the resulting film properties.
Section 2: Troubleshooting Guides
This section provides in-depth guidance for overcoming specific experimental hurdles.
Troubleshooting Issue 1: Poor Film Formation and Cracking
Scenario: Upon application, your IR3535 formulation dries to a cracked, non-uniform film that flakes off the skin easily.
Causality Analysis: Film cracking is typically a result of internal stresses exceeding the tensile strength of the polymer film. This is often due to a lack of flexibility in the polymer network. The evaporation of the solvent causes the polymer chains to pack together, and if they cannot rearrange to accommodate the resulting shrinkage, the film will crack.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cracked film formation.
Detailed Protocol: Plasticizer Screening
-
Rationale: Plasticizers are low molecular weight compounds that integrate into the polymer matrix, increasing the free volume between polymer chains. This enhances flexibility and reduces the glass transition temperature (Tg), resulting in a less brittle film.[1]
-
Materials:
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Your IR3535 formulation with the problematic film-forming polymer.
-
A selection of plasticizers with varying lipophilicity, such as Triethyl Citrate (TEC), Tributyl Citrate (TBC), and Dibutyl Sebacate (DBS).[1]
-
-
Procedure:
-
Prepare several small batches of your formulation.
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To each batch, add a different plasticizer at varying concentrations (e.g., 5%, 10%, 15% by weight of the polymer).
-
Thoroughly mix each formulation until the plasticizer is fully incorporated.
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Apply a uniform layer of each formulation to a non-porous substrate (e.g., a glass slide) and allow the solvent to evaporate completely.
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Visually inspect the resulting films for cracking, flaking, and transparency.
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For promising candidates, perform a simple flexibility test by gently bending the substrate.
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Troubleshooting Issue 2: Sub-optimal Repellency Duration Despite Film Formation
Scenario: Your formulation forms a visually acceptable film, but in-house or formal efficacy testing reveals a shorter-than-expected Complete Protection Time (CPT).
Causality Analysis: This issue points towards a rapid loss of the active ingredient from the film. The film may be too permeable, or the IR3535 may have poor affinity for the polymer matrix, leading to rapid diffusion and evaporation. The interaction between the polymer, the active, and any other excipients is key.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for short repellency duration.
Detailed Protocol: In Vitro Skin Adhesion & Water Resistance Testing
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Rationale: Before proceeding to costly and time-consuming in vivo repellency studies, it's crucial to have a reliable in vitro method to assess the substantivity of your formulations. This protocol provides a comparative assessment of how well different formulations adhere to a skin mimic and resist wash-off.
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Materials:
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Procedure:
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Cut equal-sized pieces of the synthetic skin substrate.
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Accurately apply a known amount of each formulation to a separate piece of the substrate and spread evenly.
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Allow the formulations to dry completely.
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Baseline Measurement: For each formulation, extract the IR3535 from one of the dried substrates using a suitable solvent and quantify the amount using your analytical method. This is your 100% value.
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Wash-off Challenge: Submerge the remaining substrates in the water bath at a controlled temperature (e.g., 32°C) for a set period (e.g., 30 minutes).
-
Carefully remove the substrates and allow them to air dry.
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Extract the remaining IR3535 from each washed substrate and quantify the amount.
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Calculate Adherence: Express the amount of IR3535 remaining after washing as a percentage of the baseline measurement. Higher percentages indicate better water resistance and skin adherence.
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Section 3: Advanced Analytical Techniques
For a deeper understanding of your formulation's performance, consider these advanced analytical methods.
| Technique | Information Provided | Application in IR3535 Formulation |
| Tewameter® (Transepidermal Water Loss - TEWL) | Measures the occlusivity of the film on the skin. A reduction in TEWL indicates the formation of a barrier.[19][20] | To quantify the integrity and barrier function of the polymer film formed on the skin. A more occlusive film can slow the evaporation of IR3535. |
| Corneometer® | Measures skin surface hydration. | While not a direct measure of adherence, it can indicate how the film interacts with the skin and its potential for causing dryness or providing moisturization.[19] |
| Visioscan® | Provides images of the skin's microrelief. | Can be used to visualize the evenness of the film on the skin and its ability to smooth the skin's surface.[19] |
| Reflectance Confocal Microscopy (RCM) | High-resolution imaging of the skin's upper layers. | Allows for direct visualization of the film on the stratum corneum and can help assess its thickness and uniformity.[20][21] |
| Atomic Force Microscopy (AFM) | Provides nanoscale topographical and mechanical properties of the film.[22] | Useful for characterizing the homogeneity and roughness of the polymer film and matching its elastic modulus to that of the skin for better comfort and flexibility.[22] |
| Raman Microspectroscopy | Chemical mapping of the film's surface. | Can be used to determine the homogeneity of the distribution of IR3535 and any plasticizers within the polymer film.[22] |
In Vivo Efficacy Testing: The Gold Standard
Ultimately, the performance of your formulation must be confirmed through in vivo efficacy testing. The "arm-in-cage" test is a standard laboratory method.[23][24]
Experimental Protocol: Arm-in-Cage Repellency Test
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Objective: To determine the Complete Protection Time (CPT) of a topical repellent formulation against a specific mosquito species.[25][26]
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Materials:
-
A cage containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti).
-
Human volunteers who meet ethical and safety criteria.
-
Your test formulation and a control (e.g., the vehicle without IR3535).
-
-
Procedure:
-
A defined area of the volunteer's forearm is marked.
-
A precise amount of the test formulation is applied evenly to the marked area.
-
At set time intervals (e.g., every 30 minutes) after application, the volunteer inserts their treated forearm into the mosquito cage for a short, fixed period (e.g., 3 minutes).
-
The number of mosquitoes that land on and/or bite the treated skin is recorded.
-
The test continues until the first confirmed bite occurs. This time is recorded as the CPT.
-
The median CPT across all subjects is then calculated to represent the formulation's efficacy.[27][28]
-
This guide provides a framework for systematically addressing challenges in enhancing the skin adherence of IR3535 formulations. By combining a thorough understanding of the underlying scientific principles with rigorous experimental design and analysis, you can significantly improve the performance and user acceptance of your topical insect repellent products.
References
- 1. Formulation considerations in the design of topical, polymeric film-forming systems for sustained drug delivery to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Film-Forming Systems in Topically Administered Pharmaceutical Formulations [scirp.org]
- 3. Film-Forming Systems for Dermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. purpleturtle.co.uk [purpleturtle.co.uk]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Structure, Properties, and Release Kinetics of the Polymer/Insect Repellent System Poly (l-Lactic Acid)/Ethyl Butylacetylaminopropionate (PLLA/IR3535) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the efficacy of 20% IR3535® with a sustained-release formulation and 25% DEET insect repellents against mosquitoes in a field setting in Ghana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Threessentials’ Nanoencapsulation for Repellent Application – Threessentials [threessentials.com]
- 11. IR3535 Insect Repellent - FleaScience [fleascience.com]
- 12. tomdooley.org [tomdooley.org]
- 13. What are the potential issues with ointment, cream, and gel stability? – Pharma.Tips [pharma.tips]
- 14. scsformulate.co.uk [scsformulate.co.uk]
- 15. pharmtech.com [pharmtech.com]
- 16. pharmadigests.com [pharmadigests.com]
- 17. Determination of IR3535 in Topical Insect Repellents: A New HPLC‐DAD Analytical Approach and Compliance Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tekenbeetziekten.nl [tekenbeetziekten.nl]
- 19. Application of biophysical and skin imaging techniques to evaluate the film-forming effect of cosmetic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Film-Forming Properties of Topical Formulations for Skin and Hair: In Vivo and In Vitro Studies Using Biophysical and Imaging Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. contractlaboratory.com [contractlaboratory.com]
- 24. Frontiers | A critical review of current laboratory methods used to evaluate mosquito repellents [frontiersin.org]
- 25. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]
- 26. researchgate.net [researchgate.net]
- 27. downloads.regulations.gov [downloads.regulations.gov]
- 28. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Ethyl Butylacetylaminopropionate (IR3535®) and DEET Against Aedes aegypti
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of two widely utilized insect repellents: N,N-diethyl-meta-toluamide (DEET) and ethyl butylacetylaminopropionate (IR3535®). The focus is a critical evaluation of their comparative efficacy against Aedes aegypti, the primary vector for numerous arboviruses, including Dengue, Zika, Chikungunya, and Yellow Fever. By synthesizing experimental data and outlining standardized testing methodologies, this document serves as a resource for professionals engaged in the research and development of vector control strategies.
Introduction to the Active Ingredients
DEET (N,N-diethyl-meta-toluamide)
Developed by the U.S. Army in 1946 and registered for public use in 1957, DEET is the most common active ingredient in insect repellents globally.[1] It is a broad-spectrum repellent effective against a wide range of biting arthropods, including mosquitoes, ticks, fleas, and flies.[1][2] Its chemical formula is C12H17NO.[2] The Centers for Disease Control and Prevention (CDC) recommends using products with 30–50% DEET to prevent the spread of insect-borne pathogens.[3]
This compound (IR3535®)
This compound, trade name IR3535®, is a synthetic insect repellent developed in the 1970s by Merck KGaA.[4][5] Structurally derived from the naturally occurring amino acid β-alanine, it is characterized as a colorless, nearly odorless oil with a favorable safety profile and good skin feel in formulations.[5][6] IR3535® is biodegradable and has been widely used in Europe for decades before its approval in the United States in 1999.[5][6]
Proposed Mechanisms of Action
The precise mechanisms by which these compounds repel mosquitoes are complex and continue to be an active area of research. However, current evidence points to distinct, multi-modal actions.
DEET operates through several pathways, making it a highly effective "confusant" for insects.[7]
-
Olfactory Interference : DEET is believed to interfere with the olfactory receptors on a mosquito's antennae.[1][2] It can mask the chemical cues humans emit, such as carbon dioxide and lactic acid, making it difficult for the mosquito to locate its host.[1][2][8]
-
Receptor Disruption : Rather than simply blocking attractive odors, DEET appears to corrupt the insect's odor code, disrupting the normal function of odorant receptors (ORs) and ionotropic receptors (IRs) and causing sensory confusion.[7][8]
-
Contact Repellency : Mosquitoes are also repelled upon physical contact with DEET, likely through chemoreceptors on their legs and mouthparts, due to its bitter taste.[3]
IR3535® is thought to function primarily by interacting with the insect's olfactory system, though its mechanism is not as fully elucidated as DEET's.[6] The prevailing hypothesis is that its mode of action is related to the intolerance of mosquitoes and other invertebrates to its odor.[4] It interferes with the insect's ability to detect host attractants, effectively making the user "invisible" to the pest.[6] Some studies suggest IR3535® has a more limited spatial (at-a-distance) effect compared to DEET, with repellency occurring as the insect gets very close to the treated surface.[9]
Caption: Proposed mechanisms of action for DEET and IR3535®.
Comparative Efficacy: Experimental Data Summary
The efficacy of a repellent is most commonly measured by its Complete Protection Time (CPT), which is the duration from application until the first confirmed insect bite.[10] Numerous laboratory studies have compared DEET and IR3535® against Aedes aegypti. While efficacy can vary based on formulation and concentration, a general consensus emerges from the data.
| Repellent & Concentration (%) | Mean Complete Protection Time (CPT) vs. Aedes aegypti | Source |
| 20% DEET (Aqueous Cream) | ~3 hours (180 min) | Cilek et al., 2004[11][12] |
| 20% IR3535® (Aqueous Cream) | ~3 hours (180 min) | Cilek et al., 2004[11][12] |
| 10% DEET (Aqueous Cream) | < 3 hours (Significantly lower than 20%) | Cilek et al., 2004[12] |
| 10% IR3535® (Aqueous Cream) | < 3 hours (Significantly lower than 20%) | Cilek et al., 2004[12] |
| 20% DEET (Ethanol Solution) | 9.7 hours | Thavara et al., 2001[13][14] |
| 20% IR3535® (Ethanol Solution) | 9.8 hours | Thavara et al., 2001[13][14] |
| 23.8% DEET | ~5 hours (301.5 min) | Fradin & Day, 2002[15] |
| 7.5% IR3535® | ~23 minutes | Fradin & Day, 2002[15] |
Analysis of Experimental Data: The data reveals a critical insight: formulation and concentration are paramount to efficacy.
-
In studies where formulations were directly comparable (e.g., 20% active ingredient in an aqueous cream or ethanol solution), IR3535® and DEET provided statistically similar protection times against Aedes aegypti.[11][12][13][14]
-
However, studies testing a wider range of commercial products have sometimes found DEET-based products to provide longer-lasting protection.[15] This is often attributable to higher concentrations of DEET in the tested products.
-
As expected, higher concentrations of both active ingredients generally provide longer durations of protection.[3][12][15]
Standardized Protocol for Efficacy Evaluation
To generate reliable and comparable data, repellent efficacy testing must adhere to stringent, standardized protocols. The "arm-in-cage" laboratory bioassay is a widely accepted method, with guidelines provided by regulatory bodies like the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA).[10][16][17][18]
Protocol: Arm-in-Cage Bioassay for Repellent Efficacy
Objective: To determine the Complete Protection Time (CPT) of a topical repellent against cage-reared female Aedes aegypti mosquitoes.
Materials:
-
Test cages (e.g., 30x30x30 cm) containing 200-250 host-seeking female mosquitoes (5-15 days old, sugar-starved for ~12 hours).
-
Test repellent formulations (e.g., 20% IR3535® and 20% DEET).
-
Control substance (e.g., ethanol or the base lotion without active ingredient).
-
Human test subjects (screened for skin sensitivity and attractiveness to mosquitoes).
-
Micropipette or syringe for precise application.
-
Timer.
Methodology:
-
Subject Preparation & Informed Consent: All research involving human subjects must be approved by an Institutional Review Board (IRB).[17] Subjects provide informed consent after being briefed on all potential risks.[19]
-
Treatment Application:
-
A defined area of skin on a subject's forearm (e.g., 300 cm²) is marked.
-
A precise volume of the test repellent is applied evenly over the marked area. A standard application rate is often 1.0 g per 600 cm², which translates to approximately 0.002 g/cm².[11][20][21]
-
Causality: A standardized application rate is critical. Insufficient application is a common cause of product failure in real-world use and variability in application would invalidate comparative results.
-
The contralateral arm is left untreated or treated with the control substance to serve as the experimental control, verifying the biting avidity of the mosquitoes.[11][20]
-
-
Exposure Protocol:
-
Following a brief drying period (e.g., 30 minutes), the treated forearm is inserted into the test cage for a fixed duration (e.g., 3 minutes).
-
The arm is exposed to the mosquito population every 30 minutes.
-
The time of the first mosquito landing is recorded.
-
-
Defining Efficacy Failure (End Point):
-
The test is concluded for a specific repellent when efficacy failure is reached.
-
Efficacy failure is typically defined as the first confirmed bite . This is often defined as one bite followed by a second bite within the same or next exposure period.[22]
-
Causality: Requiring a second, confirming bite prevents a single, anomalous landing or probe from prematurely ending the test, thereby increasing the statistical reliability of the CPT measurement.
-
-
Data Analysis:
Caption: Standard arm-in-cage experimental workflow for CPT determination.
Trustworthiness and Field Insights
While laboratory data provides a controlled comparison, real-world performance can be influenced by additional factors.
-
Environmental Factors: High temperatures, humidity, and wind can reduce protection time by increasing the evaporation rate of the repellent. The WHO notes that reapplication may be needed every 3-4 hours in hot, humid climates.[4]
-
User-Related Factors: Activities that cause sweating or water exposure can physically remove the repellent, necessitating more frequent reapplication.
-
Formulation: Beyond the active ingredient, the formulation itself (lotion, spray, cream) plays a significant role in adhesion to the skin and release rate, thereby affecting the duration of protection. Some commercial IR3535® products that also contain sunscreen have shown extended protection times.[12]
-
Material Compatibility: DEET is a strong solvent and can damage plastics, rayon, spandex, and leather.[4] IR3535® is generally more compatible with materials, though it may also dissolve some plastics and synthetic fabrics.[4] This is a key consideration for researchers and professionals whose gear may come into contact with the repellent.
Conclusion
Based on controlled laboratory experiments using comparable formulations and concentrations, This compound (IR3535®) demonstrates efficacy and duration of protection against Aedes aegypti that is statistically similar to that of DEET.
-
For researchers selecting a repellent for personal protection during fieldwork, a 20% formulation of either IR3535® or DEET can be expected to provide several hours of reliable protection. The choice may therefore be guided by secondary characteristics such as material compatibility, cosmetic feel, and odor.
-
For drug development professionals, the data indicates that IR3535® is a viable alternative to DEET. Future development efforts could focus on advanced formulations (e.g., nanoemulsions, controlled-release technologies) to further enhance its stability and prolong its efficacy, potentially reducing the required concentration of the active ingredient.[6]
Ultimately, both DEET and IR3535® are critical tools in the public health arsenal for preventing the transmission of diseases vectored by Aedes aegypti. The selection of one over the other should be informed by a comprehensive understanding of concentration, formulation, and the specific environmental context of its use.
References
- 1. DEET Technical Fact Sheet [npic.orst.edu]
- 2. subzero.co.uk [subzero.co.uk]
- 3. DEET - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. This compound (IR3535) [benchchem.com]
- 7. How anti-mosquito repellents disorient insects [sciencex.com]
- 8. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. Comparative efficacy of IR3535 and deet as repellents against adult Aedes aegypti and Culex quinquefasciatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. biodiversitylibrary.org [biodiversitylibrary.org]
- 15. Comparative efficacy of insect repellents against mosquito bites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]
- 17. epa.gov [epa.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 20. researchgate.net [researchgate.net]
- 21. epa.gov [epa.gov]
- 22. epa.gov [epa.gov]
A Comparative Neurotoxicity Analysis of IR3535 and Other Leading Synthetic Repellents: A Guide for Researchers
This guide provides an in-depth comparative analysis of the neurotoxic profiles of four widely used synthetic insect repellents: IR3535® (Ethyl butylacetylaminopropionate), DEET (N,N-Diethyl-meta-toluamide), Picaridin (Icaridin), and Permethrin. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective evaluation of these compounds, moving beyond simplistic safety claims to explore the nuanced mechanisms of their interactions with the nervous system.
Introduction: The Neurotoxicity Imperative in Repellent Development
The development of safe and effective insect repellents is a critical public health endeavor. However, the very mechanisms that make these compounds effective against arthropods—often targeting their nervous systems—necessitate a thorough evaluation of their potential for neurotoxicity in non-target organisms, including humans. This guide provides a comparative framework for understanding the neurotoxic potential of IR3535 in relation to other prominent synthetic repellents.
Comparative Neurotoxicity Profiles
A quantitative comparison of acute toxicity and neurotoxicity thresholds provides a foundational understanding of the relative safety of these repellents.
Table 1: Acute Toxicity Data
| Repellent | Species | Route of Administration | LD50 Value (mg/kg BW) |
| IR3535 | Rat | Oral | >10,000 |
| Rat | Dermal | >4,000 | |
| DEET | Rat | Oral | ~2,000 |
| Rat | Dermal | >5,000 | |
| Picaridin | Rat | Oral | 4,743[1] |
| Rat | Dermal | >5,000[1] | |
| Permethrin | Rat | Oral | ~430-4,000 (Isomer dependent) |
| Rat | Dermal | >2,500 |
Data synthesized from various sources, including EPA assessments and peer-reviewed studies. Specific values can vary based on the exact formulation and isomer ratio.
Table 2: Neurotoxicity Thresholds and Mechanistic Data
| Repellent | Endpoint | Species/System | Value | Key Finding |
| IR3535 | Acute Neurotoxicity (NOAEL) | Rat | Not established; low toxicity observed | Generally regarded as having a high safety profile with minimal neurotoxic concern.[2][3] |
| DEET | Acute Neurotoxicity (NOEL) | Rat | 200 mg/kg BW/day[1] | Establishes a threshold for acute systemic neurotoxic effects.[1] |
| Subchronic/Chronic Dermal (NOEL) | Rat | 200 mg/kg BW/day[1] | Benchmark for long-term dermal exposure risk assessment.[1] | |
| Acetylcholinesterase Inhibition (IC50) | Human | 6-12 mM[4] | Poor inhibitor, suggesting other primary mechanisms of neurotoxicity.[4] | |
| Picaridin | Acute Neurotoxicity (NOEL) | Rat | 100 mg/kg (oral)[5] | Low acute neurotoxicity. |
| Subchronic Dermal (NOAEL) | Rat | 200 mg/kg BW/day[6] | Low potential for neurotoxicity with repeated dermal exposure. | |
| Permethrin | Acute Neurotoxicity (LOAEL) | Rat | 2 g/kg (dermal)[7] | Neurotoxic signs observed at near-lethal doses.[7] |
| Neurotoxicity (NOEL) | Rat | 200 mg/kg (dermal)[7] | Established threshold for dermal neurotoxic effects.[7] |
Mechanistic Insights into Neurotoxicity
The neurotoxic mechanisms of these repellents are diverse, reflecting their different chemical structures and modes of action.
IR3535: A Favorable Safety Profile
IR3535 is structurally similar to the naturally occurring amino acid β-alanine.[8] Its primary mode of action in insects is believed to involve the modulation of muscarinic acetylcholine receptors, leading to increased intracellular calcium.[8] In mammals, IR3535 exhibits low acute oral and dermal toxicity and is not considered a potent neurotoxin.[2][3] The World Health Organization (WHO) classifies IR3535 as "unlikely to present acute hazard in normal use."
DEET: A Complex and Debated Mechanism
The neurotoxicity of DEET has been the subject of considerable research and debate. While some studies have suggested that DEET can inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, the concentrations required for significant inhibition are generally high (in the millimolar range).[4][6] This suggests that AChE inhibition is unlikely to be the primary mechanism of DEET's neurotoxicity at typical exposure levels.[4]
More recent evidence points to DEET's interaction with octopaminergic synapses in insects, leading to neuroexcitation.[4] In mammals, DEET has been shown to block sodium and potassium ion channels in cortical neurons, which may contribute to its neurotoxic effects at high doses.[4][9] Prolonged and high-dose exposure to DEET in animal models has been associated with neuronal cell death and behavioral changes.[10][11]
Picaridin: Low Neurotoxic Potential
Picaridin, a piperidine derivative, is generally considered to have a favorable safety profile with low neurotoxic potential.[12] Studies in animals have not shown evidence of significant neurotoxicity, even at high doses.[12] Its mechanism of action is thought to involve interaction with the olfactory system of insects, leading to repellency without direct neurotoxic effects on the central nervous system.[11]
Permethrin: A Well-Characterized Neurotoxin
Permethrin is a synthetic pyrethroid insecticide that is also used as a repellent, primarily for treating clothing and gear. Its neurotoxic mechanism is well-established and involves the disruption of voltage-gated sodium channels in neurons.[7] By prolonging the opening of these channels, permethrin causes repetitive nerve firing, leading to hyperexcitability, paralysis, and death in insects.[7] While less toxic to mammals due to differences in sodium channel sensitivity and metabolic detoxification, high doses of permethrin can cause neurotoxic effects in animals, including tremors, ataxia, and salivation.[7][13]
Experimental Protocols for Neurotoxicity Assessment
The following are detailed, step-by-step methodologies for key experiments cited in the assessment of repellent neurotoxicity.
In Vivo Neurobehavioral Assessment: Functional Observational Battery (FOB) in Rats
The Functional Observational Battery (FOB) is a standardized set of tests used to screen for neurobehavioral toxicity in rodents.[7][13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. journals.sjp.ac.lk [journals.sjp.ac.lk]
- 3. Testing for Neurotoxicity - Environmental Neurotoxicology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Patch-clamp analysis of the effects of the insecticide deltamethrin on insect neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Modified Irwin Test (rat) [pspp.ninds.nih.gov]
- 8. herc.org [herc.org]
- 9. Neurotoxicity and mode of action of N, N-diethyl-meta-toluamide (DEET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Duke Pharmacologist Says Animal Studies On DEET's Brain Effects Warrant Further Testing | Duke Today [today.duke.edu]
- 12. mediresonline.org [mediresonline.org]
- 13. The functional observational battery in adult and developing rats [pubmed.ncbi.nlm.nih.gov]
- 14. mds-usa.com [mds-usa.com]
A Comparative Analysis of the Duration of Protection of IR3535 and Natural Insect Repellents
An In-Depth Technical Guide for Researchers and Drug Development Professionals
The escalating threat of vector-borne diseases necessitates the development and optimization of effective insect repellents. While synthetic repellents like DEET have long been the standard, concerns over their potential side effects have fueled interest in alternatives such as IR3535® and a variety of natural compounds. This guide provides a comprehensive comparison of the duration of protection afforded by IR3535 and commonly used natural repellents, supported by experimental data and standardized testing methodologies.
Understanding the Mechanisms of Action
The efficacy of any repellent is intrinsically linked to its mode of action. While the precise mechanisms for many repellents are still under investigation, current research points to interactions with the olfactory and gustatory systems of insects.[1][2]
IR3535 (Ethyl Butylacetylaminopropionate): This synthetic repellent is structurally similar to the naturally occurring amino acid β-alanine.[3] It is believed to function by disrupting the insect's olfactory receptors, thereby impairing their ability to detect host cues like carbon dioxide and lactic acid.[4] This non-toxic mode of action makes it a repulsive rather than lethal agent.[1][4] Some studies suggest that at low concentrations, IR3535 acts on the muscarinic acetylcholine receptors of insect neurosecretory cells.[3]
Natural Repellents: The majority of natural repellents are derived from plant essential oils. These oils are complex mixtures of volatile compounds that can act as repellents through various mechanisms.[5] Many plant volatiles are thought to be repellents due to their high vapor toxicity to insects.[2][6] They can also block the olfactory and gustatory receptors of insects, masking the chemical signature of a potential host.[2][7] Common active ingredients in natural repellents include citronella, lemon eucalyptus oil (and its active component, PMD), and catnip oil (nepetalactone).
Comparative Efficacy: Duration of Protection
The duration of protection is a critical parameter for evaluating the practical effectiveness of an insect repellent. This is typically measured as the Complete Protection Time (CPT), which is the time from application until the first confirmed insect landing or bite.[8][9]
IR3535: Numerous studies have demonstrated the long-lasting efficacy of IR3535 formulations.
-
Controlled-release formulations of 10% IR3535 lotion and 20% IR3535 pump spray and aerosol have shown complete protection times ranging from 7.1 to 10.3 hours against mosquitoes.[10][11]
-
Against blacklegged ticks, these formulations provided protection for 9.1 to 12.2 hours.[10][12]
-
In field settings in Ghana, a 20% IR3535 lotion with a sustained-release formulation provided significant protection against Anopheles and other mosquito species for over 9 hours, comparable to a 25% DEET lotion.[13]
-
Some studies indicate that IR3535 may be less effective against Anopheles mosquitoes compared to Aedes species.[12][14]
Natural Repellents: The duration of protection for natural repellents is generally shorter and more variable than that of IR3535. This is largely due to the high volatility of the active compounds in essential oils.[5][6]
-
Oil of Lemon Eucalyptus (OLE) and PMD: Products containing OLE (with 30% concentration) have been found to repel mosquitoes for up to six hours.[15] Some studies suggest that concentrations of 20% to 26% PMD can be as effective as 15% to 20% DEET.[16]
-
Citronella: The efficacy of citronella oil is notably shorter. When used alone, it may only provide protection for less than 20 minutes to about two hours.[6][17] However, when combined with vanillin, the protection time can be extended to up to three hours.[18][19][20]
-
Catnip Oil (Nepetalactone): Pure catnip oil has demonstrated a complete protection time of approximately 3.7 hours (220 minutes) against Aedes aegypti.[21] Formulations with a 20% dilution in a spray and gel provided protection for about 1.8 and 2.2 hours, respectively.[21] Other research has shown that concentrations as low as 2% can repel over 70% of mosquitoes for one to four hours.[22]
Data Summary: Duration of Protection (Complete Protection Time in Hours)
| Repellent | Concentration | Mosquito Species | Duration of Protection (Hours) | Reference |
| IR3535 | 10% (Lotion) | Mixed species (field) | 7.1 - 10.3 | [10][11] |
| 20% (Spray/Aerosol) | Mixed species (field) | 7.1 - 10.3 | [10][12] | |
| 20% (Lotion) | Anopheles gambiae s.l. (field) | > 9 | [13] | |
| Oil of Lemon Eucalyptus | 30% | Mosquitoes | Up to 6 | [15] |
| Citronella Oil | Not specified | Mosquitoes | < 0.3 - 2 | [6][17] |
| with Vanillin | Mosquitoes | Up to 3 | [18][19][20] | |
| Catnip Oil (pure) | 100% | Aedes aegypti | ~3.7 | [21] |
| 20% (Spray/Gel) | Aedes aegypti | 1.8 - 2.2 | [21] | |
| 2% | Aedes aegypti | 1 - 4 | [22] |
Experimental Protocol: The Arm-in-Cage Test
The "arm-in-cage" test is a standardized and widely accepted laboratory method for evaluating the efficacy of topical insect repellents.[9][23][24]
Objective: To determine the Complete Protection Time (CPT) of a topical repellent against host-seeking female mosquitoes in a controlled laboratory setting.
Materials:
-
Test cages (e.g., 40x40x40 cm)[23]
-
200 host-seeking female mosquitoes per cage (e.g., Aedes aegypti, Anopheles gambiae, Culex quinquefasciatus)[23]
-
Test repellent formulation
-
Reference standard repellent (e.g., DEET)
-
Human volunteers
-
Protective gloves
-
Timer
Methodology:
-
Volunteer Preparation: Volunteers should avoid using any scented products (soaps, lotions, perfumes) for at least 24 hours prior to the test.
-
Repellent Application: A precise amount of the test repellent is applied evenly to a defined area on the volunteer's forearm (e.g., from wrist to elbow). The hand is covered with a protective glove.[25]
-
Exposure: The treated forearm is inserted into the cage containing the mosquitoes for a set period (e.g., 3-5 minutes).[26]
-
Observation: The number of mosquito landings and/or bites on the treated skin is recorded.
-
Re-exposure: The arm is withdrawn, and the process is repeated at regular intervals (e.g., every 30 or 60 minutes).[9][23]
-
Endpoint Determination: The test continues until the first confirmed bite occurs. A confirmed bite is typically defined as one bite followed by another within a specified timeframe (e.g., 30 minutes).[8][23]
-
CPT Calculation: The Complete Protection Time is the duration from the initial application of the repellent to the first confirmed bite.[9]
-
Control: A control arm (untreated) is also tested to ensure the avidity of the mosquitoes. A reference standard repellent is used for comparison.
Causality in Experimental Choices:
-
Standardized Mosquito Population: Using a consistent number of mosquitoes of a specific species and age ensures that the biting pressure is uniform across tests, allowing for reliable comparisons between repellents.
-
Defined Application Area and Dose: Precise application of the repellent is crucial as the dose can significantly impact the duration of protection.
-
Regular Exposure Intervals: Periodic re-exposure mimics real-world conditions where the repellent's efficacy wanes over time.
-
Confirmed Bite Criterion: Requiring a second bite to confirm the failure of the repellent helps to avoid ending the test prematurely due to a random, exploratory probe by a single mosquito.
Visualization of Experimental Workflow
Caption: Workflow for the Arm-in-Cage Repellent Efficacy Test.
Conclusion
The selection of an appropriate insect repellent requires a careful consideration of the desired duration of protection and the specific context of use. IR3535 offers a compelling profile of long-lasting, broad-spectrum protection that is often comparable to, and in some cases exceeds, that of other synthetic repellents like DEET, particularly in novel, controlled-release formulations.[10][13]
Natural repellents, while appealing for their plant-based origins, generally provide a shorter duration of protection due to the high volatility of their active compounds.[5][6] However, advancements in formulation, such as the addition of fixatives like vanillin to citronella oil, can enhance their longevity.[20] Oil of Lemon Eucalyptus stands out among natural repellents for its relatively longer protection time.[15]
For researchers and drug development professionals, understanding these differences is paramount. Future research should focus on developing novel formulations of both synthetic and natural repellents to extend their duration of efficacy while maintaining a favorable safety profile. The standardized arm-in-cage methodology remains a cornerstone for the reliable evaluation of these next-generation repellent technologies.
References
- 1. IR3535 Insect Repellent - FleaScience [fleascience.com]
- 2. perfectpotion.com.au [perfectpotion.com.au]
- 3. researchgate.net [researchgate.net]
- 4. This compound (IR3535) [benchchem.com]
- 5. element115.co.uk [element115.co.uk]
- 6. Plant-based insect repellents: a review of their efficacy, development and testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. totalstop.ca [totalstop.ca]
- 8. academic.oup.com [academic.oup.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Prolonged efficacy of IR3535 repellents against mosquitoes and blacklegged ticks in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the efficacy of 20% IR3535® with a sustained-release formulation and 25% DEET insect repellents against mosquitoes in a field setting in Ghana - PMC [pmc.ncbi.nlm.nih.gov]
- 14. poison.org [poison.org]
- 15. murphysnaturals.com [murphysnaturals.com]
- 16. ewg.org [ewg.org]
- 17. thomaspestservices.com [thomaspestservices.com]
- 18. nikura.com [nikura.com]
- 19. Citronella Oil Benefits, How to Use, Side Effects and Safety [healthline.com]
- 20. Effectiveness of citronella preparations in preventing mosquito bites: systematic review of controlled laboratory experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Evaluating repellence properties of catnip essential oil against the mosquito species Aedes aegypti using a Y-tube olfactometer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 24. microbe-investigations.com [microbe-investigations.com]
- 25. researchgate.net [researchgate.net]
- 26. Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC Methods for IR3535 Analysis Based on ICH Guidelines
For researchers, scientists, and professionals in drug development and quality control, the robust and reliable quantification of active ingredients is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of the insect repellent IR3535® (Ethyl Butylacetylaminopropionate), grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines. We will explore the critical validation parameters and present comparative data from established methods to aid in the selection and implementation of a suitable analytical procedure.
The Imperative of Method Validation in Pharmaceutical Analysis
Before an analytical method can be confidently used for routine analysis, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose.[1] The ICH Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures, ensuring that the data generated is accurate, precise, and reproducible.[2][3][4] This is not merely a regulatory hurdle; it is a cornerstone of scientific integrity, guaranteeing the quality and safety of pharmaceutical and cosmetic products containing active ingredients like IR3535.
The validation of an HPLC method for IR3535 involves a systematic evaluation of several key performance characteristics. The following sections will delve into these parameters, explaining their significance and presenting a comparative analysis of different HPLC methodologies.
Core Validation Parameters According to ICH Q2(R1)
The validation of an analytical method is a holistic process where each parameter provides a piece of the puzzle, confirming the method's overall reliability. The relationship between these parameters is crucial for a comprehensive understanding of the method's capabilities.
Caption: Interrelationship of ICH Q2(R1) validation parameters.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[5] For IR3535 in topical formulations, this means the HPLC method must be able to separate the IR3535 peak from excipients in the lotion, gel, or spray base. This is typically demonstrated by comparing the chromatograms of a blank (matrix without analyte), a standard solution of IR3535, and a sample preparation. The absence of interfering peaks at the retention time of IR3535 in the blank chromatogram indicates specificity.[6]
Linearity and Range
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5] A linear relationship is typically evaluated by a series of injections of at least five different concentrations and is mathematically expressed by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.0. For acceptance, a correlation coefficient of 0.997 or better is often required.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7] It is often assessed by the recovery of a known amount of analyte spiked into a placebo formulation. The acceptance criteria for recovery are typically within 98.0% to 102.0%.[7]
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD) for a statistically significant number of samples. The ICH guidelines require the evaluation of precision at two levels:
-
Repeatability (Intra-day precision): The precision of the method under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): Expresses the variation within the same laboratory, but on different days, with different analysts, or on different equipment.
For the assay of a major component in a finished product, an RSD of not more than 2% is generally considered acceptable.[8][9]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8][9] The LOQ is particularly important for the determination of impurities and degradation products.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6] This provides an indication of its reliability during normal usage. For HPLC methods, these variations can include changes in the mobile phase composition, pH, flow rate, and column temperature.[6]
Comparative Analysis of Validated HPLC Methods for IR3535
Several HPLC methods have been developed and validated for the quantification of IR3535 in various formulations. Below is a comparison of key parameters from published methods.
| Parameter | Method A | Method B | Method C |
| Column | Kinetex® C18 (150 x 4.6 mm, 5 µm) | Hypersil ODS-C18 (250 x 4.6 mm, 5 µm) | Kromasil C18 (250 x 4.6 mm)[6] |
| Mobile Phase | 0.1% Formic Acid:Methanol (40:60 v/v) | Water:Acetonitrile (40:60 v/v) | Acetonitrile:Water (1:1)[6] |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | 1.0 mL/min[6] |
| Detection Wavelength | 220 nm | Not specified in snippet | 218 nm[6] |
| Linearity Range | 10 - 400 µmol/L | Not specified in snippet | Not specified in snippet |
| Correlation Coefficient (r²) | 0.9999 | Not specified in snippet | >0.99[6] |
| LOD | 1 µM | Not specified in snippet | 0.255 µg/mL[6] |
| LOQ | 10 µM | Not specified in snippet | 0.849 µg/mL[6] |
| Accuracy (Recovery) | Within acceptance criteria | Not specified in snippet | 98% - 102%[6] |
| Precision (RSD) | Intra-day: < 6.60%, Inter-day: < 7.47% | Not specified in snippet | < 5.0%[6] |
Experimental Protocols: A Step-by-Step Approach to Validation
To illustrate the practical application of the ICH guidelines, a generalized workflow for the validation of an HPLC method for IR3535 is presented below.
Caption: A typical workflow for HPLC method validation.
Specificity
-
Prepare a blank solution: Use the formulation matrix without IR3535.
-
Prepare a standard solution: Dissolve a known amount of IR3535 reference standard in a suitable solvent.
-
Prepare a sample solution: Extract IR3535 from the finished product as per the developed method.
-
Inject all three solutions into the HPLC system.
-
Compare the chromatograms: Ensure no interfering peaks are present at the retention time of IR3535 in the blank and that the peak in the sample corresponds to the standard.
Linearity
-
Prepare a stock solution of IR3535 reference standard.
-
Perform serial dilutions to obtain at least five concentration levels covering the expected range of the samples.
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy
-
Prepare a placebo formulation.
-
Spike the placebo with known amounts of IR3535 at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery of the analyte.
Precision
-
Repeatability (Intra-day):
-
Prepare a minimum of six sample preparations at 100% of the test concentration.
-
Analyze them on the same day under the same conditions.
-
Calculate the relative standard deviation (RSD).
-
-
Intermediate Precision (Inter-day):
-
Repeat the repeatability study on a different day with a different analyst or on a different instrument.
-
Compare the results from both studies.
-
Conclusion
The validation of an HPLC method for the analysis of IR3535 according to ICH guidelines is a critical step in ensuring product quality and regulatory compliance.[9] By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, analytical scientists can have a high degree of confidence in the data generated. This guide has provided a framework for understanding these validation principles and has offered a comparative look at established methods, empowering researchers to make informed decisions for their analytical needs. The choice of a specific HPLC method will depend on the formulation being tested, the available instrumentation, and the desired analytical throughput. However, the fundamental principles of validation remain universal and are essential for maintaining the integrity of analytical data.
References
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. starodub.nl [starodub.nl]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. actascientific.com [actascientific.com]
- 6. scielo.br [scielo.br]
- 7. Determination of IR3535 in Topical Insect Repellents: A New HPLC‐DAD Analytical Approach and Compliance Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UQ eSpace [espace.library.uq.edu.au]
Comparative Analysis of the Olfactory Receptor Targets of IR3535 and DEET: A Guide for Researchers
This guide provides a detailed comparative analysis of the molecular targets of two widely used insect repellents, IR3535 (Ethyl butylacetylaminopropionate) and DEET (N,N-diethyl-meta-toluamide), within the insect olfactory system. As a senior application scientist, the aim is to synthesize current research to provide an in-depth understanding of their mechanisms of action, supporting future research and development in repellent technology.
The Insect Olfactory System: A Primer
To comprehend the action of repellents, it is crucial to first understand the basics of the insect olfactory system. Insects primarily detect volatile chemical cues using olfactory sensory neurons (OSNs) housed in hair-like structures called sensilla, located on the antennae and maxillary palps. These neurons express specific chemosensory receptors that bind to odorants, initiating an electrical signal that is processed in the brain. The main families of receptors involved are:
-
Odorant Receptors (ORs): These are heteromeric complexes consisting of a variable, odorant-binding subunit (ORx) and a highly conserved co-receptor, Orco (Odorant receptor co-receptor). The ORx subunit determines the specificity of the receptor to particular odorants, while Orco is essential for the localization and function of the OR complex as a ligand-gated ion channel.
-
Ionotropic Receptors (IRs): This is another class of chemosensory receptors that function as ligand-gated ion channels. They are evolutionarily older than ORs and are involved in detecting a range of chemicals, including acids, amines, and aldehydes. Similar to ORs, IRs typically form heteromeric complexes with a co-receptor, most commonly IR8a or IR25a.
DEET: A Multi-Modal Repellent Targeting Multiple Receptors
DEET is a highly effective and broad-spectrum insect repellent, and its mode of action is complex and not yet fully elucidated. Research indicates that DEET does not have a single, universal target but rather interacts with multiple components of the insect olfactory system.
2.1. Interaction with Odorant Receptors (ORs)
Early hypotheses suggested that DEET might function by "masking" the scent of a host from an insect, effectively making the host "invisible." However, subsequent research has revealed a more direct action on insect ORs. In some species, DEET has been shown to directly activate specific ORs, leading to a repellent behavioral response. For instance, in Anopheles gambiae, the mosquito vector for malaria, DEET has been found to interact with the CquiOR136 receptor.
Conversely, other studies have demonstrated that DEET can act as an inhibitor of OR function. It can allosterically modulate the Orco co-receptor, leading to a reduction in the response of ORs to activating odorants. This inhibitory action could contribute to its repellent effect by preventing insects from detecting attractant cues from a host.
2.2. Targeting Ionotropic Receptors (IRs)
More recent evidence has highlighted the significant role of the IR pathway in DEET's mechanism of action. Specifically, the IR40a receptor has been identified as a key target. Studies have shown that DEET avoidance behavior is dependent on the IR40a pathway, which is involved in detecting volatile amines. This suggests that DEET may mimic the action of naturally aversive compounds that signal through this pathway.
2.3. Signaling Pathway of DEET
The following diagram illustrates the proposed multi-modal action of DEET on the insect olfactory system.
Caption: Fig. 1: DEET's multi-target action.
IR3535: A More Specific Mode of Action
IR3535 is another widely used synthetic repellent, often considered an alternative to DEET. Its mechanism of action appears to be more targeted compared to DEET, primarily focusing on the OR system.
3.1. Primary Target: The Orco Co-receptor
A significant body of evidence points to the Orco co-receptor as the primary target of IR3535. Studies have shown that IR3535 acts as a potent agonist of Orco, directly activating the OR complex even in the absence of a specific ORx subunit. This strong activation of the Orco channel leads to a massive and non-specific influx of ions into the OSN, effectively overwhelming the olfactory system and causing a powerful repellent response. This mode of action is distinct from the allosteric modulation observed with DEET on Orco.
3.2. Interaction with Specific ORs
While the primary action of IR3535 is on Orco, some studies suggest that it can also interact with specific ORx subunits, although this appears to be a secondary mechanism. The nature of these interactions can vary, with some reports indicating activation and others inhibition, depending on the specific OR and insect species.
3.3. Signaling Pathway of IR3535
The following diagram illustrates the proposed primary mechanism of action for IR3535.
Caption: Fig. 2: IR3535's primary action on Orco.
Comparative Analysis: DEET vs. IR3535
The following table summarizes the key differences in the olfactory receptor targets and modes of action of DEET and IR3535.
| Feature | DEET | IR3535 |
| Primary Target(s) | Multi-target: ORx, Orco, IR40a | Primarily Orco |
| Mode of Action on Orco | Allosteric modulator (inhibitory) | Potent agonist (activator) |
| Action on IRs | Activates IR40a pathway | Limited to no significant reported action |
| Overall Mechanism | Complex and multi-modal, involving both activation and inhibition of different pathways. | More specific, primarily through strong activation of the Orco co-receptor. |
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay for Receptor Characterization
To ensure the trustworthiness and reproducibility of findings, a robust experimental protocol is essential. The TEVC assay using Xenopus laevis oocytes is a widely accepted method for characterizing the interaction of compounds with ion channels, including insect olfactory receptors.
Objective: To determine if a test compound (e.g., DEET or IR3535) activates or inhibits a specific olfactory receptor complex (e.g., Orco or an ORx/Orco combination) expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for the target receptor(s)
-
Microinjector
-
TEVC amplifier and data acquisition system
-
Perfusion system
-
Recording chamber
-
Ringer's solution (e.g., ND96)
-
Test compounds (DEET, IR3535) and control odorants
Step-by-Step Methodology:
-
Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase) and manually separate them.
-
cRNA Injection: Inject the cRNA encoding the target olfactory receptor(s) into the cytoplasm of stage V-VI oocytes using a microinjector. For ORs, co-inject the cRNA for the specific ORx and Orco. Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
TEVC Recording Setup: Place an oocyte in the recording chamber and perfuse with Ringer's solution. Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording. Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV).
-
Compound Application: Apply the test compounds via the perfusion system. Start with a control application of Ringer's solution to establish a baseline. Then, apply the test compound at various concentrations to determine dose-response relationships.
-
Data Acquisition and Analysis: Record the current responses elicited by the application of the compounds. An inward current indicates activation of the ion channel. For inhibition assays, co-apply the test compound with a known agonist of the receptor and measure the reduction in the agonist-induced current.
-
Data Interpretation: Analyze the recorded currents to determine the EC50 (for agonists) or IC50 (for inhibitors) values. This quantitative data allows for a direct comparison of the potency of different compounds on the same receptor.
The following workflow diagram illustrates this experimental process.
Caption: Fig. 3: Two-Electrode Voltage Clamp workflow.
Conclusion and Future Directions
This comparative understanding is vital for the rational design of new and improved repellents. Future research should focus on:
-
Identifying the full range of olfactory receptors targeted by these and other repellents in a wider variety of insect species, including agricultural pests and other disease vectors.
-
Elucidating the precise binding sites of these repellents on their receptor targets to aid in the development of more potent and specific molecules.
-
Investigating potential synergistic or antagonistic interactions when these repellents are used in combination.
By continuing to unravel the molecular intricacies of insect olfaction, we can develop more effective and targeted strategies for controlling insect behavior and protecting human and animal health.
Navigating the Challenge of Pyrethroid Resistance: A Comparative Efficacy Guide to IR3535 for Control of Anopheles Mosquitoes
The escalating resistance of Anopheles mosquitoes, the primary vectors of malaria, to pyrethroid insecticides presents a formidable obstacle to global disease control efforts. This resistance, now widespread, threatens the efficacy of cornerstone interventions such as long-lasting insecticidal nets (LLINs) and indoor residual spraying (IRS).[1] In this context, personal repellents have emerged as a critical supplementary tool in preventing mosquito bites and reducing malaria transmission. This guide provides an in-depth technical comparison of the efficacy of IR3535® (Ethyl Butylacetylaminopropionate) against pyrethroid-resistant Anopheles mosquitoes, benchmarked against other commonly used repellents. We will delve into the supporting experimental data, elucidate the methodologies for robust evaluation, and discuss the causal factors influencing repellent performance in the face of insecticide resistance.
The Landscape of Pyrethroid Resistance in Anopheles
Pyrethroid resistance in Anopheles mosquitoes is a complex phenomenon driven by two primary mechanisms:
-
Target-site insensitivity: This is predominantly caused by point mutations in the voltage-gated sodium channel (VGSC) gene, the target of pyrethroids. The most common mutation, known as knockdown resistance (kdr), reduces the binding affinity of the insecticide, rendering it less effective.[1][2]
-
Metabolic resistance: This involves the increased production of detoxification enzymes, such as cytochrome P450 monooxygenases and glutathione S-transferases (GSTs), which metabolize and break down the insecticide before it can reach its target site.[1][3]
The co-occurrence of both mechanisms in mosquito populations can lead to high levels of resistance, significantly compromising the efficacy of pyrethroid-based vector control strategies.[2][3]
Comparative Efficacy of IR3535 and Other Repellents
A critical consideration for public health professionals and researchers is the performance of available repellents against these resistant mosquito populations. The following data synthesizes findings from key studies comparing IR3535 with DEET (N,N-Diethyl-meta-toluamide) and Picaridin (KBR 3023).
Field Performance Against Wild Pyrethroid-Resistant Anopheles gambiae s.l.
A pivotal field study conducted in Ghana provides direct comparative data on the efficacy of 20% IR3535 and 25% DEET against a wild population of Anopheles gambiae s.l. exhibiting high frequencies of the kdr-west mutation.
| Repellent Formulation | Reduction in Mosquito Bites | Average Protection Time | Average Biting Rate (bites/person/night) |
| 20% IR3535® | 98% | 92% over 9 hours | 0.59 |
| 25% DEET | 95% | 89% over 9 hours | 1.75 |
| Control (untreated) | N/A | N/A | 16.3 |
Data synthesized from a field study in Ghana.[4]
These results demonstrate that a 20% formulation of IR3535 is highly effective in reducing bites from pyrethroid-resistant Anopheles mosquitoes in a field setting, showing a slightly higher percentage of bite reduction and a lower average biting rate compared to 25% DEET in this study.[4]
Efficacy and Persistence Against Anopheles gambiae Complex in Field Trials
A comprehensive field evaluation in Burkina Faso compared the efficacy and persistence of IR3535, DEET, and Picaridin against the Anopheles gambiae complex. This study provides valuable insights into the effective dosage and duration of protection.
| Repellent | 95% Effective Dosage (ED95) (µg/cm²) | Half-life on Skin (hours) |
| IR3535 | 212.4 | 2.9 |
| DEET | 94.3 | 2.9 |
| Picaridin (KBR 3023) | 81.8 | 4.1 |
Data from a field evaluation in Burkina Faso against the Anopheles gambiae complex.[5][6][7][8][9][10]
This study indicated that while IR3535 required a higher concentration to achieve 95% effectiveness compared to DEET and Picaridin, its persistence on the skin was comparable to that of DEET.[5][6][7][8][9][10] Picaridin demonstrated both the lowest effective dosage and the longest half-life in this trial.[5][6][7][8][9][10]
Understanding the Mechanism: How IR3535 Repels Mosquitoes
The repellent effect of IR3535 is believed to be mediated through its interaction with the mosquito's olfactory system. While the exact mode of action is still under investigation, studies suggest that IR3535 acts on insect odorant receptors.[11] It is thought to disrupt the mosquito's ability to detect human kairomones, the chemical cues that attract them to a host. This is a distinct mechanism from the neurotoxic action of pyrethroids, which targets the nervous system. This difference in mode of action is a key reason why IR3535 can remain effective against mosquitoes that have developed resistance to pyrethroids.
Experimental Protocols for Efficacy Evaluation
To ensure the scientific integrity and reproducibility of repellent efficacy data, standardized testing methodologies are paramount. The "Arm-in-Cage" assay is a widely accepted laboratory method for evaluating topical repellents.
Arm-in-Cage Test Protocol
This protocol is a self-validating system for assessing the Complete Protection Time (CPT) of a topical repellent.
Objective: To determine the duration of complete protection provided by a repellent formulation against host-seeking female mosquitoes.
Materials:
-
Test cages (e.g., 40x40x40 cm)
-
200 host-seeking female Anopheles mosquitoes (pyrethroid-resistant and susceptible strains) per cage, starved for at least 12 hours.
-
Test repellent formulation (e.g., 20% IR3535).
-
Standard reference repellent (e.g., 20% DEET in ethanol).[12]
-
Human volunteers.
-
Protective gloves.
-
Timer.
Methodology:
-
Volunteer Preparation: Volunteers should avoid using any scented products on the day of the test. A defined area of the forearm (e.g., 600 cm²) is marked for repellent application.[12]
-
Repellent Application: A precise amount of the test repellent (e.g., 1 ml) is evenly applied to the marked area of one forearm. The other forearm can be used for a control or another repellent.[13]
-
Exposure: The treated forearm is inserted into the cage containing the mosquitoes for a fixed period (e.g., 3 minutes).[8][13]
-
Observation: The number of mosquito landings and probes (attempts to bite) is recorded.
-
Time Intervals: The exposure is repeated at regular intervals (e.g., every 30 minutes) until the first confirmed bite occurs.[7][14] A confirmed bite is typically defined as a second bite occurring within a specified time after the first.[15][16]
-
Complete Protection Time (CPT): The CPT is the time from repellent application to the first confirmed bite.[7][14]
Causality Behind Experimental Choices:
-
Starved Mosquitoes: Using mosquitoes starved for at least 12 hours ensures a high motivation to seek a blood meal, providing a rigorous test of the repellent's efficacy.[13]
-
Standardized Application Area and Dose: A defined application area and dose ensure consistent and comparable results between different repellents and studies.[12]
-
Regular Exposure Intervals: Testing at regular intervals allows for a precise determination of the repellent's duration of action.
Spatial Repellency Assay
Spatial repellents create a zone of protection without direct contact. Evaluating this property requires a different experimental setup.
Objective: To measure the ability of a repellent to prevent mosquitoes from entering a treated space.
Methodology (based on a three-chamber system):
-
Apparatus: A three-chamber system is used, consisting of a central chamber where mosquitoes are released, a treatment chamber containing the spatial repellent source, and a control chamber.[17]
-
Mosquito Release: A known number of female Anopheles mosquitoes are released into the central chamber.
-
Observation Period: The mosquitoes are allowed to move freely between the chambers for a set period.
-
Data Collection: The number of mosquitoes in each chamber is counted at the end of the experiment.
-
Calculation: The Spatial Activity Index (SAI) can be calculated to quantify the repellent effect.[18]
Conclusion and Future Directions
The available evidence strongly indicates that IR3535 is an effective repellent against Anopheles mosquitoes, including populations that have developed resistance to pyrethroid insecticides. Its distinct mode of action, targeting the mosquito's olfactory system, provides a valuable tool in the fight against malaria, particularly as part of an integrated vector management strategy.
For researchers and drug development professionals, the following points are crucial:
-
Formulation Matters: The concentration of the active ingredient and the formulation of the repellent product significantly impact its efficacy and duration of protection.
-
Standardized Testing is Key: Adherence to standardized protocols, such as those outlined by the WHO and EPA, is essential for generating reliable and comparable data.[14][19]
-
Resistance Monitoring: Continued surveillance of insecticide resistance in wild mosquito populations is necessary to inform the selection and deployment of appropriate vector control tools.
Future research should focus on further elucidating the precise molecular targets of IR3535 in Anopheles mosquitoes and exploring the potential for synergistic effects when used in combination with other control measures. As pyrethroid resistance continues to spread, the strategic use of effective repellents like IR3535 will be increasingly vital in protecting vulnerable populations from malaria.
References
- 1. regulations.gov [regulations.gov]
- 2. Frontiers | A critical review of current laboratory methods used to evaluate mosquito repellents [frontiersin.org]
- 3. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 4. ivcc.com [ivcc.com]
- 5. regulations.gov [regulations.gov]
- 6. books.google.cn [books.google.cn]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. scribd.com [scribd.com]
- 9. factreview.s3.eu-central-1.amazonaws.com [factreview.s3.eu-central-1.amazonaws.com]
- 10. Field evaluation of the efficacy and persistence of insect repellents DEET, IR3535, and KBR 3023 against Anopheles gambiae complex and other Afrotropical vector mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fehd.gov.hk [fehd.gov.hk]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. researchgate.net [researchgate.net]
- 14. epa.gov [epa.gov]
- 15. contractlaboratory.com [contractlaboratory.com]
- 16. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. DSpace [iris.who.int]
- 19. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]
A Comparative Analysis of the Skin Permeation of IR3535 and DEET: An In-Depth Technical Guide
This guide provides a comprehensive comparative study of the skin permeation of two widely used insect repellents, Ethyl Butylacetylaminopropionate (IR3535®) and N,N-Diethyl-meta-toluamide (DEET). Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties, mechanisms of skin absorption, and the experimental data that underpin our understanding of their dermal penetration profiles. By synthesizing technical data with field-proven insights, this guide aims to provide an authoritative resource for the development of safer and more effective insect repellent formulations.
Introduction: The Importance of Skin Permeation in Repellent Efficacy and Safety
Topically applied insect repellents are a first line of defense against vector-borne diseases such as malaria, dengue fever, and Lyme disease.[1] Their efficacy is contingent not only on their ability to repel insects but also on their substantivity on the skin surface. An ideal repellent should exhibit low dermal absorption to minimize systemic exposure and potential toxicity, while maintaining a sufficient vapor pressure at the skin surface to create a protective barrier against biting insects.[2] Therefore, a thorough understanding of the skin permeation characteristics of active ingredients like IR3535 and DEET is paramount for both safety assessment and the rational design of advanced repellent formulations.
This guide will explore the key factors governing the percutaneous absorption of these two molecules, present a detailed methodology for in vitro skin permeation studies, and provide a critical comparison of their performance based on available experimental data.
Physicochemical Properties: A Foundation for Permeation Potential
The potential for a molecule to permeate the skin is fundamentally linked to its physicochemical properties. The stratum corneum, the outermost layer of the epidermis, serves as the primary barrier to xenobiotic absorption and is predominantly lipophilic in nature. Consequently, a molecule's size, lipophilicity, and solubility are critical determinants of its ability to traverse this barrier.
| Property | IR3535 (this compound) | DEET (N,N-Diethyl-meta-toluamide) |
| Molecular Formula | C11H21NO3 | C12H17NO |
| Molecular Weight ( g/mol ) | 215.29 | 191.27 |
| Log P (Octanol-Water Partition Coefficient) | 1.7 | 2.02 |
| Water Solubility (g/L at 20-25°C) | 70 | >1.0 |
| Physical State | Colorless to slightly yellow, nearly odorless liquid | Colorless to slightly yellow liquid with a faint odor |
Data sourced from various references.
Both IR3535 and DEET are relatively small, lipophilic molecules, which theoretically allows them to penetrate the stratum corneum. DEET exhibits a slightly higher lipophilicity (Log P of 2.02) compared to IR3535 (Log P of 1.7), which may suggest a greater affinity for the lipid-rich intercellular matrix of the stratum corneum. Conversely, IR3535 has a significantly higher water solubility, a factor that can influence its partitioning from a formulation into the skin.
Experimental Methodology: In Vitro Skin Permeation Studies
The gold standard for assessing the percutaneous absorption of topical compounds in a controlled and ethical manner is the in vitro skin permeation study using Franz diffusion cells. This methodology provides a reliable model for predicting in vivo dermal absorption and is widely accepted by regulatory bodies.
Detailed Protocol for In Vitro Skin Permeation Assay
The following protocol outlines the key steps for conducting a robust in vitro skin permeation study, designed to ensure self-validation and reproducibility.
-
Membrane Preparation:
-
Excised human or porcine skin is commonly used, as porcine skin is histologically similar to human skin.
-
The skin is carefully dermatomed to a thickness of approximately 200-500 µm to isolate the epidermis and a portion of the dermis.
-
The integrity of the skin barrier can be assessed by measuring its transepidermal water loss (TEWL) or electrical resistance prior to the experiment.
-
-
Franz Diffusion Cell Assembly:
-
The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
The receptor chamber is filled with a physiologically relevant receptor fluid, typically phosphate-buffered saline (PBS) at pH 7.4, which is continuously stirred and maintained at 32°C to mimic skin surface temperature.
-
The system is allowed to equilibrate to ensure the skin is hydrated and at the correct temperature.
-
-
Application of Test Formulation:
-
A precise and finite dose of the insect repellent formulation (e.g., lotion, spray, or gel) is applied evenly to the surface of the skin in the donor chamber. This mimics real-world application.
-
-
Sampling and Analysis:
-
At predetermined time intervals over a 24-hour period, aliquots of the receptor fluid are withdrawn for analysis.
-
The withdrawn volume is immediately replaced with fresh, pre-warmed receptor fluid to maintain sink conditions.
-
The concentration of the permeated active ingredient in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
The cumulative amount of the permeated compound per unit area of skin is plotted against time.
-
The steady-state flux (Jss), representing the rate of permeation across the skin, is determined from the slope of the linear portion of the curve.
-
The lag time (t_lag), which is the time taken for the permeant to establish a steady-state diffusion gradient across the skin, is determined by extrapolating the linear portion of the plot to the x-axis.
-
At the end of the experiment, the skin is washed to remove any unabsorbed formulation, and the amounts of the active ingredient retained in the stratum corneum and the deeper skin layers (epidermis and dermis) are also quantified.
-
Experimental workflow for in vitro skin permeation studies.
Comparative Skin Permeation of IR3535 and DEET: The Experimental Evidence
While both IR3535 and DEET have been individually studied for their skin permeation, direct comparative studies are crucial for an objective assessment. A key study by van der Meulen et al. (2016) provides such a head-to-head comparison of the in vitro human skin absorption of both repellents from four different cosmetic formulations: a hydro-alcoholic spray, a lotion, a gel, and a milk spray.
| Formulation | Active Ingredient | Mean Total Absorption (% of applied dose over 24h) |
| Hydro-alcoholic spray | 20% DEET | 13.9 ± 5.9 |
| 20% IR3535 | 8.8 ± 3.6 | |
| Lotion | 20% DEET | 10.1 ± 3.4 |
| 20% IR3535 | 5.3 ± 2.1 | |
| Gel | 20% DEET | 9.7 ± 4.1 |
| 20% IR3535 | 4.8 ± 2.0 | |
| Milk spray | 20% DEET | 11.2 ± 4.5 |
| 20% IR3535 | 6.2 ± 2.5 |
Data adapted from van der Meulen et al. (2016).
The results from this comparative study consistently demonstrate that IR3535 exhibits significantly lower skin permeation than DEET across all tested formulations. On average, the dermal absorption of IR3535 was approximately half that of DEET.
Mechanistic Insights into Skin Permeation
The differential skin permeation of IR3535 and DEET can be attributed to a combination of their intrinsic molecular properties and their interaction with the complex lipid matrix of the stratum corneum. The primary pathway for the permeation of lipophilic molecules like DEET and IR3535 is the intercellular route, which involves partitioning into and diffusing through the lipid lamellae surrounding the corneocytes.
The higher lipophilicity of DEET likely facilitates its partitioning into the stratum corneum lipids. However, the greater water solubility of IR3535 may lead to a less favorable partitioning from the formulation into the lipophilic skin barrier, resulting in lower overall permeation.
Furthermore, the formulation vehicle plays a critical role in modulating skin permeation. For instance, ethanol, a common solvent in repellent sprays, can act as a permeation enhancer by temporarily disrupting the ordered structure of the stratum corneum lipids, thereby increasing the absorption of the active ingredient.[3] The data from van der Meulen et al. (2016) shows the highest absorption for both actives from the hydro-alcoholic spray formulation, which aligns with this principle.
Factors influencing insect repellent skin permeation.
Conclusion and Future Directions
The experimental evidence strongly indicates that IR3535 has a more favorable skin permeation profile than DEET, with consistently lower dermal absorption across various cosmetic formulations. This lower systemic uptake suggests a wider margin of safety for IR3535, a critical consideration for products intended for frequent and widespread use, particularly on children.
For drug development professionals, these findings underscore the importance of formulation design in controlling the dermal absorption of active ingredients. The development of novel formulations, such as those utilizing microencapsulation or solid lipid nanoparticles, holds promise for further reducing the skin permeation of insect repellents while potentially prolonging their efficacy on the skin surface.
Future research should focus on elucidating the specific molecular interactions between these repellents and the stratum corneum lipids to gain a more refined understanding of their permeation mechanisms. Additionally, quantitative structure-activity relationship (QSAR) models can be further developed to predict the skin permeability of new repellent candidates, thereby accelerating the discovery of next-generation active ingredients with optimized safety and efficacy profiles.[4][5][6]
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. knoxderm.com [knoxderm.com]
- 3. sites.ualberta.ca [sites.ualberta.ca]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Nonlinear SAR Modelling of Mosquito Repellents for Skin Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting chemically-induced skin reactions. Part II: QSAR models of skin permeability and the relationships between skin permeability and skin sensitization - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating Commercial IR3535 Formulations
Abstract
The bio-pesticide IR3535® (Ethyl Butylacetylaminopropionate) has become a cornerstone of modern insect repellents, lauded for its excellent safety profile and broad efficacy.[1][2] Developed from a naturally occurring amino acid, β-alanine, it offers a non-toxic mode of action, making it suitable for sensitive populations.[3][4] However, the translation of this active ingredient into a commercially successful product hinges entirely on its formulation. The vehicle—be it a lotion, spray, or aerosol—governs the active's release rate, skin substantivity, and ultimately, its protective duration and cosmetic feel. This guide provides drug development professionals and researchers with a comprehensive framework for the robust evaluation of different IR3535 commercial formulations. We will dissect the critical performance parameters, detail gold-standard experimental protocols, and explain the scientific rationale behind these validation systems, ensuring that your comparative analysis is both rigorous and relevant.
Introduction: Beyond the Active Ingredient
IR3535 functions by interacting with the olfactory and gustatory receptors of insects, effectively masking the chemical cues that attract them to a host.[3][5] While the exact mechanism is still under investigation, it is understood to be a non-toxic mode of action that does not harm the insect.[3][4][6] The World Health Organization (WHO), U.S. Centers for Disease Control (CDC), and Environmental Protection Agency (EPA) all recommend IR3535 as a safe and effective repellent for preventing mosquito-borne illnesses.[1][3]
The pivotal challenge in product development is that the performance of IR3535 is not solely dependent on its concentration.[3] A 20% IR3535 lotion may vastly outperform a 20% alcohol-based spray in terms of duration, simply due to the formulation's influence on evaporation and skin absorption.[7] Key formulation components, such as polymers, can create a sustained-release matrix on the skin, while emollients and solvents affect the product's sensory profile and stability.[8] Therefore, a systematic evaluation of the final formulation is paramount.
Key Performance Parameters: A Multi-Faceted Evaluation
A successful repellent formulation delivers more than just efficacy. The evaluation must encompass a range of parameters that reflect real-world performance and consumer acceptance.
-
Efficacy & Duration (Complete Protection Time - CPT): This is the primary measure of performance. CPT is defined as the time from the application of a repellent until the first confirmed insect bite or landing.[9][10] It is the gold standard for quantifying the duration of effective protection.[11]
-
Substantivity (Resistance to Abiotic Factors): A formulation's ability to remain effective after exposure to sweat, water, and abrasion is critical for user compliance and reliable protection.
-
Cosmetic Elegance & Sensory Profile: Consumer acceptance is heavily influenced by the feel and smell of the product. A greasy, sticky, or malodorous formulation will not be used, regardless of its efficacy.[5]
-
Stability: The formulation must maintain its physical and chemical integrity over its intended shelf-life under various storage conditions.
Experimental Protocols: The Gold Standard in Repellent Testing
To quantify the performance parameters outlined above, rigorous, standardized methodologies are essential. The "Arm-in-Cage" (AIC) test is the most common and heavily relied-on assay for measuring repellent efficacy and is recommended by both the WHO and EPA.[9][12]
Primary Efficacy & Duration: The Arm-in-Cage (AIC) Assay
The AIC test provides a direct measure of the Complete Protection Time (CPT) by exposing a repellent-treated limb to a cage of host-seeking female mosquitoes.[11][13]
Protocol: Standardized Arm-in-Cage (AIC) Test (Adapted from WHO and EPA Guidelines) [9][14]
-
Volunteer Recruitment & Acclimation:
-
Recruit a statistically significant number of human volunteers (typically 5-10 for product registration).[9]
-
Ensure subjects have not used scented lotions, perfumes, or insect repellents for at least 24 hours prior to testing.
-
Volunteers acclimate in a controlled environment for at least 30 minutes before the test.
-
-
Test System:
-
Repellent Application:
-
Mark a defined area on each volunteer's forearm (e.g., 600 cm²).
-
Apply a precise, standardized dose of the test formulation (e.g., 1 mL or 0.002 g/cm²) evenly over the marked area.[2][15]
-
One forearm remains untreated to serve as a control and to verify mosquito biting pressure throughout the test.[2][16]
-
Allow the applied formulation to dry for a specified period (e.g., 15-30 minutes) before the first exposure.
-
-
Exposure and Data Collection:
-
At set intervals (e.g., every 30 or 60 minutes), the volunteer inserts the treated forearm into the cage for a fixed duration (e.g., 3 minutes).[9][10]
-
The endpoint is the first confirmed bite , which is often defined as one bite followed by a second bite within the same or the next exposure interval.[9] Other protocols may use the first landing or probing attempt as the endpoint.[9]
-
The time elapsed from application to the endpoint is recorded as the CPT for that volunteer.
-
-
Data Analysis:
-
Calculate the mean or median CPT across all volunteers for each formulation. Due to the nature of the data, the median CPT is often recommended.[14]
-
Causality and Trustworthiness: This protocol is a self-validating system. The untreated control arm confirms that the mosquitoes are actively host-seeking. Standardizing the dose, mosquito population, and environmental conditions ensures that any observed differences in CPT can be directly attributed to the performance of the repellent formulation.
Experimental Workflow: Arm-in-Cage (AIC) Assay
Caption: Workflow for the Arm-in-Cage (AIC) efficacy test.
In Vitro Alternatives
While AIC is the gold standard, in vitro methods can be valuable for high-throughput screening of new formulations before committing to human trials.[17][18] These assays often use a warm body, artificial blood membranes, and CO2 as attractants to measure mosquito landing or probing behavior.[19][20] However, these methods may not fully replicate the complex interactions between a formulation, human skin chemistry, and mosquito behavior, and results should be confirmed with in vivo testing.[18]
Substantivity Testing: Sweat and Water Resistance
To evaluate a formulation's durability, the AIC protocol can be modified to include a standardized sweat or water exposure challenge.
Protocol: Sweat Resistance Modification
-
Follow the standard AIC application protocol.
-
After a set time (e.g., 1 hour post-application), have the volunteer engage in an activity that induces profuse sweating. This is often done in a controlled environment, such as a sauna or a chamber with elevated temperature and humidity (e.g., 35-40°C).[21]
-
The duration of the sweat-inducing activity should be standardized (e.g., 40 or 80 minutes of active sweating).[21]
-
Following the sweat period and a brief drying-off period (without toweling), resume the standard AIC exposure protocol to determine the post-challenge CPT.
-
Compare this CPT to the CPT of the same formulation without the sweat challenge to quantify the impact of perspiration.
Comparative Analysis of Formulation Types
The choice of formulation vehicle has a profound impact on performance. The following table summarizes the general characteristics and expected performance trade-offs of common IR3535 formulation types based on established scientific principles.
| Formulation Type | Key Components | Expected CPT | Substantivity | Cosmetic Feel | Key Considerations |
| Alcohol-Based Spray | Ethanol/Isopropanol, IR3535 | Short to Moderate | Low | Fast-drying, can be drying to skin | High volatility leads to faster evaporation of the active.[7] |
| Aerosol Spray | Propellants, Solvents, IR3535 | Short to Moderate | Low | Fine mist, convenient application | Similar performance to alcohol sprays but with different application mechanics. |
| Lotion/Cream | Water, Emollients, Thickeners, IR3535 | Moderate to Long | Moderate to High | Moisturizing, can feel heavier | Forms a film on the skin, slowing evaporation and potentially enhancing substantivity.[11] |
| Controlled-Release Lotion | Polymers, Encapsulants, IR3535 | Long to Very Long | High | Varies by technology | Microencapsulation or polymer matrices reduce skin absorption and evaporation, significantly extending CPT.[7][22] |
| Wipes | Non-woven substrate, Liquid Formulation | Short to Moderate | Low | Convenient, potentially uneven application | Performance is highly dependent on the liquid formulation loaded onto the wipe.[23] |
Logical Relationships: Formulation and Performance
Caption: Impact of formulation components on key performance parameters.
Conclusion and Future Perspectives
Evaluating the performance of commercial IR3535 formulations requires a scientifically rigorous, multi-faceted approach. While the Arm-in-Cage assay remains the definitive test for efficacy and duration, a comprehensive assessment must also include substantivity, stability, and sensory analysis. The data clearly show that the formulation vehicle is as critical as the active ingredient itself.[2][16] Advanced formulations utilizing controlled-release technologies, such as microencapsulation, demonstrate the potential to significantly extend the complete protection time, offering superior, long-lasting protection.[22][24] As researchers continue to innovate, the focus will remain on optimizing this interplay between the active and the vehicle to create repellents that are not only highly effective but also safe, environmentally benign, and pleasant for the consumer to use.
References
- 1. bodyguardprotect.co.uk [bodyguardprotect.co.uk]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. IR3535 Insect Repellent - FleaScience [fleascience.com]
- 4. Merck IR 3535: Nature Inspired Insect Repellent, Mosquito, Tick, Fly and Lice Protection : COSSMA [cossma.com]
- 5. fehd.gov.hk [fehd.gov.hk]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. tomdooley.org [tomdooley.org]
- 8. Structure, Properties, and Release Kinetics of the Polymer/Insect Repellent System Poly (l-Lactic Acid)/Ethyl Butylacetylaminopropionate (PLLA/IR3535) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. Frontiers | A critical review of current laboratory methods used to evaluate mosquito repellents [frontiersin.org]
- 13. Arm in cage test | LITE [lite.lstmed.ac.uk]
- 14. epa.gov [epa.gov]
- 15. jetir.org [jetir.org]
- 16. Field evaluation of the efficacy of proprietary repellent formulations with IR3535 and picaridin against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US20060260548A1 - Method and apparatus for the in-vitro evaluation of substances as mosquito repellents - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. An in vitro assay for testing mosquito repellents employing a warm body and carbon dioxide as a behavioral activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 22. Evaluation of the efficacy of 20% IR3535® with a sustained-release formulation and 25% DEET insect repellents against mosquitoes in a field setting in Ghana - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 24. academic.oup.com [academic.oup.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
